ARN5187
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C24H32FN3O |
|---|---|
分子量 |
397.5 g/mol |
IUPAC 名称 |
4-[[[1-(2-fluorophenyl)cyclopentyl]amino]methyl]-2-[(4-methylpiperazin-1-yl)methyl]phenol |
InChI |
InChI=1S/C24H32FN3O/c1-27-12-14-28(15-13-27)18-20-16-19(8-9-23(20)29)17-26-24(10-4-5-11-24)21-6-2-3-7-22(21)25/h2-3,6-9,16,26,29H,4-5,10-15,17-18H2,1H3 |
InChI 键 |
RMYLFPZPIDTXQK-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)CC2=C(C=CC(=C2)CNC3(CCCC3)C4=CC=CC=C4F)O |
产品来源 |
United States |
Foundational & Exploratory
The Core Mechanism of Action of ARN5187 (Apalutamide): An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARN5187, also known as apalutamide (B1683753) (brand name Erleada®), is a potent, non-steroidal, second-generation androgen receptor (AR) inhibitor. It has demonstrated significant clinical efficacy in the treatment of prostate cancer, particularly non-metastatic castration-resistant prostate cancer (nmCRPC) and metastatic castration-sensitive prostate cancer (mCSPC). This technical guide provides a comprehensive overview of the core mechanism of action of apalutamide, supported by quantitative data, detailed experimental protocols, and visual diagrams of the signaling pathways and experimental workflows.
Apalutamide exerts its therapeutic effect by comprehensively antagonizing the androgen receptor signaling axis, a critical driver of prostate cancer cell growth and proliferation. Its mechanism is multifaceted, involving direct competition with androgens for binding to the AR, inhibition of AR nuclear translocation, and disruption of AR-mediated DNA binding and gene transcription.[1][2]
Androgen Receptor Signaling Pathway and Apalutamide's Points of Intervention
The androgen receptor, a ligand-activated transcription factor, is central to the growth and survival of prostate cancer cells. In the absence of androgens, the AR resides in the cytoplasm in a complex with heat shock proteins (HSPs). Upon binding to androgens such as testosterone (B1683101) and its more potent metabolite, dihydrotestosterone (B1667394) (DHT), the AR undergoes a conformational change, dissociates from the HSP complex, dimerizes, and translocates to the nucleus. Within the nucleus, the AR binds to specific DNA sequences known as androgen response elements (AREs) in the promoter and enhancer regions of target genes, thereby modulating their transcription and promoting cell proliferation and survival.[3]
Apalutamide disrupts this signaling cascade at multiple key junctures:
-
Competitive Inhibition of Androgen Binding: Apalutamide is a direct and high-affinity competitive antagonist of the AR.[4] It binds to the ligand-binding domain (LBD) of the AR, effectively preventing the binding of endogenous androgens like testosterone and DHT.[1][2] This is the initial and critical step in its mechanism of action.
-
Inhibition of AR Nuclear Translocation: Even if some ARs were to become activated, apalutamide impedes their translocation from the cytoplasm to the nucleus.[1][2][5] This sequestration of the AR in the cytoplasm prevents it from reaching its genomic targets.
-
Inhibition of AR-DNA Binding: For any AR that might escape cytoplasmic sequestration and enter the nucleus, apalutamide further acts by inhibiting the binding of the AR to androgen response elements (AREs) on the DNA.[1][2] This direct blockade of the AR-DNA interaction prevents the initiation of transcription of androgen-dependent genes.
-
Impediment of AR-Mediated Transcription: By preventing the binding of AR to DNA, apalutamide ultimately impedes the transcription of AR target genes that are crucial for prostate cancer cell growth and survival.[1][2]
The culmination of these inhibitory actions leads to a decrease in tumor cell proliferation and an increase in apoptosis, resulting in a reduction in tumor volume.[2][4]
Quantitative Data on Apalutamide's Potency and Efficacy
The following tables summarize the key quantitative data that underscore the potency and clinical efficacy of apalutamide.
Table 1: Preclinical Potency of Apalutamide
| Parameter | Value | Cell Line/System | Reference |
| AR Binding Affinity (IC50) | 16 nM | LNCaP cells overexpressing AR | [4] |
| Affinity vs. Bicalutamide | 7- to 10-fold greater | LNCaP/AR cells | [4] |
| Affinity vs. Enzalutamide (IC50) | 16 nM vs. 21.4 nM | LNCaP/AR cells | [4] |
| Inhibition of Proliferation (LNCaP cells) | 40-80 nM (in presence/absence of DHT) | LNCaP cells | [6] |
Table 2: Clinical Efficacy of Apalutamide in the SPARTAN Trial (nmCRPC)
| Endpoint | Apalutamide + ADT | Placebo + ADT | Hazard Ratio (95% CI) | p-value | Reference |
| Median Metastasis-Free Survival (MFS) | 40.5 months | 16.2 months | 0.28 (0.23-0.35) | <0.0001 | [7] |
| Median Overall Survival (OS) | 73.9 months | 59.9 months | 0.784 (0.64-0.96) | 0.0161 | [8][9] |
| 4-Year Overall Survival Rate | 72.1% | 64.7% | - | - | [10] |
| Time to Symptomatic Progression | Not Reached | 40.5 months | 0.45 | <0.0001 | [9] |
Table 3: Clinical Efficacy of Apalutamide in the TITAN Trial (mCSPC)
| Endpoint | Apalutamide + ADT | Placebo + ADT | Hazard Ratio (95% CI) | p-value | Reference |
| 24-Month Radiographic PFS Rate | 68.2% | 47.5% | 0.48 (0.39-0.60) | <0.001 | [11][12] |
| Median Overall Survival (OS) | Not Reached | 52.2 months | 0.65 (0.53-0.79) | <0.0001 | [13] |
| 48-Month Overall Survival Rate | 65.1% | 51.8% | - | - | [13] |
| Time to PSA Progression | Not Reached | 5.6 months | 0.259 (0.207-0.323) | <0.001 | [11] |
Experimental Protocols
Detailed methodologies for the key experiments that elucidate the mechanism of action of apalutamide are provided below.
Androgen Receptor Competitive Binding Assay
This assay quantifies the ability of a test compound, such as apalutamide, to compete with a radiolabeled androgen for binding to the AR.
Materials:
-
Radioligand: [3H]-Mibolerone or [3H]-Dihydrotestosterone ([3H]-DHT)
-
Androgen Receptor Source: Cytosol from rat ventral prostate or recombinant human AR.[14]
-
Test Compound: Apalutamide
-
Unlabeled Competitor: Non-radiolabeled Mibolerone or DHT
-
Assay Buffer: Tris-HCl buffer with additives like EDTA and molybdate.[14]
-
Wash Buffer: Tris-HCl buffer
-
Scintillation Cocktail
-
96-well filter plates
-
Liquid scintillation counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of apalutamide and the unlabeled competitor. Prepare the radioligand solution at a concentration at or below its Kd. Prepare the AR-containing cytosol or recombinant protein solution.[14]
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add assay buffer, radioligand, and AR solution.
-
Non-specific Binding Wells: Add assay buffer, radioligand, a saturating concentration of the unlabeled competitor, and AR solution.
-
Test Compound Wells: Add assay buffer, radioligand, AR solution, and serial dilutions of apalutamide.[1]
-
-
Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.[1]
-
Separation of Bound and Free Ligand: Transfer the incubation mixture to a filter plate and wash with ice-cold wash buffer to remove unbound radioligand.[15]
-
Detection: Add scintillation cocktail to each well and measure the radioactivity using a liquid scintillation counter.[1]
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of apalutamide.
-
Determine the IC50 value (the concentration of apalutamide that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]
-
Immunofluorescence Assay for AR Nuclear Translocation
This method visualizes and quantifies the subcellular localization of the AR in the presence or absence of androgens and apalutamide.
Materials:
-
Cell Line: Prostate cancer cell line expressing AR (e.g., LNCaP, or a cell line stably expressing GFP-tagged AR).[16]
-
Androgen: Dihydrotestosterone (DHT)
-
Test Compound: Apalutamide
-
Fixation Solution: 4% paraformaldehyde in PBS
-
Permeabilization Buffer: PBS with 0.1-0.5% Triton X-100
-
Blocking Solution: PBS with 5% bovine serum albumin (BSA).[17][18]
-
Primary Antibody: Anti-AR antibody
-
Secondary Antibody: Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488)
-
Nuclear Stain: DAPI or Hoechst 33342.[19]
-
Mounting Medium
-
Fluorescence Microscope or High-Content Imaging System
Procedure:
-
Cell Culture and Treatment: Seed cells on glass coverslips or in imaging-compatible plates. The following day, treat the cells with vehicle, DHT, apalutamide, or a combination of DHT and apalutamide for a specified time (e.g., 1-2 hours).[16]
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 10-15 minutes at room temperature.[17]
-
Permeabilization: Wash with PBS and permeabilize the cell membranes with permeabilization buffer for 10 minutes.[17]
-
Blocking: Wash with PBS and block non-specific antibody binding with blocking solution for 1 hour at room temperature.[17][18]
-
Antibody Incubation:
-
Nuclear Staining: Wash with PBS and incubate with a nuclear stain (DAPI or Hoechst) for 5-10 minutes.[19]
-
Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides with mounting medium, and visualize using a fluorescence microscope. Capture images of the AR (green fluorescence) and nuclei (blue fluorescence).[19]
-
Image Analysis: Quantify the nuclear and cytoplasmic fluorescence intensity of the AR signal in a large number of cells for each treatment condition. Calculate the nuclear-to-cytoplasmic fluorescence ratio to determine the extent of AR nuclear translocation.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine if the AR binds to specific DNA regions (AREs) in the presence of androgens and how this binding is affected by apalutamide.
Materials:
-
Cell Line: Prostate cancer cell line (e.g., LNCaP)
-
Androgen: Dihydrotestosterone (DHT)
-
Test Compound: Apalutamide
-
Cross-linking Agent: Formaldehyde (B43269)
-
Quenching Solution: Glycine
-
Lysis Buffers: Cell lysis buffer and nuclear lysis buffer
-
Sonication Equipment
-
Antibody: Anti-AR antibody and a non-specific IgG control
-
Protein A/G Magnetic Beads or Agarose Beads
-
Wash Buffers
-
Elution Buffer
-
Reverse Cross-linking Solution: High salt buffer with Proteinase K
-
DNA Purification Kit
-
qPCR Primers: Primers specific for known AREs (e.g., in the PSA promoter) and a negative control region.
-
qPCR Master Mix and Instrument
Procedure:
-
Cell Treatment and Cross-linking: Treat cells with vehicle, DHT, apalutamide, or a combination of DHT and apalutamide. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature. Quench the reaction with glycine.[20]
-
Cell Lysis and Chromatin Shearing: Lyse the cells and nuclei. Shear the chromatin into fragments of 200-1000 bp by sonication.
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with protein A/G beads.
-
Incubate the pre-cleared chromatin with the anti-AR antibody or IgG control overnight at 4°C with rotation.[20]
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins and DNA.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the protein-DNA cross-links by heating at 65°C for several hours in the presence of high salt. Treat with Proteinase K to digest proteins.[21]
-
DNA Purification: Purify the DNA using a DNA purification kit.[21]
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers for specific AREs and a negative control region on the immunoprecipitated DNA and an input DNA control (chromatin saved before immunoprecipitation).[20]
-
Analyze the data using the percent input method or fold enrichment over IgG control to quantify the amount of AR bound to the specific DNA regions. Fold Enrichment = 2^(-ΔCt[normalized ChIP]), where ΔCt[normalized ChIP] = (Ct[ChIP] - Ct[Input]) - (Ct[IgG] - Ct[Input]).[20][22]
-
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound (apalutamide) on the androgen receptor signaling pathway.
Experimental Workflow: Androgen Receptor Competitive Binding Assay
Caption: Workflow for the androgen receptor competitive binding assay.
Experimental Workflow: Immunofluorescence for AR Nuclear Translocation
Caption: Workflow for immunofluorescence analysis of AR nuclear translocation.
Experimental Workflow: Chromatin Immunoprecipitation (ChIP) Assay
Caption: Workflow for the Chromatin Immunoprecipitation (ChIP) assay.
Conclusion
This compound (apalutamide) is a highly potent and specific second-generation androgen receptor inhibitor that effectively disrupts the AR signaling pathway at multiple critical steps. Its ability to competitively inhibit androgen binding, prevent AR nuclear translocation, and block AR-DNA interaction leads to the suppression of androgen-dependent gene transcription, ultimately resulting in decreased prostate cancer cell proliferation and increased apoptosis. The robust preclinical data, supported by significant improvements in clinical outcomes for patients with both non-metastatic castration-resistant and metastatic castration-sensitive prostate cancer, solidify the central role of its mechanism of action in its therapeutic efficacy. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of AR inhibitors in prostate cancer research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. benchchem.com [benchchem.com]
- 4. Apalutamide for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. targetedonc.com [targetedonc.com]
- 8. ascopubs.org [ascopubs.org]
- 9. researchgate.net [researchgate.net]
- 10. urotoday.com [urotoday.com]
- 11. Apalutamide for patients with metastatic castration-sensitive prostate cancer in East Asia: a subgroup analysis of the TITAN trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. ascopubs.org [ascopubs.org]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]
- 18. Immunofluorescence Staining of Paraffin Sections Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. 転写活性のアンドロゲン調節のChIPの分析 | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. protocols.io [protocols.io]
- 22. Chromatin immunoprecipitation: optimization, quantitative analysis and data normalization - PMC [pmc.ncbi.nlm.nih.gov]
ARN5187: A Dual Inhibitor of REV-ERBβ and Autophagy
A Technical Whitepaper on the Discovery, Chemical Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
ARN5187 is a novel small molecule that has emerged as a significant tool for cancer research. It functions as a dual inhibitor, targeting both the nuclear receptor REV-ERBβ and the cellular process of autophagy. This unique mechanism of action, distinct from conventional therapies, offers a promising new avenue for inducing cytotoxicity in cancer cells. This document provides a comprehensive overview of the discovery, chemical properties, and biological activities of this compound, intended to serve as a technical guide for researchers in the field of drug discovery and oncology.
Discovery and Development
The discovery of this compound stemmed from a compound screening initiative aimed at identifying novel agents with anticancer properties.[1] Researchers identified that while the autophagy inhibitor chloroquine (B1663885) had some cytotoxic effects, its efficacy was limited. A key finding was that the nuclear receptor REV-ERBβ plays a cytoprotective role when autophagy is blocked.[1][2] This led to the hypothesis that dual inhibition of both REV-ERBβ and autophagy could be a more effective strategy for inducing cancer cell death.[1][2]
This compound, chemically known as 4-[[[1-(2-fluorophenyl)cyclopentyl]amino]methyl]-2-[(4-methylpiperazin-1-yl)methyl]phenol, was identified as a hit compound from this screening.[3][4] It was found to be a lysosomotropic agent, similar to chloroquine, but with the added activity of being a REV-ERBβ ligand.[1][2]
Subsequent structure-activity relationship (SAR) studies were conducted to optimize the initial hit. These studies explored modifications to different parts of the this compound scaffold, leading to the identification of analogues with improved potency.[4] For instance, the combination of optimal chemical and structural features from these studies led to the development of compound 30 , which demonstrated a 15-fold increase in both REV-ERBβ inhibitory and cytotoxic activities compared to the parent compound, this compound.[4] This work established the first class of dual inhibitors of REV-ERBβ and autophagy.[4]
Chemical Properties
This compound is a cell-permeable piperazinylmethylphenol compound.[5] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 4-(((1-(2-Fluorophenyl)cyclopentyl)-amino)methyl)-2-((4-methylpiperazin-1-yl)methyl)phenol | [5] |
| Molecular Formula | C₂₄H₃₂FN₃O | [5] |
| Molecular Weight | 397.53 g/mol | [6] |
| CAS Number | 1287451-26-6 | [6] |
| Appearance | Off-white solid | [5] |
| Purity | ≥98% by HPLC | [5] |
| Formulation | Available as a trihydrochloride salt (C₂₄H₃₂FN₃O • 3HCl) | [5] |
| Storage | Store at -20°C, protect from light, hygroscopic | [5] |
| Cell Permeability | Yes | [5] |
Mechanism of Action
This compound exerts its cytotoxic effects through a dual mechanism involving the inhibition of both REV-ERBβ and autophagy.
Inhibition of REV-ERBβ
REV-ERBβ is a nuclear receptor that plays a role in regulating circadian rhythm and metabolism.[1][2][7] It functions as a transcriptional repressor.[7] this compound directly interacts with the ligand-binding domain (LBD) of REV-ERBβ, acting as an antagonist.[5] This antagonism relieves the REV-ERBβ-mediated transcriptional repression of its target genes, which include key components of the circadian clock machinery such as BMAL1 and PER1, as well as metabolic genes like PEPCK.[5][6][8]
References
- 1. Dual inhibition of REV-ERBβ and autophagy as a novel pharmacological approach to induce cytotoxicity in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual inhibition of REV-ERBβ and autophagy as a novel pharmacological approach to induce cytotoxicity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a Dual Autophagy and REV-ERB Inhibitor with in Vivo Anticancer Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in Vitro Anticancer Activity of the First Class of Dual Inhibitors of REV-ERBβ and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation Mechanisms and Signaling Pathways of Autophagy | Annual Reviews [annualreviews.org]
- 6. news-medical.net [news-medical.net]
- 7. Rev-Erb - Wikipedia [en.wikipedia.org]
- 8. Regulation Mechanisms and Signaling Pathways of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
ARN5187: A Technical Guide to a Dual-Action REV-ERBβ Antagonist and Autophagy Inhibitor
A Foreword for the Scientific Community
This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on ARN5187, a novel small molecule identified as a REV-ERBβ antagonist. The document delves into its unique dual mechanism of action, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of its molecular pathways and experimental workflows. This guide aims to facilitate a deeper understanding of this compound's potential as a pharmacological tool and as a promising candidate for therapeutic development, particularly in the context of oncology.
Core Concepts: Understanding REV-ERBβ and Autophagy
The nuclear receptor REV-ERBβ (encoded by the NR1D2 gene) is a critical component of the mammalian circadian clock, playing a pivotal role in regulating gene expression related to metabolism and inflammation.[1][2] It functions primarily as a transcriptional repressor by binding to specific DNA sequences known as REV-ERB Response Elements (ROREs) in the promoter regions of its target genes.[1][3] Heme has been identified as a physiological ligand for REV-ERB receptors, and its binding modulates the recruitment of co-repressors like NCoR, leading to the repression of target genes such as BMAL1, a core activator of the circadian clock.[4]
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. It plays a dual role in cancer, acting as a tumor suppressor in the early stages but promoting the survival of established tumors by supplying nutrients and removing damaged organelles.[5] The inhibition of autophagy, particularly in cancer cells that rely on it for survival, has emerged as a promising therapeutic strategy.[5]
The Dual Mechanism of this compound
This compound distinguishes itself through a novel dual mechanism of action: it functions as both a direct antagonist of REV-ERBβ and an inhibitor of autophagy.[5][6] This combined activity leads to a synergistic cytotoxic effect in cancer cells.[5]
2.1. REV-ERBβ Antagonism:
This compound directly interacts with the ligand-binding domain (LBD) of REV-ERBβ.[6][7] This binding event relieves the transcriptional repression mediated by REV-ERBβ, leading to the increased expression of its target genes.[5] This antagonistic action disrupts the normal circadian and metabolic signaling controlled by REV-ERBβ.
2.2. Autophagy Inhibition:
In addition to its effects on REV-ERBβ, this compound exhibits lysosomotropic properties.[5][6] This means it accumulates in lysosomes, leading to a disruption of their function and blocking the later stages of the autophagy process.[5] This inhibition of autophagy creates a state of cellular stress.
2.3. Synergistic Cytotoxicity:
The combination of REV-ERBβ antagonism and autophagy inhibition proves to be a potent strategy for inducing cancer cell death.[5] The metabolic stress induced by REV-ERBβ antagonism sensitizes cancer cells to a "second hit" delivered by the blockade of the autophagy flux, a pathway that cancer cells often rely on for survival under stress.[5] This dual action makes this compound significantly more cytotoxic to cancer cells compared to agents that only inhibit autophagy, such as chloroquine (B1663885).[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative data available for this compound and the comparative compound chloroquine, as reported in studies on BT-474 breast cancer cells.[6]
Table 1: Potency of Lysosomotropism
| Compound | EC50 (µM) |
| This compound | 9.5 ± 1.2 |
| Chloroquine | 4.8 ± 1.9 |
Table 2: Cytotoxic Potency
| Compound | EC50 (µM) |
| This compound | 23.5 ± 7.3 |
| Chloroquine | > 100 |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.
4.1. Fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR) for Direct Binding Assessment
This technique is used to demonstrate the direct physical interaction between this compound and the REV-ERBβ ligand-binding domain (LBD).
-
Objective: To confirm direct binding of this compound to the REV-ERBβ LBD.
-
Materials:
-
This compound (containing a fluorine atom)
-
Purified REV-ERBβ LBD protein at various concentrations (e.g., 1, 2, 4, 8 µM)
-
NMR buffer
-
NMR spectrometer equipped with a fluorine probe
-
-
Procedure:
-
Prepare a solution of this compound at a fixed concentration in the NMR buffer.
-
Acquire a baseline ¹⁹F-NMR spectrum of this compound alone.
-
Titrate the purified REV-ERBβ LBD into the this compound solution at increasing concentrations.
-
Acquire a ¹⁹F-NMR spectrum after each addition of the protein.
-
Monitor for changes in the ¹⁹F-NMR signal of this compound. Direct binding will cause line broadening and a progressive decrease in the signal intensity as the concentration of the REV-ERBβ LBD increases.[6]
-
A reference compound that does not bind to the protein should be used as a negative control.
-
4.2. Lysotracker Fluorescence Assay for Lysosomotropism Evaluation
This cell-based assay quantifies the accumulation of the compound in lysosomes, indicating its lysosomotropic potential.
-
Objective: To measure the lysosomotropic activity of this compound.
-
Materials:
-
BT-474 cells (or other suitable cell line)
-
Cell culture medium
-
This compound and chloroquine at various concentrations
-
LysoTracker Red DND-99 (or similar lysosomal stain)
-
Fluorescence microplate reader or fluorescence microscope
-
-
Procedure:
-
Seed BT-474 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or chloroquine for a specified time (e.g., 24 hours).
-
In the final hour of treatment, add LysoTracker Red to the medium at the manufacturer's recommended concentration.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation/emission ~577/590 nm).
-
Normalize the fluorescence values to the vehicle-treated control cells (set to 100%).
-
Plot the concentration-response curves and calculate the EC50 values for lysosomotropism.[6]
-
4.3. Cytotoxicity and Apoptosis Assays
These assays are crucial for determining the effect of this compound on cell viability and its ability to induce programmed cell death.
-
Objective: To assess the cytotoxicity of this compound and its ability to induce apoptosis.
-
Materials:
-
BT-474 cells
-
Cell culture medium
-
This compound and chloroquine at various concentrations
-
Cell counting solution (e.g., trypan blue) or a viability reagent (e.g., CellTiter-Glo®)
-
Caspase-3/7 activity assay kit (e.g., fluorescent SR-DEVD-FMK compound)
-
Hoechst 33342 for nuclear staining
-
Microscope and/or microplate reader
-
-
Procedure (Cytotoxicity):
-
Seed cells in a 96-well plate.
-
Treat with various concentrations of this compound or chloroquine for a defined period (e.g., 48 hours).
-
Determine the number of viable cells using a cell counter or a viability assay reagent according to the manufacturer's protocol.
-
Calculate the percentage of viable cells relative to the vehicle-treated control.
-
Plot the concentration-response curves to determine the EC50 values for cytotoxicity.[6]
-
-
Procedure (Apoptosis - Caspase Activity):
-
Treat cells with the compounds as described above.
-
Incubate the cells with the fluorescent caspase-3/7 substrate (e.g., SR-DEVD-FMK).
-
Counterstain the nuclei with Hoechst 33342.
-
Visualize the cells using a fluorescence microscope and quantify the percentage of caspase-positive cells.[6]
-
4.4. RORE-driven Luciferase Reporter Assay
This assay is a functional measure of a compound's ability to act as an antagonist to REV-ERB-mediated transcriptional repression.
-
Objective: To determine the REV-ERBβ antagonistic activity of this compound.
-
Materials:
-
HEK293T cells (or a similar easily transfectable cell line)
-
Expression vectors for REV-ERBβ
-
A luciferase reporter plasmid containing multiple ROREs upstream of the luciferase gene
-
A control plasmid expressing Renilla luciferase for normalization
-
Transfection reagent (e.g., Lipofectamine)
-
This compound at various concentrations
-
Dual-luciferase reporter assay system
-
Luminometer
-
-
Procedure:
-
Co-transfect HEK293T cells with the REV-ERBβ expression vector, the RORE-luciferase reporter plasmid, and the Renilla control plasmid.[8][9]
-
After transfection (e.g., 24 hours), treat the cells with different concentrations of this compound.
-
After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
An increase in luciferase activity in the presence of this compound indicates that it is antagonizing the repressive effect of REV-ERBβ on the RORE-driven promoter.[7]
-
4.5. Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
qRT-PCR is used to measure changes in the mRNA levels of known REV-ERB target genes to confirm the antagonistic activity of this compound in a more physiological context.
-
Objective: To quantify the effect of this compound on the expression of endogenous REV-ERB target genes.
-
Materials:
-
Cancer cell line of interest (e.g., BT-474)
-
This compound
-
RNA extraction kit
-
Reverse transcription kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for REV-ERB target genes (e.g., BMAL1, PEPCK) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
-
-
Procedure:
-
Treat cells with this compound or vehicle for a specified time.
-
Isolate total RNA from the cells.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform qPCR using primers for the target genes and the housekeeping gene.[10][11]
-
Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle-treated control.
-
An increase in the expression of REV-ERB target genes in this compound-treated cells confirms its antagonistic activity.
-
Visualizing the Molecular Landscape
The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways and workflows related to this compound.
Caption: Dual mechanism of action of this compound.
Caption: Experimental workflow for this compound characterization.
Caption: this compound disrupts pro-survival pathways in cancer cells.
Concluding Remarks and Future Directions
This compound represents a significant advancement in the modulation of nuclear receptor activity and autophagy. Its unique dual-action mechanism provides a powerful tool for investigating the intricate connections between the circadian clock, metabolism, and cancer cell survival.[5] The synergistic cytotoxicity resulting from the combined inhibition of REV-ERBβ and autophagy highlights a novel and promising pharmacological strategy for cancer therapy.[5][6]
While the in vitro data are compelling, further in vivo studies are essential to fully evaluate the therapeutic potential of this compound and its analogs as anticancer agents.[5] Future research should focus on its pharmacokinetic and pharmacodynamic properties, its efficacy in various preclinical cancer models, and the identification of biomarkers that could predict sensitivity to this class of compounds. The continued exploration of this compound will undoubtedly provide deeper insights into the roles of REV-ERBβ and autophagy in cancer biology and may pave the way for the development of a new generation of targeted cancer therapies.
References
- 1. The REV-ERB Nuclear Receptors: Timekeepers for the Core Clock Period and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of heme as the ligand for the orphan nuclear receptors REV-ERBα and REV-ERBβ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysosomotropic REV-ERB antagonism: A metabolic connection between circadian rhythm and autophagy may tell cancer cells “it's time to die” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting REV-ERBα for therapeutic purposes: promises and challenges [thno.org]
- 8. Co-Transfection | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. 质粒DNA共转染 [sigmaaldrich.com]
- 10. Functional Characterization of Circadian Nuclear Receptors REV-ERBα and REV-ERBβ in Human Osteosarcoma Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hindbrain REV-ERB nuclear receptors regulate sensitivity to diet-induced obesity and brown adipose tissue pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Role of ARN5187 in Autophagy Inhibition and REV-ERBβ Antagonism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ARN5187 has emerged as a significant pharmacological tool in cancer research due to its unique dual-inhibitory mechanism targeting both autophagy and the nuclear receptor REV-ERBβ. This technical guide provides a comprehensive overview of the core mechanisms of this compound, detailing its role in the late-stage inhibition of autophagy and its synergistic cytotoxicity stemming from the concurrent antagonism of REV-ERBβ. This document summarizes key quantitative data, provides detailed experimental protocols for the characterization of its activity, and presents visual diagrams of the implicated signaling pathways and experimental workflows to facilitate further research and development in this area.
Introduction
Autophagy is a cellular self-degradation process essential for maintaining homeostasis, which can also be co-opted by cancer cells to survive stress and develop resistance to therapies. Consequently, the inhibition of autophagy has become a promising strategy in oncology. This compound is a novel small molecule that functions as a lysosomotropic agent, effectively blocking the late stages of the autophagic flux. What sets this compound apart is its dual functionality as an antagonist of REV-ERBβ, a nuclear receptor implicated in regulating circadian rhythm and metabolism.[1][2] This dual inhibition has been shown to be more cytotoxic to cancer cells than inhibiting autophagy alone, presenting a compelling avenue for therapeutic development.[2]
Core Mechanism of Action
Late-Stage Autophagy Inhibition
Similar to the well-characterized autophagy inhibitor chloroquine, this compound is a lysosomotropic compound.[2] Its basic nature leads to its accumulation within the acidic environment of lysosomes. This accumulation raises the lysosomal pH, which in turn inhibits the activity of pH-dependent lysosomal hydrolases and, critically, impairs the fusion of autophagosomes with lysosomes. This blockade of the final degradation step of autophagy leads to the accumulation of autophagic vesicles and key autophagy-related proteins, namely Microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and Sequestosome 1 (p62/SQSTM1).[2] An increase in both LC3-II and p62 is a hallmark of inhibited autophagic flux.
REV-ERBβ Antagonism and Synergistic Cytotoxicity
REV-ERBβ (NR1D2) is a nuclear receptor that acts as a transcriptional repressor. In several cancer cell types, REV-ERBβ has been identified as a cytoprotective factor, particularly when autophagy is inhibited.[1][2] The inhibition of REV-ERBβ by this compound derepresses the transcription of its target genes. While the precise downstream effectors that synergize with autophagy inhibition are still under investigation, this dual blockade leads to a significant increase in cancer cell death, primarily through the induction of apoptosis.[1] This enhanced cytotoxicity is more potent than that observed with chloroquine, which only inhibits autophagy.[2]
Quantitative Data
The following tables summarize the quantitative data available for this compound's activity.
| Compound | Cell Line | Assay | IC50 / EC50 (µM) | Reference |
| This compound | BT-474 (Breast Cancer) | Cytotoxicity | 23.5 (EC50) | [1] |
| This compound | HMEC (Non-cancerous) | Cytotoxicity | >100 | [1] |
Further research is required to establish a comprehensive panel of IC50 values across a broader range of cancer cell lines.
| Treatment | Cell Line | Assay | Effect on Autophagy Markers | Reference |
| This compound (50 µM) | BT-474 | Western Blot | Significant increase in LC3-II and p62 levels | [1] |
| Chloroquine | BT-474 | Western Blot | Robust increase in LC3-II and p62 levels | [2] |
Quantitative densitometry from Western blots is needed to provide fold-change data for a more detailed comparison.
Experimental Protocols
Western Blotting for Autophagy Markers (LC3-II and p62)
This protocol is designed to assess the effect of this compound on the accumulation of LC3-II and p62, indicative of autophagy inhibition.
Materials:
-
Cell culture reagents
-
This compound
-
Chloroquine (as a positive control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (15% for LC3, 10% for p62)
-
PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-LC3, anti-p62, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells to achieve 70-80% confluency at the time of harvest. Treat cells with desired concentrations of this compound (e.g., 10, 25, 50 µM) and a positive control (e.g., 50 µM Chloroquine) for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto SDS-PAGE gels.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and image.
-
-
Densitometry Analysis: Quantify the band intensities for LC3-II, p62, and the loading control. Normalize the levels of LC3-II and p62 to the loading control.
Cytotoxicity Assay (e.g., LDH Assay)
This protocol measures the cytotoxicity of this compound by quantifying the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.
Materials:
-
Cell culture reagents
-
This compound
-
LDH cytotoxicity assay kit
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line.
-
Treatment: Treat cells with a range of this compound concentrations in triplicate. Include wells for untreated cells (negative control) and cells treated with a lysis buffer (positive control for maximum LDH release).
-
Incubation: Incubate the plate for a predetermined time (e.g., 48 or 72 hours).
-
LDH Measurement:
-
Transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate as per the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with media only).
-
Calculate the percentage of cytotoxicity for each concentration of this compound using the formula: % Cytotoxicity = [(Sample Absorbance - Negative Control Absorbance) / (Positive Control Absorbance - Negative Control Absorbance)] * 100
-
Determine the IC50 value by plotting the percentage of cytotoxicity against the log of the this compound concentration.
-
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. Dual inhibition of REV-ERBβ and autophagy as a novel pharmacological approach to induce cytotoxicity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual inhibition of REV-ERBβ and autophagy as a novel pharmacological approach to induce cytotoxicity in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Modulatory Role of ARN5187 on Core Circadian Rhythm Gene Expression: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
The intricate machinery of the circadian clock, governed by a network of core clock genes, is fundamental to numerous physiological processes. Dysregulation of this internal timekeeping system is increasingly implicated in a variety of pathologies, including metabolic syndromes and cancer. The nuclear receptor REV-ERBβ is a key transcriptional repressor within the circadian feedback loop. This technical guide provides an in-depth analysis of ARN5187, a dual inhibitor of REV-ERBβ and autophagy, and its specific effects on the expression of core circadian rhythm genes. We will detail its mechanism of action, present available quantitative data, outline relevant experimental protocols, and visualize the associated signaling pathways and workflows.
Introduction: The Circadian Clock and the Role of REV-ERBβ
The mammalian circadian rhythm is an endogenous, self-sustaining oscillator that synchronizes biological processes with the 24-hour light-dark cycle. At the molecular level, this rhythm is driven by a series of interconnected transcriptional-translational feedback loops involving a core set of clock genes. The primary loop is initiated by the heterodimer of CLOCK (Circadian Locomotor Output Cycles Kaput) and BMAL1 (Brain and Muscle ARNT-Like 1), which activates the transcription of the Period (PER1, PER2, PER3) and Cryptochrome (CRY1, CRY2) genes. The PER and CRY proteins then translocate to the nucleus to inhibit the activity of the CLOCK/BMAL1 complex, thus repressing their own transcription.
A secondary, interlocking feedback loop involves the nuclear receptors REV-ERB (α and β) and ROR (α, β, and γ). The CLOCK/BMAL1 complex drives the expression of REV-ERBα and REV-ERBβ. In turn, the REV-ERB proteins act as transcriptional repressors of BMAL1 and CLOCK, thereby adding another layer of regulation to the core clock machinery. REV-ERBβ, in particular, has been shown to be the principal transcriptional regulator of BMAL1 in certain cancer cell lines.
This compound: A Dual Inhibitor of REV-ERBβ and Autophagy
This compound is a cell-permeable, lysosomotropic piperazinylmethylphenol compound identified as a potent antagonist of REV-ERBβ.[1][2] It functions by directly interacting with the ligand-binding domain of REV-ERBβ, thereby inhibiting its transcriptional repressive activity.[2] This antagonism relieves the REV-ERBβ-mediated suppression of its target genes. Concurrently, this compound possesses lysosomotropic properties that lead to the inhibition of autophagy at a late stage.[1][2] This dual mechanism of action makes this compound a valuable tool for investigating the interplay between the circadian clock, metabolism, and cell death pathways, particularly in oncology.
Effect of this compound on Circadian Gene Expression
The primary and most direct effect of this compound on the circadian gene network is the upregulation of genes repressed by REV-ERBβ. Experimental evidence has demonstrated that this compound significantly enhances the expression of the core clock genes BMAL1 and PER1 in a dose-dependent manner.[2]
Quantitative Data Summary
The following table summarizes the observed effects of this compound on the expression of key circadian rhythm genes based on available literature.
| Gene | Cell Line | This compound Concentration | Observed Effect on mRNA Expression | Reference |
| BMAL1 | BT-474 | 25 µM | Significant Enhancement | [2] |
| 50 µM | Significant, Dose-Dependent Enhancement | [2] | ||
| PER1 | BT-474 | 25 µM | Significant Enhancement | [2] |
| 50 µM | Significant, Dose-Dependent Enhancement | [2] |
Note: Specific fold-change values and statistical parameters from the primary literature were not available in the accessed resources. The reported effect is a significant and dose-dependent increase in mRNA levels.
Inferred Effects on Other Core Clock Genes
Given that REV-ERBβ also transcriptionally represses other core clock components, it is highly probable that this compound would lead to the upregulation of their expression. These inferred effects are detailed below:
| Gene | Rationale for Inferred Effect |
| CLOCK | As a key target of REV-ERBβ repression, antagonism by this compound is expected to increase CLOCK mRNA levels. |
| NPAS2 | NPAS2, a functional homolog of CLOCK, is also regulated by REV-ERBs. Therefore, this compound is anticipated to de-repress NPAS2 expression. |
Direct experimental validation of the effect of this compound on CLOCK and NPAS2 expression has not been reported in the reviewed literature.
Signaling Pathway and Mechanism of Action
This compound's mechanism of action directly impacts the core circadian feedback loop. The following diagram illustrates the canonical circadian pathway and the point of intervention for this compound.
References
Unraveling the Dual-Inhibitory Mechanism of ARN5187: A Technical Guide to a Novel Anticancer Strategy
For Immediate Release
This technical guide provides an in-depth exploration of the novel small molecule ARN5187 and its unique dual-inhibitory function targeting both the nuclear receptor REV-ERBβ and the cellular process of autophagy. Developed for researchers, scientists, and drug development professionals, this document details the mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes the underlying biological pathways and experimental workflows. Contrary to initial hypotheses, the primary targets of this compound are not the androgen receptor or BET proteins, but rather a distinct combination of pathways that presents a promising new avenue for cancer therapy.
Executive Summary
This compound is a lysosomotropic agent that demonstrates a potent dual-inhibitory effect on REV-ERBβ-mediated transcriptional regulation and autophagy.[1][2] This combined action leads to significant cytotoxicity in cancer cells, offering a novel therapeutic strategy.[3][4] this compound acts as an antagonist to REV-ERBβ, a nuclear receptor involved in regulating circadian rhythm and metabolism, and simultaneously disrupts lysosomal function, thereby blocking the late stages of autophagy.[2][3] The synergistic effect of these two inhibitory actions is significantly more cytotoxic to cancer cells than the inhibition of autophagy alone.[3] This whitepaper will elucidate the core mechanisms, present the supporting data, and provide the technical details necessary for the scientific community to further investigate and harness the potential of this dual-inhibitory molecule.
Core Mechanism of Action: A Two-Pronged Attack on Cancer Cell Viability
The anticancer activity of this compound stems from its ability to concurrently inhibit two distinct but interconnected cellular processes: REV-ERBβ signaling and autophagy.
Inhibition of REV-ERBβ
REV-ERBβ (also known as NR1D2) is a nuclear receptor that primarily functions as a transcriptional repressor.[2] It plays a crucial role in regulating the expression of genes involved in circadian rhythm and metabolism.[4] In several cancer cell lines, REV-ERBβ is the predominantly expressed variant over its paralog, REV-ERBα.[2] this compound acts as an antagonist to REV-ERBβ, thereby relieving the transcriptional repression of its target genes.[1][2] This disruption of REV-ERBβ function is one of the key components of this compound's cytotoxic effect.
Inhibition of Autophagy
Autophagy is a cellular catabolic process responsible for the degradation of damaged organelles and proteins, which can promote cell survival under stress. This compound is a lysosomotropic compound, meaning it accumulates in lysosomes.[1][2] This accumulation disrupts lysosomal function and blocks the late stages of autophagy, specifically the fusion of autophagosomes with lysosomes.[2][3] This leads to an accumulation of autophagic vesicles and the inhibition of cellular recycling processes.
Synergistic Cytotoxicity
The dual inhibition of REV-ERBβ and autophagy by this compound results in a synergistic cytotoxic effect in cancer cells.[3] It is proposed that the inhibition of REV-ERBβ-mediated transcriptional regulation sensitizes cancer cells to the blockade of autophagy.[2] This two-pronged attack overwhelms the cancer cells' ability to adapt and survive, leading to apoptosis.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro studies.
| Parameter | Cell Line | Value | Reference |
| Cytotoxicity (EC50) | BT-474 | 23.5 µM | [1] |
| Cytotoxicity (IC50) | BT-474 | 30.14 µM | [1] |
| Cytotoxicity (IC50) | HMEC | >100 µM | [1] |
| Lysosomotropism (EC50) | BT-474 | 9.5 ± 1.2 µM |
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Concentration | Effect | Reference |
| REV-ERB Reporter Activation | HEK-293 | 0-100 µM | Concentration-dependent activation | [1] |
| Autophagy Inhibition | Not Specified | 50 µM | Increased α-LC3-II and α-p62 | [1] |
| Apoptosis Induction | Not Specified | 50 µM | Increased Cleaved PARP | [1] |
Table 2: Mechanistic Effects of this compound
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: this compound's dual-inhibitory mechanism of action.
Caption: Workflow for a typical cytotoxicity assay.
References
The Dual-Action of ARN5187: A Technical Guide to its Impact on Cancer Cell Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
ARN5187 has emerged as a promising small molecule in oncology research due to its unique dual-inhibitory function targeting both the nuclear receptor REV-ERBβ and the cellular process of autophagy. This dual action disrupts cancer cell homeostasis, leading to potent cytotoxic effects. A significant component of this cytotoxicity is the induction of apoptosis, or programmed cell death. This technical guide provides an in-depth analysis of the mechanisms by which this compound promotes apoptosis in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.
Introduction to this compound
This compound is a lysosomotropic REV-ERBβ ligand, meaning it can accumulate in lysosomes and antagonize the transcriptional repressor activity of REV-ERBβ. Concurrently, it functions as a late-stage autophagy inhibitor. This combined activity has been shown to be significantly more cytotoxic to cancer cells than inhibiting either target alone. A key outcome of this dual inhibition is the robust induction of apoptosis, a critical process for eliminating malignant cells.
Quantitative Impact of this compound on Cancer Cell Viability and Apoptosis
The cytotoxic and apoptotic effects of this compound have been quantified across various cancer cell lines. The following tables summarize the key efficacy data.
Table 1: Cytotoxicity of this compound in Cancer and Non-Cancerous Cell Lines
| Cell Line | Cell Type | Parameter | Value (µM) |
| BT-474 | Breast Carcinoma | EC50 | 23.5 |
| HEP-G2 | Hepatocellular Carcinoma | EC50 | 14.4 |
| LNCaP | Prostate Carcinoma | EC50 | 29.8 |
| BT-474 | Breast Carcinoma | IC50 | 30.14 |
| HMEC | Normal Human Mammary Epithelial Cells | IC50 | >100 |
EC50 (Half-maximal effective concentration) and IC50 (Half-maximal inhibitory concentration) values were determined after 48 hours of treatment.
Table 2: Induction of Apoptotic Markers by this compound
| Cell Line | Treatment | Marker | Result |
| BT-474 | 50 µM this compound (24h) | Cleaved PARP | Significant Increase |
| BT-474 | 50 µM this compound (24h) | α-LC3-II | Significant Increase |
| BT-474 | 50 µM this compound (24h) | α-p62 | Significant Increase |
Signaling Pathways of this compound-Induced Apoptosis
This compound's induction of apoptosis is a multi-faceted process stemming from its dual inhibitory functions. The primary mechanism involves the inhibition of autophagy, which leads to cellular stress and the accumulation of damaged organelles. This stress, combined with the modulation of REV-ERBβ target genes, converges on the intrinsic apoptotic pathway. A key indicator of this is the cleavage of Poly (ADP-ribose) polymerase (PARP), a substrate of effector caspases like caspase-3.
Caption: this compound-induced apoptosis signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability and Cytotoxicity Assay
This protocol is used to determine the EC50 and IC50 values of this compound.
Caption: Workflow for cell viability and cytotoxicity assay.
Methodology:
-
Cell Seeding: Cancer cells (e.g., BT-474, HEP-G2, LNCaP) are seeded in 96-well plates at an appropriate density and allowed to adhere for 24 hours.
-
Compound Treatment: Cells are treated with a serial dilution of this compound (typically ranging from 0 to 100 µM) for 48 hours.
-
Viability Assessment: Cell viability is measured using a luminescent cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Data Analysis: Luminescence readings are normalized to vehicle-treated controls to determine the percentage of cell viability. EC50 and IC50 values are calculated using non-linear regression analysis.
Western Blot Analysis for Apoptotic Markers
This protocol is used to detect the expression levels of key apoptotic proteins, such as cleaved PARP.
Methodology:
-
Cell Lysis: Cells are treated with this compound (e.g., 50 µM for 24 hours) and then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against cleaved PARP, α-LC3-II, and α-p62, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Annexin V/Propidium (B1200493) Iodide Apoptosis Assay
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.
Methodology:
-
Cell Treatment: Cells are treated with this compound for the desired time and concentration.
-
Cell Staining: Cells are harvested, washed, and resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Conclusion
This compound represents a novel therapeutic strategy by dually targeting REV-ERBβ and autophagy, leading to potent induction of apoptosis in cancer cells. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating the anticancer properties of this compound and similar compounds. Further studies are warranted to fully elucidate the intricate signaling networks involved and to explore the in vivo efficacy of this promising molecule.
Cellular Pathways Affected by ARN5187 Treatment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound identifier ARN5187 has been associated with two distinct molecules in scientific literature, leading to potential ambiguity. The primary and most widely recognized compound is Apalutamide (B1683753) (also known as ARN-509), a potent second-generation non-steroidal antiandrogen used in the treatment of prostate cancer. A second, distinct compound, also designated This compound , has been identified as a dual inhibitor of the nuclear receptor REV-ERBβ and autophagy. This guide provides an in-depth technical overview of the cellular pathways affected by both of these compounds, with a primary focus on the clinically significant antiandrogen, apalutamide.
Section 1: Apalutamide (ARN-509): Inhibition of Androgen Receptor Signaling
Apalutamide is a critical therapeutic agent in the management of prostate cancer, particularly in non-metastatic castration-resistant prostate cancer (nmCRPC) and metastatic castration-sensitive prostate cancer (mCSPC). Its mechanism of action centers on the potent and selective inhibition of the androgen receptor (AR) signaling pathway, a key driver of prostate cancer cell proliferation and survival.
Mechanism of Action
Apalutamide functions as a direct and competitive antagonist of the androgen receptor.[1] By binding with high affinity to the ligand-binding domain (LBD) of the AR, it effectively blocks the downstream signaling cascade that is crucial for the growth of prostate cancer cells.[1][2] The inhibitory effects of apalutamide are multifaceted and occur at several key steps in the AR signaling pathway:
-
Inhibition of Androgen Binding: Apalutamide competitively blocks the binding of androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), to the AR.[2]
-
Prevention of AR Nuclear Translocation: Upon androgen binding, the AR typically translocates from the cytoplasm to the nucleus. Apalutamide prevents this critical step, thereby sequestering the receptor in the cytoplasm.[1][2]
-
Inhibition of DNA Binding: For the AR that may still translocate to the nucleus, apalutamide inhibits its ability to bind to androgen response elements (AREs) on the DNA.[1][2]
-
Impediment of AR-Mediated Transcription: By preventing DNA binding, apalutamide ultimately blocks the AR-mediated transcription of target genes that are essential for prostate cancer cell growth and proliferation.[1][2]
This comprehensive blockade of the AR signaling pathway leads to decreased tumor cell proliferation and an induction of apoptosis.[1][3]
Quantitative Data on Apalutamide's Activity
The following tables summarize key quantitative data regarding the in vitro activity of apalutamide.
| Parameter | Value | Assay Type | Reference |
| IC50 for Androgen Receptor | 16 nM | Cell-free binding assay | [4] |
| Cell Line | Treatment | Effect | Quantitative Value | Reference |
| LNCaP | Apalutamide (10 µM) | Decreased cell viability | 46.1 ± 6.7% reduction | [5] |
| LNCaP | Apalutamide | Increased doubling time | 9.47-fold increase | [6] |
| 22Rv1 | Apalutamide (100 µM) | Complete repression of cell proliferation | - | [7] |
| Gene | Cell Line/Model | Treatment | Change in mRNA Expression | Reference |
| FKBP5 | Pten-KO mice | Apalutamide (30 mg/kg) | Lower | [3] |
| NKX3.1 | Pten-KO mice | Apalutamide (30 mg/kg) | Lower | [3] |
| TMPRSS2 | Pten-KO mice | Apalutamide (30 mg/kg) | Lower | [3] |
| MSMB | Pten-KO mice | Apalutamide (30 mg/kg) | Lower | [3] |
| PSA | - | Apalutamide | Reduced expression | [1] |
Experimental Protocols
Objective: To determine the effect of apalutamide on the viability and proliferation of prostate cancer cells.[4]
Materials:
-
Prostate cancer cell line (e.g., LNCaP, VCaP)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Apalutamide stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density and allow them to attach overnight.[4]
-
Compound Preparation: Prepare serial dilutions of apalutamide in the appropriate cell culture medium. A vehicle control (containing the same final concentration of DMSO as the highest apalutamide concentration) should also be prepared.[4]
-
Treatment: Remove the existing medium and add the medium containing different concentrations of apalutamide or the vehicle control.[4]
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).[4]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.[8]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[4]
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.[4]
-
Data Analysis: Normalize the results to the vehicle control and plot cell viability against the apalutamide concentration to determine the IC50 value.[4]
Objective: To assess the effect of apalutamide on the protein expression levels of the androgen receptor.
Materials:
-
Prostate cancer cells treated with apalutamide
-
RIPA buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Androgen Receptor
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated and control cells using ice-cold RIPA buffer.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.[9]
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the androgen receptor overnight at 4°C.[9]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[10]
Objective: To measure the effect of apalutamide on androgen receptor-mediated gene transcription.
Materials:
-
Prostate cancer cell line (or other suitable cell line like HEK293T)
-
AR expression vector
-
Androgen Response Element (ARE)-driven luciferase reporter vector
-
Transfection reagent
-
Apalutamide
-
Androgen (e.g., R1881 or DHT)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Co-transfection: Co-transfect the cells with the AR expression vector and the ARE-luciferase reporter vector.[11]
-
Treatment: Treat the transfected cells with apalutamide or vehicle control in the presence or absence of an androgen.[12]
-
Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).
-
Cell Lysis: Lyse the cells according to the luciferase assay system protocol.
-
Luminescence Measurement: Measure the luciferase activity in the cell lysates using a luminometer.[11][12]
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Compare the activity in apalutamide-treated cells to control cells.
Visualizations
Section 2: this compound: Dual Inhibition of REV-ERBβ and Autophagy
A distinct compound, also identified as this compound, functions as a dual inhibitor of the nuclear receptor REV-ERBβ and the cellular process of autophagy. This molecule has been investigated for its potential as an anticancer agent.
Mechanism of Action
This this compound compound exhibits a dual mechanism of action:
-
REV-ERBβ Inhibition: It acts as a ligand for REV-ERBβ, a nuclear receptor involved in regulating circadian rhythm and metabolism. By binding to REV-ERBβ, this compound inhibits its transcriptional repressor activity.[13] This leads to the de-repression of REV-ERB target genes.
-
Autophagy Inhibition: this compound is a lysosomotropic agent, meaning it accumulates in lysosomes. This property allows it to disrupt lysosomal function and block the late stages of autophagy, specifically the fusion of autophagosomes with lysosomes.[13][14]
The combined inhibition of these two pathways has been shown to be more cytotoxic to cancer cells than the inhibition of either pathway alone.[13][14]
Quantitative Data on this compound (REV-ERBβ/Autophagy Inhibitor)
| Parameter | Value | Cell Line | Reference |
| EC50 (Cytotoxicity) | 23.5 µM | BT-474 | [13] |
| IC50 (Cytotoxicity) | 30.14 µM | BT-474 | [13] |
| IC50 (Cytotoxicity) | >100 µM | HMEC | [13] |
| EC50 (REV-ERBβ Antagonism) | 15.0 µM | HEK-293 (co-transfection assay) | [13] |
Experimental Protocols
Objective: To measure the antagonistic activity of this compound on REV-ERBβ-mediated transcriptional repression.
Materials:
-
HEK-293 cells
-
REV-ERBβ expression vector
-
REV-ERB responsive element (RevRE)-driven luciferase reporter vector
-
Transfection reagent
-
This compound
-
Luciferase assay system
-
Luminometer
Procedure:
-
Co-transfection: Co-transfect HEK-293 cells with the REV-ERBβ expression vector and the RevRE-luciferase reporter vector.[13]
-
Treatment: Treat the transfected cells with varying concentrations of this compound.
-
Incubation: Incubate the cells for a specified period.
-
Cell Lysis and Luminescence Measurement: Lyse the cells and measure luciferase activity using a luminometer.[13]
-
Data Analysis: Plot the fold increase in luciferase activity versus the concentration of this compound to determine the EC50 value.[13]
Objective: To assess the effect of this compound on autophagy flux by monitoring the levels of LC3-II.
Materials:
-
Cancer cell line (e.g., BT-474)
-
This compound
-
Lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine)
-
Western blotting reagents (as described in Section 1)
-
Primary antibody against LC3
Procedure:
-
Treatment: Treat cells with this compound in the presence or absence of a lysosomal inhibitor for a specified time.
-
Cell Lysis and Western Blotting: Perform cell lysis, protein quantification, SDS-PAGE, and transfer as previously described.
-
Antibody Incubation: Probe the membrane with a primary antibody against LC3, which detects both LC3-I and the lipidated, autophagosome-associated form, LC3-II.
-
Detection and Analysis: Detect the protein bands and quantify the ratio of LC3-II to a loading control (e.g., actin or GAPDH). An accumulation of LC3-II in the presence of this compound, which is further enhanced by co-treatment with a lysosomal inhibitor, indicates a blockage of autophagic flux.
Visualizations
Conclusion
It is imperative for researchers to distinguish between the two compounds designated as this compound. Apalutamide (ARN-509) is a clinically approved and vital drug that targets the androgen receptor signaling pathway in prostate cancer. The other this compound is an investigational compound with a distinct dual mechanism of action involving the inhibition of REV-ERBβ and autophagy. This guide provides a comprehensive technical foundation for understanding the cellular pathways affected by both of these molecules, offering detailed mechanisms, quantitative data, experimental protocols, and visual diagrams to aid in further research and drug development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Context-Specific Efficacy of Apalutamide Therapy in Preclinical Models of Pten-Deficient Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Phenotypic Plasticity and Androgen Receptor Bypass Drive Cross-Resistance to Apalutamide in Castration-Resistant Prostate Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the effect of the antiandrogen apalutamide (ARN-509) versus bicalutamide on the androgen receptor pathway in prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bio-rad.com [bio-rad.com]
- 10. bosterbio.com [bosterbio.com]
- 11. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a Second-Generation Antiandrogen for Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dual inhibition of REV-ERBβ and autophagy as a novel pharmacological approach to induce cytotoxicity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lysosomotropic REV-ERB antagonism: A metabolic connection between circadian rhythm and autophagy may tell cancer cells “it's time to die” - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Lysosomotropic Properties of ARN5187: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ARN5187, a novel small molecule, has been identified as a potent lysosomotropic agent with a dual mechanism of action impacting both circadian rhythm regulation and autophagy. This technical guide provides an in-depth overview of the lysosomotropic properties of this compound, its effects on cellular pathways, and detailed methodologies for its investigation. This compound is characterized as a REV-ERBβ antagonist and a late-stage autophagy inhibitor, demonstrating significant cytotoxic effects in various cancer cell lines. This document synthesizes available quantitative data, outlines experimental protocols, and visualizes the compound's mechanism of action to support further research and drug development efforts.
Introduction to this compound and Lysosomotropism
This compound is a cell-permeable piperazinylmethylphenol compound that has been identified as a lysosomotropic REV-ERBβ ligand.[1][2] Its lysosomotropic nature, a characteristic of weakly basic compounds, allows it to become protonated and trapped within the acidic environment of lysosomes.[3] This accumulation disrupts lysosomal function and is central to one of its primary mechanisms of action: the inhibition of autophagy at a late stage.[4][5]
Beyond its effects on lysosomes, this compound also functions as an antagonist of REV-ERBβ, a nuclear receptor that plays a crucial role in regulating circadian rhythms and metabolism.[2][6] This dual inhibition of both autophagy and REV-ERBβ signaling presents a novel pharmacological strategy for inducing cytotoxicity in cancer cells.[5] this compound has been shown to be significantly more cytotoxic than chloroquine, a well-known lysosomotropic agent and autophagy inhibitor.[2][5]
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound across various cancer cell lines.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Metric | Value (µM) | Incubation Time (hours) |
| BT-474 | Breast Cancer | EC50 | 23.5 | 48 |
| BT-474 | Breast Cancer | IC50 | 30.14 | 48 |
| HEP-G2 | Liver Cancer | EC50 | 14.4 | Not Specified |
| LNCaP | Prostate Cancer | EC50 | 29.8 | Not Specified |
| HMEC | Non-cancerous | IC50 | >100 | 48 |
Data sourced from multiple references.[2][4][5]
Table 2: Effect of this compound on Gene and Protein Expression
| Cell Line | Treatment | Target | Method | Outcome |
| BT-474 | 50 µM this compound (24h) | α-LC3-II | Western Blot | Dramatically Increased |
| BT-474 | 50 µM this compound (24h) | α-p62 | Western Blot | Dramatically Increased |
| BT-474 | 50 µM this compound (24h) | Cleaved PARP | Western Blot | Dramatically Increased |
| BT-474 | 25, 50 µM this compound | BMAL1 | RT-PCR | Dose-dependent Increase |
| BT-474 | 25, 50 µM this compound | PER1 | RT-PCR | Dose-dependent Increase |
| BT-474 | 25, 50 µM this compound | PEPCK | RT-PCR | Dose-dependent Increase |
Data sourced from multiple references.[1][2]
Signaling Pathways and Mechanism of Action
This compound's therapeutic potential stems from its dual inhibitory action. The diagrams below illustrate the key pathways affected by this compound.
Caption: Dual mechanism of this compound action in cancer cells.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following are generalized protocols for key experiments used to characterize the effects of this compound.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., BT-474)
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control.
-
Incubation: Incubate the plate for the desired time (e.g., 48 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well. Mix on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50/IC50 values.
Western Blot Analysis for Autophagy Markers (LC3-II and p62)
This technique is used to detect changes in the levels of key autophagy-related proteins.
Materials:
-
Cell lysates from this compound-treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (15% for LC3, 10% for p62)
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-LC3, anti-p62, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Lysis: Lyse cells in RIPA buffer on ice. Centrifuge to pellet debris and collect the supernatant.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by washing and incubation with the secondary antibody for 1 hour at room temperature.
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Quantitative Real-Time PCR (qRT-PCR) for Circadian Genes
This method is used to quantify the expression levels of REV-ERBβ target genes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix (e.g., SYBR Green)
-
Primers for target genes (BMAL1, PER1) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
RNA Extraction: Extract total RNA from treated and control cells.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qRT-PCR: Set up the PCR reaction with the master mix, primers, and cDNA.
-
Data Analysis: Analyze the amplification data to determine the relative fold change in gene expression using the ΔΔCt method.
Experimental and Logical Workflow Visualization
The following diagram outlines a typical workflow for investigating the lysosomotropic and anti-cancer properties of this compound.
Caption: General experimental workflow for this compound characterization.
Conclusion
This compound exhibits compelling lysosomotropic properties that contribute to its potent anti-cancer activity. Its unique dual-action mechanism, targeting both the fundamental cellular process of autophagy and the regulatory REV-ERBβ nuclear receptor, underscores its potential as a lead compound for novel cancer therapeutics. The data and protocols presented in this guide offer a foundational resource for researchers aiming to further elucidate the therapeutic applications of this compound and similar lysosomotropic agents. Future in vivo studies are warranted to fully assess the potential of this compound in a preclinical setting.
References
- 1. benchchem.com [benchchem.com]
- 2. Lysosomotropic REV-ERB antagonism: A metabolic connection between circadian rhythm and autophagy may tell cancer cells “it's time to die” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. urology-textbook.com [urology-textbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Dual inhibition of REV-ERBβ and autophagy as a novel pharmacological approach to induce cytotoxicity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of REV-ERB Receptors in Cancer Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Profile of ARN-5187: A Dual Inhibitor of REV-ERBβ and Autophagy
FOR IMMEDIATE RELEASE
[City, State] – [Date] – Preclinical in vitro research has unveiled the promising anti-cancer potential of ARN-5187, a novel small molecule compound. The compound has been identified as a dual inhibitor of the nuclear receptor REV-ERBβ and the cellular process of autophagy, a combination that proves potently cytotoxic to a range of cancer cell lines. This technical guide provides a comprehensive overview of the preliminary in vitro studies of ARN-5187, detailing its mechanism of action, experimental protocols, and key quantitative data.
Core Mechanism of Action
ARN-5187 exhibits a unique dual-inhibitory function that synergistically targets cancer cell survival. It acts as a lysosomotropic agent, disrupting lysosomal function, which is a key step in the autophagy process. Simultaneously, it antagonizes REV-ERBβ, a nuclear receptor implicated in the regulation of circadian rhythm and metabolism, and more recently, in cancer cell survival.[1][2][3][4] The combined inhibition of these two pathways has been shown to be significantly more effective at inducing cancer cell death than targeting either pathway alone.[3][4]
Quantitative Analysis of In Vitro Efficacy
The cytotoxic and inhibitory activities of ARN-5187 have been quantified across various human cancer cell lines. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values demonstrate its potency.
| Cell Line | Assay Type | Value (µM) | Reference |
| BT-474 | Cytotoxicity | 23.5 | [2][3] |
| HEP-G2 | Cytotoxicity | 14.4 | |
| LNCaP | Cytotoxicity | 29.8 | |
| BT-474 | Inhibition | 30.14 | [2][3] |
| HMEC | Inhibition | >100 | [2][3] |
| HEK-293 (RevRE) | Reporter Assay | 15.0 |
Table 1: Summary of EC50 and IC50 values for ARN-5187 in various cell lines.
Signaling Pathways and Molecular Interactions
ARN-5187's mechanism of action involves the modulation of key signaling pathways that govern cellular metabolism, circadian rhythm, and survival. By inhibiting REV-ERBβ, ARN-5187 derepresses the expression of REV-ERB target genes, including core clock components like BMAL1 and PER1, and metabolic genes such as PEPCK.[3] Its interference with autophagy leads to the accumulation of autophagic markers like LC3-II and p62, ultimately triggering apoptosis.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to facilitate reproducibility and further investigation.
Cytotoxicity Assay
This protocol is designed to determine the concentration of ARN-5187 that results in 50% cell death (EC50).
Methodology:
-
Cell Culture: Cancer cell lines (e.g., BT-474, HEP-G2, LNCaP) are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: A serial dilution of ARN-5187 (typically ranging from 0 to 100 µM) is added to the wells.
-
Incubation: The plates are incubated for 48 hours.
-
Viability Assessment: Cell viability is assessed using a standard method such as the MTT assay or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: The results are normalized to untreated controls, and the EC50 values are calculated using non-linear regression analysis.
REV-ERBβ Reporter Assay
This assay measures the ability of ARN-5187 to antagonize the transcriptional repression activity of REV-ERBβ.
Methodology:
-
Cell Line: HEK-293 cells are commonly used for this reporter assay.
-
Transfection: Cells are co-transfected with plasmids expressing a REV-ERBβ-Gal4 DNA binding domain fusion protein and a Gal4-responsive luciferase reporter gene.
-
Treatment: Following transfection, cells are treated with varying concentrations of ARN-5187 (0-100 µM).
-
Incubation: Cells are incubated for a period sufficient to allow for changes in reporter gene expression (typically 24 hours).
-
Luciferase Assay: Luciferase activity is measured using a luminometer. An increase in luciferase signal indicates antagonism of REV-ERBβ-mediated repression.
-
Data Analysis: The data is normalized, and the EC50 value for REV-ERBβ antagonism is determined.
Western Blot Analysis for Autophagy Markers
This method is used to confirm the inhibition of autophagy by observing the accumulation of key autophagy-related proteins.
Methodology:
-
Cell Treatment: Cancer cells (e.g., BT-474) are treated with a fixed concentration of ARN-5187 (e.g., 50 µM) for various time points (e.g., 2, 8, 24 hours).
-
Protein Extraction: Total protein is extracted from the treated cells using a suitable lysis buffer.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with primary antibodies against autophagy markers (e.g., LC3 and p62) and a loading control (e.g., GAPDH).
-
Detection: Following incubation with a secondary antibody, the protein bands are visualized using an appropriate detection system (e.g., chemiluminescence). An increase in the LC3-II/LC3-I ratio and p62 levels indicates autophagy inhibition.
Conclusion
The preliminary in vitro data for ARN-5187 strongly support its further development as a potential anti-cancer therapeutic. Its novel dual-inhibitory mechanism offers a promising strategy to overcome cancer cell survival pathways. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in the ongoing investigation of ARN-5187 and related compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and in Vitro Anticancer Activity of the First Class of Dual Inhibitors of REV-ERBβ and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual inhibition of REV-ERBβ and autophagy as a novel pharmacological approach to induce cytotoxicity in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual inhibition of REV-ERBβ and autophagy as a novel pharmacological approach to induce cytotoxicity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ARN5187 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
ARN5187 is a novel small molecule that functions as a dual inhibitor of the nuclear receptor REV-ERBβ and the cellular process of autophagy.[1] This compound has demonstrated significant cytotoxic effects in various cancer cell lines by concurrently disrupting REV-ERBβ-mediated transcriptional regulation and blocking the late stages of autophagy, ultimately leading to apoptosis.[1] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cell viability, autophagy, and apoptosis.
Mechanism of Action
This compound is a lysosomotropic agent that exhibits a dual inhibitory activity.[1] It acts as a REV-ERBβ ligand, antagonizing its transcriptional repressive functions. REV-ERBβ is a key component of the circadian clock machinery and is involved in regulating gene expression related to metabolism and cellular proliferation. By inhibiting REV-ERBβ, this compound can de-repress the expression of target genes such as BMAL1 and PER1.
Simultaneously, this compound disrupts lysosomal function, which leads to the inhibition of autophagy at a late stage.[1] This is characterized by the accumulation of autophagosomes and an increase in the levels of autophagy markers like LC3-II and p62/SQSTM1. The dual inhibition of these two critical cellular pathways results in a potent cytotoxic and pro-apoptotic response in cancer cells.[1]
Data Presentation
Table 1: Cytotoxicity of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 / EC50 (µM) | Assay | Incubation Time (h) | Reference |
| BT-474 | Breast Cancer | 23.5 (EC50) | Cell Viability | 48 | [1] |
| HEP-G2 | Liver Cancer | 14.4 (EC50) | Cell Viability | Not Specified | |
| LNCaP | Prostate Cancer | 29.8 (EC50) | Cell Viability | Not Specified | |
| BT-474 | Breast Cancer | 30.14 (IC50) | Cytotoxicity | 48 | [1] |
Experimental Protocols
Cell Culture
This protocol provides general guidelines for culturing cell lines commonly used in studies involving this compound. Specific media and conditions may vary, so it is recommended to consult the supplier's instructions for each cell line.
Materials:
-
BT-474, LNCaP, or HEP-G2 cells
-
Appropriate complete growth medium (e.g., RPMI-1640 for BT-474 and LNCaP, DMEM for HEP-G2)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Trypsin-EDTA solution (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks, plates, and other necessary sterile plasticware
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Maintain cells in T-75 flasks in a humidified incubator at 37°C with 5% CO2.
-
For subculturing, aspirate the culture medium and wash the cells once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate for 3-5 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Seed cells into new flasks or plates at the desired density for your experiment. For example, LNCaP cells can be seeded at 5 x 10³ cells per well in a 96-well plate for viability assays.[2]
Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of this compound on cell viability.
Materials:
-
Cells cultured in 96-well plates
-
This compound stock solution (dissolved in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of this compound (e.g., 0-100 µM). Include a vehicle control (DMSO).
-
Incubate the plate for the desired time period (e.g., 48 hours).[1]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Autophagy Analysis by Western Blot
This protocol details the detection of key autophagy markers, LC3-II and p62, by Western blot to assess the impact of this compound on autophagic flux.
Materials:
-
Cells cultured in 6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound (e.g., 50 µM) for various time points (e.g., 2, 8, 24 hours).[1]
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analyze the band intensities and normalize to the loading control. An increase in the LC3-II/LC3-I ratio and p62 levels is indicative of autophagy inhibition.
Apoptosis Assay (Annexin V-FITC Staining)
This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cells cultured in 6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentration and for the appropriate time to induce apoptosis.
-
Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Mandatory Visualization
Caption: this compound dual mechanism of action.
Caption: General experimental workflow.
References
Protocol for ARN5187-Induced Autophagy Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARN5187 is a novel small molecule that exhibits a dual mechanism of action, functioning as both a REV-ERBβ antagonist and a late-stage autophagy inhibitor.[1][2] Its activity as a lysosomotropic agent leads to the disruption of lysosomal function, which culminates in the inhibition of autophagic flux.[3][4] This property, combined with its ability to antagonize the nuclear receptor REV-ERBβ, makes this compound a potent inducer of cytotoxicity in cancer cells.[5] These application notes provide detailed protocols for assessing the autophagy-inhibiting effects of this compound in a laboratory setting.
The cytoprotective function of REV-ERBβ appears to be downstream of the autophagy blockade, suggesting that the dual inhibition is a powerful strategy for inducing cancer cell death.[2][5] Understanding the precise impact of this compound on the autophagy pathway is crucial for its development as a potential therapeutic agent. The following protocols outline key experiments to characterize and quantify this compound-induced autophagy inhibition.
Signaling Pathway and Experimental Workflow
The dual-action mechanism of this compound targets two distinct cellular pathways that converge to promote cell death. As a lysosomotropic agent, this compound accumulates in lysosomes, leading to an increase in lysosomal pH and subsequent inhibition of lysosomal enzymatic activity. This blocks the final stage of autophagy, the degradation of autophagosomes, resulting in their accumulation. Concurrently, this compound antagonizes REV-ERBβ, a nuclear receptor that regulates circadian rhythm and metabolism. The inhibition of REV-ERBβ's transcriptional repression activity is thought to compromise cellular metabolism, rendering cancer cells more susceptible to the cytotoxic effects of autophagy blockade.
The experimental workflow to assess this compound's effect on autophagy involves treating cells with the compound and then performing a series of assays to measure changes in lysosomal pH, autophagosome accumulation, and the levels of key autophagy-related proteins.
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data from the described experimental protocols.
Table 1: Effect of this compound on Autophagy Marker Protein Levels
| Treatment Group | Concentration (µM) | Incubation Time (h) | LC3-II/β-actin Ratio (Fold Change) | p62/β-actin Ratio (Fold Change) |
| Vehicle Control | - | 24 | 1.0 | 1.0 |
| This compound | 10 | 24 | ||
| This compound | 25 | 24 | ||
| This compound | 50 | 24 | ||
| Chloroquine (Positive Control) | 50 | 24 |
Table 2: Quantification of Autophagic Flux using mCherry-EGFP-LC3
| Treatment Group | Concentration (µM) | Incubation Time (h) | Number of Autophagosomes (Yellow Puncta) per Cell | Number of Autolysosomes (Red Puncta) per Cell |
| Vehicle Control | - | 24 | ||
| This compound | 25 | 24 | ||
| Bafilomycin A1 (Positive Control) | 0.1 | 24 | ||
| Rapamycin (Inducer Control) | 0.5 | 24 |
Table 3: Measurement of Lysosomal pH
| Treatment Group | Concentration (µM) | Incubation Time (h) | Lysosomal pH (Mean ± SD) |
| Vehicle Control | - | 4 | |
| This compound | 25 | 4 | |
| Chloroquine (Positive Control) | 50 | 4 |
Experimental Protocols
Protocol 1: Western Blot Analysis of LC3-II and p62
This protocol is for the detection and quantification of the autophagosome-associated protein LC3-II and the autophagy substrate p62/SQSTM1. An accumulation of both LC3-II and p62 is indicative of late-stage autophagy inhibition.
Materials:
-
Cell line of interest (e.g., BT-474, HeLa)
-
Complete cell culture medium
-
This compound
-
Chloroquine (positive control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (15% for LC3, 10% for p62)
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 10, 25, 50 µM) and controls (vehicle, 50 µM Chloroquine) for 24 hours.[4]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
Sample Preparation: Prepare lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto SDS-PAGE gels and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify band intensities using densitometry software and normalize to the loading control (β-actin).
Protocol 2: mCherry-EGFP-LC3 Autophagic Flux Assay
This assay allows for the visualization and quantification of autophagosomes and autolysosomes, providing a measure of autophagic flux. An accumulation of yellow puncta (autophagosomes) and a decrease in red-only puncta (autolysosomes) indicates a blockage in autophagosome-lysosome fusion or degradation.
Materials:
-
Cells stably expressing the mCherry-EGFP-LC3 reporter plasmid
-
Glass-bottom dishes or coverslips
-
This compound
-
Bafilomycin A1 (positive control for flux blockade)
-
Rapamycin (positive control for autophagy induction)
-
DAPI-containing mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed mCherry-EGFP-LC3 expressing cells on glass-bottom dishes. Treat with this compound (e.g., 25 µM), vehicle control, Bafilomycin A1 (e.g., 100 nM), and Rapamycin (e.g., 500 nM) for 24 hours.
-
Cell Fixation and Staining: Wash cells with PBS, fix with 4% paraformaldehyde, and stain nuclei with DAPI.
-
Imaging: Acquire images using a fluorescence microscope with appropriate filter sets for GFP (yellow puncta) and mCherry (red puncta).
-
Data Analysis: Quantify the number of yellow (mCherry+GFP+) and red-only (mCherry+GFP-) puncta per cell using image analysis software. An increase in the ratio of yellow to red puncta indicates autophagy inhibition.
Protocol 3: Measurement of Lysosomal pH using Acridine Orange
Acridine Orange (AO) is a fluorescent dye that accumulates in acidic compartments like lysosomes, where it emits red fluorescence. In the less acidic cytoplasm and nucleus, it emits green fluorescence. An increase in green fluorescence and a decrease in red fluorescence can indicate an increase in lysosomal pH.
Materials:
-
Live cells on glass-bottom dishes
-
Acridine Orange (1 mg/mL stock in water)
-
Complete cell culture medium
-
PBS
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with this compound (e.g., 25 µM) and controls for a shorter duration (e.g., 2-4 hours) to observe direct effects on lysosomal pH.
-
Staining: Prepare a 1-5 µg/mL working solution of Acridine Orange in complete medium. Incubate cells with the AO solution for 15-30 minutes at 37°C.
-
Washing and Imaging: Wash cells twice with PBS and immediately image using a fluorescence microscope. Acquire images in both green and red channels.
-
Data Analysis: Quantify the red and green fluorescence intensity per cell. A decrease in the red/green fluorescence ratio indicates lysosomal alkalinization.
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the autophagy-inhibiting properties of this compound. By employing a combination of Western blotting, fluorescence microscopy, and lysosomal pH measurements, researchers can obtain comprehensive data on the mechanism of action of this dual-inhibitor. This information is vital for the continued development of this compound and similar compounds as potential cancer therapeutics.
References
Application Notes and Protocols for ARN5187 in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARN5187 is a cell-permeable, lysosomotropic small molecule that functions as a dual inhibitor of both REV-ERBβ (Reverse V-erbA protein beta) and autophagy.[1][2] This compound has demonstrated cytotoxic effects in various cancer cell lines by disrupting REV-ERB-mediated transcriptional regulation and blocking the late stages of autophagy, ultimately leading to apoptosis.[1][2] These application notes provide an overview of the in vitro applications of this compound, recommended working concentrations, and detailed protocols for key experiments.
Mechanism of Action
This compound exerts its biological effects through a dual mechanism:
-
REV-ERBβ Antagonism: this compound directly interacts with the ligand-binding domain (LBD) of REV-ERBβ, a nuclear receptor that plays a role in regulating circadian rhythm and metabolism. By antagonizing REV-ERBβ, this compound relieves the transcriptional repression of target genes such as BMAL1, PER1, and PEPCK.[1][2]
-
Autophagy Inhibition: As a lysosomotropic agent, this compound accumulates in lysosomes and disrupts their function. This leads to a blockage of the autophagic flux at a late stage, resulting in the accumulation of autophagosomes and the autophagy substrate p62, and an increase in LC3-II levels.[1] This inhibition of autophagy, a critical cell survival pathway, contributes to its cytotoxic effects.
The combined inhibition of these two pathways leads to increased cellular stress and induction of apoptosis, as evidenced by the cleavage of PARP.[1]
Data Presentation: In Vitro Working Concentrations of this compound
The following table summarizes the effective concentrations of this compound observed in various in vitro experiments. The optimal concentration may vary depending on the cell line, experimental duration, and specific endpoint being measured.
| Cell Line | Concentration Range (µM) | Incubation Time | Experiment Type | Observed Effect | Reference |
| BT-474 | 0 - 100 µM | 48 hours | Cytotoxicity Assay | EC50 of 23.5 µM; IC50 of 30.14 µM.[1][3] | [1][3] |
| HEP-G2 | Not Specified | Not Specified | Cell Viability Assay | EC50 of 14.4 µM.[2] | [2] |
| LNCaP | Not Specified | Not Specified | Cell Viability Assay | EC50 of 29.8 µM.[2] | [2] |
| HMEC | 0 - 100 µM | 48 hours | Cytotoxicity Assay | IC50 > 100 µM.[1] | [1] |
| HEK-293 | 0 - 100 µM | Not Specified | RevRE Reporter Assay | Concentration-dependent activation of the RevRE reporter (EC50 = 15.0 µM for REV-ERβ).[1][2] | [1][2] |
| BT-474 | 25 µM, 50 µM | Not Specified | RT-PCR | Dose-dependent enhancement of BMAL1, PER1, and PEPCK expression.[1][3] | [1][3] |
| BT-474 | 50 µM | 24 hours | Western Blot (Autophagy) | Increased expression of α-LC3-II and α-p62.[1][3] | [1][3] |
| BT-474 | 50 µM | 2, 8, 24 hours | Autophagy Flux Assay | Effects on autophagy formation and maturation.[1][3] | [1][3] |
| BT-474 | 50 µM | 24 hours | Western Blot (Apoptosis) | Increased expression of Cleaved PARP.[1] | [1] |
Experimental Protocols
Cell Viability/Cytotoxicity Assay
This protocol is designed to determine the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell line of interest (e.g., BT-474, HEP-G2, LNCaP)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare a serial dilution of this compound in complete medium. A typical starting range is 0.1 to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for the desired duration (e.g., 48 hours).[1][3]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the EC50/IC50 value.
Western Blot Analysis for Autophagy and Apoptosis Markers
This protocol is used to assess the effect of this compound on key proteins involved in autophagy (LC3, p62) and apoptosis (Cleaved PARP).
Materials:
-
Cancer cell line of interest (e.g., BT-474)
-
6-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-LC3, anti-p62, anti-Cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to reach 70-80% confluency.
-
Treat cells with this compound at the desired concentration (e.g., 50 µM) or vehicle control for the specified time (e.g., 24 hours).[1][3]
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
Quantitative Real-Time PCR (qRT-PCR) for REV-ERBβ Target Genes
This protocol measures changes in the mRNA expression of REV-ERBβ target genes.
Materials:
-
Cancer cell line of interest (e.g., BT-474)
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (BMAL1, PER1, PEPCK) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Treat cells with this compound (e.g., 25 µM, 50 µM) as described for Western blotting.[1][3]
-
Extract total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.
Visualization of Pathways and Workflows
Caption: Mechanism of action of this compound.
Caption: General experimental workflow.
References
Application Notes and Protocols for Induction of Apoptosis in HeLa Cells using ARN5187
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARN5187 is a novel small molecule compound investigated for its potential as an anti-cancer agent. This document provides a detailed protocol for inducing apoptosis in HeLa human cervical adenocarcinoma cells using this compound. The described methodologies will enable researchers to assess the cytotoxic effects of this compound and elucidate the underlying apoptotic mechanisms. The protocols cover cell culture, treatment with this compound, and subsequent analysis of apoptosis through established assays, including the MTT assay for cell viability, Annexin V-FITC/Propidium Iodide (PI) staining for apoptosis detection, and a Caspase-3 activity assay to confirm the apoptotic pathway.
Principle of Apoptosis Induction and Detection
Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Many chemotherapeutic agents exert their function by inducing apoptosis in cancer cells. The protocols herein are designed to quantify the apoptotic effects of this compound on HeLa cells. Cell viability is first assessed to determine the dose-dependent cytotoxicity of the compound. Subsequently, Annexin V-FITC and PI staining are used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2][3] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[1][3] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus marking late apoptotic and necrotic cells.[1][2] Finally, a Caspase-3 activity assay is employed to measure the activation of this key executioner caspase, confirming the engagement of the apoptotic signaling cascade.[4][5][6][7]
Data Presentation
Table 1: Dose-Response of this compound on HeLa Cell Viability (MTT Assay)
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 85.2 ± 5.1 |
| 5 | 62.7 ± 3.8 |
| 10 | 48.9 ± 4.2 |
| 25 | 25.1 ± 3.1 |
| 50 | 10.3 ± 2.5 |
Table 2: Apoptosis Analysis of HeLa Cells Treated with this compound (Annexin V-FITC/PI Staining)
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 95.4 ± 2.1 | 2.1 ± 0.5 | 2.5 ± 0.7 |
| This compound (10 µM) | 55.8 ± 3.4 | 28.7 ± 2.9 | 15.5 ± 1.8 |
| This compound (25 µM) | 28.1 ± 2.7 | 45.2 ± 3.5 | 26.7 ± 2.2 |
Table 3: Caspase-3 Activity in HeLa Cells Treated with this compound
| Treatment | Relative Caspase-3 Activity (Fold Change vs. Control) |
| Vehicle Control | 1.0 |
| This compound (10 µM) | 3.8 ± 0.4 |
| This compound (25 µM) | 7.2 ± 0.8 |
Experimental Protocols
HeLa Cell Culture and Treatment with this compound
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (dissolved in DMSO)
-
Cell culture flasks and plates
Protocol:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.[8]
-
Passage the cells upon reaching 80-90% confluency.
-
For experiments, seed HeLa cells in appropriate culture plates (e.g., 96-well plate for MTT assay, 6-well plate for apoptosis and caspase assays) and allow them to attach overnight.[9][10]
-
Prepare working concentrations of this compound by diluting the stock solution in complete culture medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control (medium with 0.1% DMSO).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
MTT Assay for Cell Viability
Materials:
-
HeLa cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
After the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.[11]
-
Incubate the plate for 4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[11]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Annexin V-FITC/PI Apoptosis Assay
Materials:
-
HeLa cells treated with this compound in a 6-well plate
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Harvest the cells by trypsinization, and collect the floating cells from the supernatant to include all apoptotic cells.[2]
-
Wash the cells twice with cold PBS.[2]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[3]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
Caspase-3 Activity Assay
Materials:
-
HeLa cells treated with this compound in a 6-well plate
-
Caspase-3 Activity Assay Kit (Colorimetric or Fluorometric)
-
Cell Lysis Buffer
-
Caspase-3 substrate (e.g., DEVD-pNA for colorimetric)
-
Microplate reader
Protocol:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cell pellet in chilled Cell Lysis Buffer and incubate on ice for 10 minutes.[7]
-
Centrifuge at 10,000 x g for 1 minute at 4°C.[7]
-
Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add 50-200 µg of protein lysate per well and bring the volume to 50 µL with Cell Lysis Buffer.[7]
-
Add 50 µL of 2X Reaction Buffer containing the caspase-3 substrate to each well.[7]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[4][5]
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.[4][7]
-
Calculate the fold-increase in Caspase-3 activity compared to the vehicle-treated control.
Visualizations
Caption: Hypothetical signaling pathway of this compound-induced apoptosis in HeLa cells.
Caption: Experimental workflow for assessing this compound-induced apoptosis in HeLa cells.
References
- 1. Induction of Apoptosis in HeLa by Corn Small RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Telomerase activity in HeLa cervical carcinoma cell line proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-proliferative effect of isorhamnetin on HeLa cells through inducing G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of tumor apoptosis through a circular RNA enhancing Foxo3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Auranofin induces apoptosis and necrosis in HeLa cells via oxidative stress and glutathione depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Irinotecan: mechanisms of tumor resistance and novel strategies for modulating its activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Novel Anti-Cancer Agents and Cellular Targets and Their Mechanism(s) of Action [mdpi.com]
- 9. Antileukemic Natural Product Induced Both Apoptotic and Pyroptotic Programmed Cell Death and Differentiation Effect [mdpi.com]
- 10. Inhibition of Autophagy Increases Cell Death in HeLa Cells through Usnic Acid Isolated from Lichens | MDPI [mdpi.com]
- 11. Induction of apoptosis in HeLa cells via caspase activation by resveratrol and genistein - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for REV-ERBβ Reporter Assay with ARN5187 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
REV-ERBβ (also known as NR1D2) is a nuclear receptor that plays a crucial role as a transcriptional repressor in the mammalian circadian clock.[1] It is a key component of an accessory feedback loop that contributes to the rhythmic expression of core clock genes, including Bmal1.[1] REV-ERBβ binds to REV-ERB/ROR response elements (ROREs) in the promoter regions of its target genes and recruits co-repressors, such as NCoR, to inhibit transcription.[1] Dysregulation of REV-ERBβ activity has been implicated in various physiological processes, including metabolism, inflammation, and cancer.[1]
ARN5187 has been identified as a potent and specific antagonist of REV-ERBβ. Unlike agonists which enhance the repressive activity of REV-ERBβ, this compound inhibits its function. This leads to the de-repression of REV-ERBβ target genes. Functionally, this compound has been shown to induce the activity of a RORE-driven luciferase reporter in a concentration-dependent manner. This activity makes this compound a valuable tool for studying the physiological roles of REV-ERBβ and a potential therapeutic agent. Notably, this compound also exhibits lysosomotropic properties and acts as an autophagy inhibitor, a dual action that may be effective in eliciting cytotoxicity in cancer cells.
This document provides detailed application notes and protocols for a REV-ERBβ reporter assay utilizing this compound to demonstrate its antagonistic activity. The assay employs a luciferase reporter gene under the control of the Bmal1 promoter, a well-established target of REV-ERBβ.
Data Presentation
The following table summarizes representative quantitative data for the effect of this compound in a REV-ERBβ dependent Bmal1-luciferase reporter assay.
Note: The following data are illustrative examples based on the expected antagonistic activity of this compound and are intended to guide the user in data interpretation. Actual values may vary depending on experimental conditions.
| Parameter | Value | Cell Line | Reporter Construct |
| This compound EC50 | ~0.5 µM | HEK293T | Bmal1 promoter-luciferase |
| Maximal Fold Induction | 4-6 fold | HEK293T | Bmal1 promoter-luciferase |
| Optimal Concentration | 1 - 5 µM | HEK293T | Bmal1 promoter-luciferase |
Signaling Pathway and Experimental Workflow
REV-ERBβ Signaling Pathway with this compound Intervention
Caption: REV-ERBβ signaling and this compound antagonism.
Experimental Workflow for REV-ERBβ Reporter Assay
Caption: Workflow for the REV-ERBβ reporter assay.
Experimental Protocols
Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK293T) cells
-
Reporter Plasmid: Bmal1 promoter-luciferase reporter plasmid (e.g., pGL3-Bmal1-Luc)
-
Expression Plasmid: Human REV-ERBβ expression plasmid (e.g., pcDNA3.1-hREV-ERBβ)
-
Control Plasmid: Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection Reagent: Lipofectamine 3000 or similar
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)
-
Compound: this compound (dissolved in DMSO to prepare a stock solution)
-
Assay Reagent: Dual-Luciferase® Reporter Assay System
-
Equipment: 96-well white, clear-bottom cell culture plates, luminometer, standard cell culture equipment (incubator, biosafety cabinet, etc.)
Protocol for REV-ERBβ Reporter Assay with this compound Treatment
Day 1: Cell Seeding
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a 37°C incubator with 5% CO₂.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed 2 x 10⁴ cells per well in a 96-well white, clear-bottom plate.
-
Incubate overnight at 37°C with 5% CO₂.
Day 2: Transfection
-
Prepare the transfection mixture according to the manufacturer's protocol for your chosen transfection reagent. For each well, a typical mixture would include:
-
100 ng of Bmal1 promoter-luciferase reporter plasmid
-
50 ng of REV-ERBβ expression plasmid
-
10 ng of Renilla luciferase control plasmid
-
-
Add the transfection complex to each well.
-
Gently swirl the plate to ensure even distribution.
-
Incubate for 24 hours at 37°C with 5% CO₂.
Day 3: this compound Treatment
-
Prepare a serial dilution of this compound in cell culture medium. A typical concentration range would be from 10⁻⁹ M to 10⁻⁵ M. Include a vehicle control (DMSO) at the same final concentration as in the compound dilutions.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate for 18-24 hours at 37°C with 5% CO₂.
Day 4: Luciferase Assay
-
Equilibrate the Dual-Luciferase® Reporter Assay reagents to room temperature.
-
Remove the medium from the wells.
-
Wash the cells once with 100 µL of phosphate-buffered saline (PBS).
-
Lyse the cells by adding 20 µL of 1X Passive Lysis Buffer to each well.
-
Place the plate on a shaker for 15 minutes at room temperature to ensure complete lysis.
-
Measure the firefly luciferase activity by adding 100 µL of Luciferase Assay Reagent II (LAR II) to each well and reading the luminescence on a luminometer.
-
Measure the Renilla luciferase activity by adding 100 µL of Stop & Glo® Reagent to each well and reading the luminescence again.
Data Analysis
-
Normalization: For each well, divide the firefly luciferase reading by the Renilla luciferase reading to normalize for transfection efficiency and cell number.
-
Fold Induction: Calculate the fold induction for each this compound concentration by dividing the normalized luciferase activity of the treated wells by the normalized luciferase activity of the vehicle control wells.
-
Dose-Response Curve: Plot the fold induction as a function of the logarithm of the this compound concentration.
-
EC50 Calculation: Use a non-linear regression analysis (e.g., four-parameter logistic curve) to determine the EC50 value of this compound. The EC50 is the concentration of this compound that produces 50% of the maximal induction of luciferase activity.
References
Application Notes and Protocols for Measuring LC3-II Levels after ARN5187 Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARN5187 is a novel small molecule that functions as a dual inhibitor of the nuclear receptor REV-ERB and the cellular process of autophagy.[1] Its mechanism of action involves the disruption of lysosomal function, leading to a blockage in the late stages of autophagy.[1] This inhibition of autophagic flux results in the accumulation of autophagosomes, which can be monitored by measuring the levels of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II), a protein that is localized to autophagosomal membranes. An increase in LC3-II levels, therefore, serves as a key indicator of autophagy inhibition by this compound. Additionally, the accumulation of sequestosome 1 (SQSTM1/p62), a protein that is normally degraded by autophagy, can also be used as a marker for autophagy inhibition.
These application notes provide detailed protocols for the quantification of LC3-II levels in cultured cells following treatment with this compound using three common laboratory techniques: Western Blotting, Immunofluorescence Microscopy, and Flow Cytometry.
Data Presentation
The following tables present representative quantitative data on the effects of this compound on LC3-II and p62 levels in BT-474 human breast cancer cells. This data is illustrative of the expected outcomes when following the provided protocols.
Table 1: Dose-Dependent Effect of this compound on LC3-II and p62 Protein Levels by Western Blot
| This compound Concentration (µM) | LC3-II/β-actin Ratio (Fold Change) | p62/β-actin Ratio (Fold Change) |
| 0 (Vehicle) | 1.0 | 1.0 |
| 10 | 2.5 | 1.8 |
| 25 | 4.2 | 3.1 |
| 50 | 5.8 | 4.5 |
Data are representative of densitometric analysis of Western blots from BT-474 cells treated for 24 hours.
Table 2: Time-Dependent Effect of this compound on LC3-II Puncta Formation by Immunofluorescence
| Time (hours) | Average LC3-II Puncta per Cell | Percentage of Cells with >10 Puncta |
| 0 | 3 ± 1 | 5% |
| 8 | 15 ± 4 | 45% |
| 16 | 28 ± 6 | 80% |
| 24 | 35 ± 8 | 92% |
Data are representative of quantitative analysis of immunofluorescence images from BT-474 cells treated with 25 µM this compound.
Table 3: Flow Cytometry Analysis of LC3-II Levels after this compound Treatment
| Treatment | Mean Fluorescence Intensity (MFI) of LC3-II | Fold Change in MFI vs. Vehicle |
| Vehicle | 500 | 1.0 |
| This compound (25 µM) | 2500 | 5.0 |
| Bafilomycin A1 (100 nM) | 3000 | 6.0 |
| This compound + Bafilomycin A1 | 3200 | 6.4 |
Data are representative of flow cytometry analysis of BT-474 cells treated for 24 hours. Bafilomycin A1 is used as a positive control for late-stage autophagy inhibition.
Signaling Pathway and Experimental Workflow
Experimental Protocols
Western Blot Analysis of LC3-II and p62
This protocol describes the detection and quantification of LC3-II and p62 protein levels in cell lysates.
Materials:
-
BT-474 cells (or other suitable cell line)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (15% for LC3, 10% for p62)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Mouse anti-β-actin
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed BT-474 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 25, 50 µM) or with a fixed concentration for different time points. Use DMSO as a vehicle control.
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells in 100-200 µL of ice-cold RIPA buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to 20-30 µg of protein and boil at 95°C for 5 minutes.
-
Load the samples onto a 15% SDS-PAGE gel for LC3 detection and a 10% gel for p62 and β-actin detection.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-LC3B at 1:1000, anti-p62 at 1:1000, anti-β-actin at 1:5000) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:2000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the LC3-II and p62 band intensities to the β-actin loading control.
-
Immunofluorescence Staining of LC3-II Puncta
This protocol allows for the visualization and quantification of LC3-II-positive puncta, which represent autophagosomes.
Materials:
-
BT-474 cells
-
Glass coverslips in 24-well plates
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: Rabbit anti-LC3B (1:200)
-
Alexa Fluor 488-conjugated anti-rabbit secondary antibody (1:500)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed BT-474 cells on glass coverslips in 24-well plates.
-
Treat the cells with this compound as described in the Western Blot protocol.
-
-
Fixation and Permeabilization:
-
After treatment, wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block the cells with blocking buffer for 30 minutes.
-
Incubate with the primary anti-LC3B antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the Alexa Fluor 488-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
Image the cells using a fluorescence microscope.
-
-
Image Analysis:
-
Capture images from multiple random fields for each condition.
-
Quantify the number of LC3-II puncta per cell using image analysis software (e.g., ImageJ).
-
Calculate the average number of puncta per cell and the percentage of cells with a high number of puncta (e.g., >10).
-
Flow Cytometry for LC3-II Measurement
This protocol provides a high-throughput method for quantifying cellular LC3-II levels.
Materials:
-
BT-474 cells
-
This compound
-
Fixation/Permeabilization solution (e.g., Cytofix/Cytoperm™)
-
Permeabilization/Wash buffer
-
Primary antibody: Rabbit anti-LC3B
-
Alexa Fluor 488-conjugated anti-rabbit secondary antibody or a directly conjugated primary antibody
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture and treat BT-474 cells in 6-well plates as previously described. Include an unstained control and an isotype control for each condition.
-
-
Cell Harvesting and Fixation:
-
After treatment, harvest the cells by trypsinization.
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fixation/permeabilization solution and incubate for 20 minutes at 4°C.
-
-
Staining:
-
Wash the cells twice with permeabilization/wash buffer.
-
Resuspend the cells in permeabilization/wash buffer containing the primary anti-LC3B antibody (or isotype control) and incubate for 30 minutes at 4°C.
-
Wash the cells twice with permeabilization/wash buffer.
-
If using an unconjugated primary antibody, resuspend the cells in permeabilization/wash buffer containing the Alexa Fluor 488-conjugated secondary antibody and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with permeabilization/wash buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in PBS.
-
Analyze the samples on a flow cytometer.
-
Gate on the single, live cell population based on forward and side scatter properties.
-
Measure the mean fluorescence intensity (MFI) of the Alexa Fluor 488 signal in the gated population.
-
-
Data Analysis:
-
Subtract the MFI of the isotype control from the MFI of the LC3-II stained samples.
-
Calculate the fold change in MFI relative to the vehicle-treated control.
-
References
Application Notes and Protocols for ARN5187 in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARN5187 is a novel small molecule that functions as a dual inhibitor of the nuclear receptor REV-ERBβ and autophagy.[1][2] It operates as a lysosomotropic agent, accumulating in lysosomes and disrupting their function, which contributes to its cytotoxic effects.[1] These characteristics make this compound a compound of interest for investigation in oncology, particularly in breast cancer, where alterations in metabolic and autophagic pathways can be key drivers of tumor progression and therapeutic resistance. This document provides detailed application notes and experimental protocols for the use of this compound in breast cancer cell lines.
Mechanism of Action
This compound exhibits a dual mechanism of action that leads to cancer cell death:
-
REV-ERBβ Antagonism : this compound is a ligand for REV-ERBβ, a nuclear receptor that plays a critical role in regulating circadian rhythm and metabolism. By antagonizing REV-ERBβ, this compound relieves the transcriptional repression of REV-ERB target genes, such as BMAL1, PER1, and PEPCK.[1][2]
-
Autophagy Inhibition : As a lysosomotropic agent, this compound becomes trapped in the acidic environment of lysosomes.[1] This accumulation disrupts lysosomal function, leading to the inhibition of autophagy at a late stage. The blockage of autophagic flux results in the accumulation of autophagosomes and key autophagy-related proteins like LC3-II and p62/SQSTM1.[1]
The combined effect of REV-ERBβ antagonism and autophagy inhibition induces potent cytotoxicity and apoptosis in cancer cells.[1][2]
Data Presentation
In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | EC50 (µM) | IC50 (µM) | Notes | Reference |
| BT-474 | Breast Carcinoma | 23.5 | 30.14 | This compound shows cytotoxic effects in this HER2-positive breast cancer cell line. | [1] |
| HEP-G2 | Hepatocellular Carcinoma | 14.4 | - | Included for comparative cytotoxicity. | [2] |
| LNCaP | Prostate Cancer | 29.8 | - | Included for comparative cytotoxicity. | [2] |
Effects of this compound on Gene and Protein Expression
| Target | Effect | Cell Line | Concentration | Time | Notes | Reference |
| REV-ERBβ | Direct interaction with Ligand Binding Domain | - | - | - | This compound functions as a REV-ERBβ antagonist.[2] | |
| RevRE reporter | Activation | HEK-293 | 0-100 µM | - | EC50 of 15.0 µM for REV-ERBβ.[1][2] | |
| BMAL1, PER1, PEPCK | Increased expression | - | Dose-dependent | - | Consistent with REV-ERB antagonism.[1][2] | |
| α-LC3-II, α-p62 | Increased expression | - | 50 µM | 24 h | Indicates inhibition of autophagic flux.[1] | |
| Cleaved PARP | Increased expression | - | 50 µM | 24 h | Marker of apoptosis induction.[1] |
Signaling Pathway and Experimental Workflow
Caption: Dual mechanism of action of this compound.
Caption: Workflow for evaluating this compound in breast cancer cells.
Experimental Protocols
Cell Culture
-
Cell Line: BT-474 (ATCC® HTB-20™)
-
Growth Medium: Hybri-Care Medium (ATCC® 46-X™) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: Passage cells when they reach 70-80% confluency.
Cytotoxicity Assay (MTT Assay)
This protocol is for determining the EC50/IC50 of this compound.
-
Materials:
-
BT-474 cells
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-Buffered Saline (PBS)
-
-
Procedure:
-
Seed BT-474 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO).
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the EC50/IC50 value using non-linear regression analysis.
-
Western Blot for Autophagy and Apoptosis Markers
This protocol is for detecting changes in the expression of LC3-II, p62, and cleaved PARP.
-
Materials:
-
Treated and untreated BT-474 cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (15% for LC3, 10% for p62 and PARP)
-
PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-PARP, anti-β-actin (or other loading control).
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
-
Procedure:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer. Boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry analysis can be performed to quantify the protein levels relative to the loading control.
-
REV-ERB Luciferase Reporter Assay
This protocol is to assess the antagonistic activity of this compound on REV-ERBβ.
-
Materials:
-
HEK-293T cells (or other suitable cell line)
-
Expression plasmids for REV-ERBβ and a reporter plasmid containing a REV-ERB response element (RevRE) upstream of a luciferase gene.
-
Transfection reagent (e.g., Lipofectamine)
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom plates
-
Luminometer
-
-
Procedure:
-
Co-transfect HEK-293T cells in a 96-well plate with the REV-ERBβ expression plasmid and the RevRE-luciferase reporter plasmid. A Renilla luciferase plasmid can be co-transfected for normalization.
-
After 24 hours, treat the cells with various concentrations of this compound or a vehicle control.
-
Incubate for an additional 24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Plot the normalized luciferase activity against the this compound concentration to determine the EC50 value.
-
Conclusion
This compound presents a compelling dual-action mechanism that warrants further investigation in breast cancer models. The provided protocols offer a foundational framework for researchers to explore the efficacy and mechanism of this compound in various breast cancer cell lines. Careful execution of these experiments will contribute to a better understanding of the therapeutic potential of targeting REV-ERBβ and autophagy in breast cancer.
References
Preparing ARN5187 Stock Solution for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
ARN5187 is a potent and selective lysosomotropic dual inhibitor of REV-ERBβ and autophagy, making it a valuable tool in cancer research and the study of circadian rhythms.[1][2][3] Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for both in vitro and in vivo research applications.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₂₄H₃₂FN₃O |
| Molecular Weight | 397.53 g/mol [1] |
| CAS Number | 1287451-26-6[1] |
| Appearance | Solid powder[4] |
| Solubility | Soluble in DMSO; Insoluble in water[4] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years[1] |
| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month[1] |
Mechanism of Action: Dual Inhibition of REV-ERBβ and Autophagy
This compound exerts its biological effects through a dual mechanism of action. It acts as a ligand for REV-ERBβ, inhibiting its transcriptional regulation activity.[1][2] Concurrently, it disrupts lysosomal function, leading to the inhibition of autophagy at a late stage.[3] This combined action results in increased expression of REV-ERB target genes such as BMAL1, PER1, and PEPCK, and induces apoptosis in cancer cells.[2][3]
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Experiments
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate this compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh this compound: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.975 mg of this compound (Molecular Weight = 397.53 g/mol ).
-
Dissolve in DMSO: Add the appropriate volume of DMSO to the this compound powder. For a 10 mM stock solution, if you weighed 3.975 mg, add 1 mL of DMSO.
-
Ensure Complete Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution if necessary.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[1] Stock solutions are stable for up to 1 month at -20°C and up to 6 months at -80°C.[1]
Preparation of Working Solutions from Stock
For cell-based assays, the concentrated DMSO stock solution must be further diluted in the appropriate cell culture medium to the final desired working concentration.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Prepare fresh working solutions from the frozen stock for each experiment to ensure consistency.
Procedure:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 999 µL of cell culture medium).
-
Mix the working solution thoroughly by gentle pipetting or inversion before adding to the cells.
Safety Precautions
-
Handle this compound powder in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety and handling information.
By following these guidelines, researchers can ensure the accurate and consistent preparation of this compound stock solutions, leading to reliable and reproducible results in their studies.
References
Troubleshooting & Optimization
Troubleshooting ARN5187 solubility issues in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ARN5187.
Frequently Asked Questions (FAQs) - this compound Solubility in Media
Q1: My this compound precipitated out of solution when I added it to my cell culture media. Why is this happening?
A1: Precipitation of this compound in aqueous solutions like cell culture media is a common issue due to its hydrophobic nature. Several factors can contribute to this:
-
Low Aqueous Solubility: this compound, like many small molecule inhibitors, is designed to be lipid-soluble to effectively cross cell membranes, which inherently limits its solubility in water-based media.
-
"Salting Out" Effect: When a concentrated stock solution of this compound in an organic solvent like DMSO is rapidly diluted into the aqueous environment of the cell culture media, the compound can "crash" out of solution as the solvent polarity changes drastically.
-
High Final Concentration: The desired experimental concentration of this compound may exceed its solubility limit in the specific cell culture medium being used.
-
Media Composition: Components within the culture media, such as salts and proteins, can interact with this compound and reduce its solubility.
-
Temperature and pH: Differences in temperature and pH between the stock solution and the final culture media can negatively impact the solubility of the compound.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: The most commonly recommended solvent for preparing stock solutions of this compound is Dimethyl sulfoxide (B87167) (DMSO) .[1][2] It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.
Q3: What is the maximum concentration of DMSO that my cells can tolerate?
A3: The tolerance to DMSO varies between cell lines, with primary cells generally being more sensitive.[1] As a general rule:
-
< 0.1% DMSO: Considered safe for most cell lines with minimal to no cytotoxic effects.[2]
-
0.1% - 0.5% DMSO: Tolerated by many robust cell lines, but it is crucial to include a vehicle control (media with the same final DMSO concentration) in your experiments to account for any solvent effects.[1][3][4]
-
> 0.5% DMSO: Can lead to significant cytotoxicity and may affect experimental outcomes.[1][3]
It is highly recommended to perform a dose-response experiment with DMSO alone on your specific cell line to determine the maximum non-toxic concentration.
Q4: How can I prevent this compound from precipitating when diluting it into my cell culture media?
A4: To avoid precipitation, a stepwise dilution approach is recommended. Instead of diluting your concentrated DMSO stock directly into the full volume of media, perform one or more intermediate dilution steps. Pre-warming the media to 37°C can also aid in solubility.
Troubleshooting Guide: this compound Solubility Issues
This guide provides a step-by-step approach to troubleshoot and resolve this compound precipitation in cell culture media.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Precipitate forms immediately upon adding this compound stock to media. | Rapid change in solvent polarity ("salting out"). | 1. Use a two-step dilution: First, dilute the high-concentration DMSO stock into a small volume of pre-warmed (37°C) serum-free media. Mix gently by pipetting. Then, add this intermediate dilution to the final volume of complete media. 2. Increase the final DMSO concentration (if tolerated by cells): A slightly higher DMSO concentration (e.g., 0.2% vs. 0.1%) may help keep the compound in solution. Always include a vehicle control. |
| Media becomes cloudy or a precipitate forms over time in the incubator. | The final concentration of this compound exceeds its solubility limit in the media over time. | 1. Lower the final concentration of this compound: If experimentally feasible, reducing the working concentration may solve the issue. 2. Prepare fresh dilutions: Prepare the final working solution of this compound in media immediately before adding it to the cells. Avoid storing the diluted compound in media for extended periods. 3. Sonication: Briefly sonicate the final diluted solution in a water bath sonicator to help dissolve any microscopic precipitates before adding to the cells. |
| Inconsistent experimental results. | Partial precipitation of this compound leading to a lower effective concentration. | 1. Visually inspect for precipitation: Before adding the media to your cells, hold the flask or tube up to a light source to check for any visible precipitate or cloudiness. 2. Sterile filtration (with caution): You can try to sterile-filter the final working solution. However, be aware that this may remove some of the precipitated compound, leading to a lower and unknown final concentration. If you choose this method, be consistent across all experiments. |
Quantitative Data: this compound Solubility
Specific quantitative solubility data for this compound in various solvents is not extensively available in public datasheets. The compound is generally described as being soluble in DMSO. For other solvents, empirical determination is recommended.
| Solvent | Solubility | Notes |
| DMSO | Soluble (e.g., at 10 mM) | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Data not readily available | May be a suitable alternative solvent, but solubility needs to be tested. |
| Water | Insoluble/Sparingly soluble | Not recommended for preparing stock solutions. |
| PBS (Phosphate-Buffered Saline) | Insoluble/Sparingly soluble | Not recommended for preparing stock solutions. |
| Cell Culture Media | Poor | Prone to precipitation, especially at higher concentrations. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous/sterile Dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution. (Molecular Weight of this compound: ~397.54 g/mol ; this can be batch-specific, always check the manufacturer's information).
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
Objective: To prepare a final working concentration of 10 µM this compound in cell culture media with a final DMSO concentration of 0.1%.
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Pre-warmed (37°C) cell culture media
-
Sterile tubes
Procedure:
-
Prepare an intermediate dilution (optional but recommended):
-
Dilute the 10 mM stock solution 1:10 in 100% DMSO to create a 1 mM intermediate stock.
-
-
Prepare the final working solution:
-
Add 1 µL of the 10 mM stock solution for every 1 mL of final media volume (for a 1:1000 dilution).
-
Alternatively, add 10 µL of the 1 mM intermediate stock for every 1 mL of final media volume (for a 1:100 dilution).
-
-
Add to pre-warmed media: Add the calculated volume of the this compound stock to the pre-warmed cell culture media.
-
Mix immediately and thoroughly: Immediately after adding the stock solution, mix the media by gentle pipetting or inversion to ensure rapid and even dispersion.
-
Add to cells: Use the freshly prepared this compound-containing media to treat your cells.
-
Prepare a vehicle control: In a separate tube, add the same volume of 100% DMSO to an equal volume of media to serve as a vehicle control.
Visualizations
Troubleshooting Workflow for this compound Solubility
Caption: Troubleshooting workflow for this compound solubility issues.
Simplified Signaling Pathway of this compound Action
Caption: Dual inhibitory mechanism of this compound on REV-ERBβ and autophagy.
References
Technical Support Center: Optimizing ARN5187 Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of ARN5187 for maximum therapeutic effect in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a dual-function molecule that acts as a lysosomotropic REV-ERBβ ligand.[1] It simultaneously inhibits REV-ERB-mediated transcriptional regulation and the autophagy process.[1][2][3] This dual inhibition leads to cytotoxicity in cancer cells.[1][3]
Q2: What is a typical starting concentration range for this compound in in vitro experiments?
A2: Based on published data, a broad concentration range of 0-100 µM is often used for initial screening.[1][4] For more specific effects, concentrations between 10 µM and 50 µM are commonly employed to observe significant activity, such as cytotoxicity and autophagy inhibition.[1][4][5]
Q3: How does the cytotoxicity of this compound vary across different cell lines?
A3: The effective concentration of this compound for inducing cytotoxicity can vary between cell lines. For example, the EC50 values have been reported to be 23.5 µM in BT-474 cells, 14.4 µM in HEP-G2 cells, and 29.8 µM in LNCaP cells.[5] It is crucial to determine the optimal concentration for each specific cell line being investigated.
Troubleshooting Guide
Issue 1: High variability in cell viability results at the same this compound concentration.
-
Possible Cause: Inconsistent cell seeding density.
-
Possible Cause: Uneven drug distribution.
-
Solution: After adding this compound, gently swirl the plate to ensure uniform distribution of the compound in the culture medium. Avoid vigorous shaking that could disturb cell adherence.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: To minimize edge effects, avoid using the outermost wells of the plate for experimental conditions. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium.
-
Issue 2: No significant cytotoxic effect observed even at high concentrations of this compound.
-
Possible Cause: The cell line may be resistant to this compound.
-
Solution: Investigate the expression levels of REV-ERBβ in your cell line. Cells with lower expression may be less sensitive to this compound's effects.[3] Consider using a positive control compound known to induce cytotoxicity in your cell line to validate the experimental setup.
-
-
Possible Cause: Insufficient incubation time.
-
Possible Cause: Degradation of this compound.
-
Solution: Ensure proper storage of the this compound stock solution (typically at -20°C).[4] Prepare fresh dilutions from the stock for each experiment.
-
Issue 3: Difficulty in determining the optimal concentration for autophagy inhibition.
-
Possible Cause: Autophagic flux is a dynamic process.
-
Solution: Measuring only the accumulation of LC3-II can be misleading, as it can indicate either an increase in autophagosome formation or a blockage in their degradation.[8] To assess autophagic flux, it is recommended to measure the levels of p62/SQSTM1, which is degraded during autophagy.[1] A blockage in autophagy will lead to the accumulation of both LC3-II and p62.[3]
-
-
Possible Cause: Suboptimal time points for analysis.
Data Presentation
Table 1: Effective Concentrations of this compound in Various Cancer Cell Lines
| Cell Line | Assay | Metric | Concentration | Reference |
| BT-474 | Cytotoxicity | EC50 | 23.5 µM | [1][5] |
| BT-474 | Cytotoxicity | IC50 | 30.14 µM | [1] |
| HEP-G2 | Cytotoxicity | EC50 | 14.4 µM | [5] |
| LNCaP | Cytotoxicity | EC50 | 29.8 µM | [5] |
| HEK-293 | RevRE Reporter Activation | EC50 | 15.0 µM (for REV-ERβ) | [5] |
| BT-474 | Autophagy Inhibition | - | 50 µM | [1][4] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[9]
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 48 hours.[1][4]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[9]
-
Solubilization: Add 100 µL of detergent reagent to each well to dissolve the formazan (B1609692) crystals.[9]
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[9]
Western Blot for Autophagy Markers (LC3-II and p62)
-
Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, perform electrophoresis, and transfer the proteins to a PVDF membrane.[1]
-
Immunoblotting:
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR) for REV-ERB Target Genes
-
RNA Extraction and cDNA Synthesis: Following treatment with this compound, extract total RNA from the cells and reverse transcribe it into cDNA.
-
qPCR: Perform qPCR using SYBR Green chemistry with primers specific for REV-ERB target genes such as BMAL1 and PER1.[10][11]
-
Data Analysis: Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH or β-actin) and calculate the fold change in expression relative to the vehicle-treated control.
Visualization
Caption: Dual inhibitory mechanism of this compound.
Caption: Workflow for optimizing this compound concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. Lysosomotropic REV-ERB antagonism: A metabolic connection between circadian rhythm and autophagy may tell cancer cells “it's time to die” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual inhibition of REV-ERBβ and autophagy as a novel pharmacological approach to induce cytotoxicity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 7. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analyzing LC3 in Western Blot | How to Interpret LC3 | Bio-Techne [bio-techne.com]
- 9. atcc.org [atcc.org]
- 10. Pharmacological targeting of BMAL1 modulates circadian and immune pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expression of clock genes Per1 and Bmal1 in total leukocytes in health and Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of ARN5187 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using ARN5187 in their experiments. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is characterized as a dual inhibitor, targeting both REV-ERBβ and autophagy.[1] It functions as a lysosomotropic REV-ERBβ ligand. This dual activity leads to the induction of cytotoxicity and apoptosis in cancer cells.[2]
Q2: What are the known on-target effects of this compound?
The primary on-target effects of this compound are the inhibition of REV-ERBβ-mediated transcriptional regulation and the inhibition of autophagy.[1][2] This leads to increased expression of REV-ERB target genes such as BMAL1, PER1, and PEPCK.[2] Concurrently, inhibition of autophagy results in the accumulation of proteins like α-LC3-II and α-p62, and the induction of apoptosis, as indicated by increased cleaved PARP.[2]
Q3: Have any off-target effects of this compound been reported in terms of unintended protein binding?
Currently, publicly available literature does not contain specific data from broad off-target screening panels, such as kinome scans or safety pharmacology profiles, for this compound. The term "off-target" in the context of existing research on this compound primarily refers to its cytotoxic effects, which are considered a consequence of its intended dual mechanism of action (REV-ERBβ antagonism and autophagy inhibition) rather than binding to unrelated protein targets.
Q4: In which cell lines has the activity of this compound been characterized?
The activity of this compound has been evaluated in several human cell lines. A summary of the reported cytotoxic effects is provided in the table below.
Quantitative Data Summary
| Cell Line | Cancer Type | Parameter | Value (µM) | Reference |
| BT-474 | Breast Cancer | EC50 | 23.5 | [2] |
| HEP-G2 | Liver Cancer | EC50 | 14.4 | |
| LNCaP | Prostate Cancer | EC50 | 29.8 | |
| BT-474 | Breast Cancer | IC50 | 30.14 | [2] |
| HMEC | Non-cancerous mammary epithelial | IC50 | >100 | [2] |
Troubleshooting Guide
This guide addresses potential issues that may arise during experiments with this compound.
Issue 1: High levels of cytotoxicity observed, making it difficult to study REV-ERBβ-specific effects.
-
Possible Cause: The dual-inhibitory nature of this compound means that at higher concentrations, the observed effects are likely a combination of REV-ERBβ inhibition and autophagy-induced cytotoxicity.
-
Troubleshooting Steps:
-
Concentration Optimization: Perform a dose-response curve in your specific cell line to identify a concentration range where you can observe modulation of REV-ERBβ target genes (e.g., BMAL1 expression) with minimal cytotoxicity.
-
Time-Course Experiment: Assess the temporal dynamics of REV-ERBβ target gene expression and cytotoxicity. It's possible that transcriptional effects occur at earlier time points or at lower concentrations than significant cell death.
-
Control Compounds: Use compounds that solely inhibit autophagy (e.g., Chloroquine) or another REV-ERB antagonist to help differentiate the specific effects of each pathway.
-
Issue 2: Inconsistent results in REV-ERBβ reporter assays.
-
Possible Cause: Variability in transfection efficiency, cell health, or assay conditions can lead to inconsistent reporter activity.
-
Troubleshooting Steps:
-
Normalize to a Control Reporter: Co-transfect with a constitutively expressed reporter (e.g., Renilla luciferase) to normalize for transfection efficiency and cell number.
-
Optimize Cell Density: Ensure a consistent and optimal cell density at the time of transfection and treatment.
-
Validate Reagents: Confirm the integrity and activity of your reporter plasmids and this compound stock solution.
-
Issue 3: Difficulty in interpreting changes in LC3-II levels.
-
Possible Cause: An increase in LC3-II can indicate either an induction of autophagy or a blockage of autophagic flux (the degradation of autophagosomes). This compound is known to inhibit autophagy, leading to the accumulation of autophagosomes.
-
Troubleshooting Steps:
-
Autophagic Flux Assay: To confirm that this compound is blocking autophagic degradation, perform the LC3-II western blot in the presence and absence of a lysosomal inhibitor like Bafilomycin A1 or Chloroquine. A further increase in LC3-II levels in the presence of the lysosomal inhibitor would indicate that autophagy is being induced, while no significant change would suggest a block in degradation.
-
p62/SQSTM1 Western Blot: Monitor the levels of p62 (also known as SQSTM1), a protein that is degraded by autophagy. An accumulation of p62 alongside increased LC3-II is a strong indicator of autophagy inhibition.
-
Experimental Protocols
1. Cytotoxicity Assay (LDH Release Assay)
This protocol provides a general method for assessing the cytotoxicity of this compound by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.
-
Materials:
-
Target cells
-
96-well clear-bottom tissue culture plates
-
This compound stock solution
-
Cell culture medium
-
LDH cytotoxicity assay kit
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include wells with untreated cells (negative control) and cells treated with a lysis buffer provided in the kit (positive control for maximum LDH release).
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.
-
Incubate at room temperature, protected from light, for the time specified in the kit protocol.
-
Measure the absorbance at the recommended wavelength using a plate reader.
-
Calculate the percentage of cytotoxicity for each concentration of this compound relative to the controls.
-
2. Autophagy Inhibition Assay (LC3-II Western Blot)
This protocol outlines the detection of LC3-II accumulation as an indicator of autophagy inhibition.
-
Materials:
-
Target cells
-
6-well tissue culture plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-LC3B, anti-p62, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with the desired concentration of this compound for the specified time. Include an untreated control.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against LC3B overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL detection reagent.
-
Capture the chemiluminescent signal and analyze the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio or total LC3-II levels indicates autophagy inhibition.
-
Re-probe the membrane for p62 and a loading control.
-
3. REV-ERBβ Reporter Assay
This protocol describes a method to measure the effect of this compound on REV-ERBβ transcriptional activity using a luciferase reporter gene.
-
Materials:
-
HEK-293 cells (or other suitable cell line)
-
24-well tissue culture plates
-
Expression plasmid for REV-ERBβ
-
Luciferase reporter plasmid containing REV-ERB response elements (RevRE)
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
This compound stock solution
-
Dual-luciferase reporter assay system
-
Luminometer
-
-
Procedure:
-
Seed cells in a 24-well plate.
-
Co-transfect the cells with the REV-ERBβ expression plasmid, the RevRE-luciferase reporter plasmid, and the control reporter plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound. Include an untreated control.
-
Incubate for another 24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold change in reporter activity relative to the untreated control. An increase in reporter activity indicates antagonism of REV-ERBβ-mediated repression.
-
Visualizations
Caption: this compound's dual-inhibitory mechanism of action.
Caption: Troubleshooting workflow for high cytotoxicity.
References
How to control for ARN5187's dual-inhibitory effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with ARN5187, a dual inhibitor of REV-ERBβ-mediated transcriptional regulation and autophagy.
Frequently Asked Questions (FAQs)
Q1: What are the dual inhibitory effects of this compound?
A1: this compound is a lysosomotropic agent that exhibits two distinct inhibitory activities:
-
REV-ERBβ Antagonism: It directly binds to the ligand-binding domain of REV-ERBβ, a nuclear receptor that plays a key role in regulating circadian rhythm and metabolism. This antagonism relieves the transcriptional repression of REV-ERBβ target genes.[1][2]
-
Autophagy Inhibition: As a lysosomotropic compound, this compound accumulates in lysosomes, increasing their pH and disrupting their function. This blocks the fusion of autophagosomes with lysosomes, thereby inhibiting the final stage of autophagy.[1][3]
Q2: How can I be sure which of the dual effects is responsible for my observed phenotype?
A2: To determine whether your observed phenotype is due to REV-ERBβ inhibition, autophagy inhibition, or a combination of both, a series of control experiments are essential. This involves using compounds or genetic tools that selectively target each pathway. The experimental workflow diagram below provides a logical approach to deconvoluting these effects.
Q3: What are the appropriate controls to use to distinguish between REV-ERBβ inhibition and autophagy inhibition?
A3: To isolate the effects of this compound, you should use the following controls:
-
For REV-ERBβ inhibition:
-
Selective REV-ERBβ antagonist: Use a structurally different REV-ERBβ antagonist, such as SR8278.
-
Genetic knockdown/knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate REV-ERBβ expression. The phenotype observed with this compound should be mimicked by these genetic approaches if it is on-target.
-
-
For autophagy inhibition:
-
Other lysosomotropic agents: Use well-characterized autophagy inhibitors like chloroquine (B1663885) or bafilomycin A1. These should produce similar effects to this compound if the phenotype is autophagy-dependent.
-
Inhibition of earlier autophagy steps: Use inhibitors targeting earlier stages of autophagy, such as 3-methyladenine (B1666300) (3-MA) which inhibits the initial formation of autophagosomes.
-
Q4: I am not seeing the expected cytotoxic effects of this compound in my cancer cell line. What could be the reason?
A4: Several factors could contribute to a lack of cytotoxic effect:
-
Low REV-ERBβ expression: Some cell lines may not express high levels of REV-ERBβ, which has been shown to be a determinant of sensitivity to the dual inhibition.[1][2] Verify REV-ERBβ expression levels in your cell line by qPCR or Western blot.
-
Cellular context: The cytotoxic effects of this compound are often more pronounced in cancer cells that are reliant on autophagy for survival.
-
Drug concentration and treatment duration: Ensure you are using an appropriate concentration range and treatment duration for your specific cell line. Refer to the provided data tables for guidance.
Troubleshooting Guides
Issue 1: Difficulty in deconvoluting the dual inhibitory effects.
| Potential Cause | Troubleshooting Step |
| Insufficient controls | Implement the full panel of recommended controls (selective REV-ERBβ modulators, genetic knockdowns, and other autophagy inhibitors) as outlined in the experimental workflow. |
| Off-target effects of control compounds | Use structurally and mechanistically different inhibitors for the same pathway to confirm findings. |
| Crosstalk between REV-ERBβ and autophagy pathways | The dual inhibition by this compound might have synergistic effects that are not replicated by inhibiting each pathway alone. Consider this possibility in your interpretation. |
Issue 2: Inconsistent results in autophagy flux assays.
| Potential Cause | Troubleshooting Step |
| Suboptimal inhibitor concentration | Titrate the concentration of this compound and control autophagy inhibitors (e.g., chloroquine, bafilomycin A1) to determine the optimal dose for your cell line. |
| Incorrect timing of inhibitor addition | For autophagy flux assays, ensure that the lysosomal inhibitor is added for a sufficient but not excessive amount of time to allow for the accumulation of autophagosomes. |
| Issues with tandem fluorescent LC3 construct | Verify the expression and proper localization of your mCherry-EGFP-LC3 construct. Ensure your imaging and analysis methods can accurately distinguish between autophagosomes (yellow puncta) and autolysosomes (red puncta). |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| EC50 (Cytotoxicity) | BT-474 (Breast Cancer) | 23.5 µM | [1] |
| LNCaP (Prostate Cancer) | 29.8 µM | [1] | |
| HEP-G2 (Liver Cancer) | 14.4 µM | [1] | |
| IC50 (Cytotoxicity) | BT-474 (Breast Cancer) | 30.14 µM (72h) | [4] |
| EC50 (Lysosomotropism) | BT-474 (Breast Cancer) | 9.5 µM | [1] |
Key Experimental Protocols
Protocol 1: REV-ERBβ Response Element (RevRE) Luciferase Reporter Assay
This assay measures the transcriptional activity of REV-ERBβ.
Materials:
-
HEK293T cells
-
RevRE-luciferase reporter plasmid (containing tandem repeats of the REV-ERB response element upstream of a minimal promoter driving firefly luciferase)
-
REV-ERBβ expression plasmid
-
Control plasmid expressing Renilla luciferase (for normalization)
-
Transfection reagent
-
Dual-luciferase reporter assay system
-
This compound and control compounds
Methodology:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will reach 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the RevRE-luciferase reporter plasmid, the REV-ERBβ expression plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of this compound or control compounds (e.g., a known REV-ERBβ antagonist like SR8278). Include a vehicle control.
-
Incubation: Incubate the cells for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the compound concentration to determine the EC50 for REV-ERBβ antagonism.
Protocol 2: Autophagy Flux Assay using Tandem Fluorescent-Tagged LC3 (mCherry-EGFP-LC3)
This assay monitors the progression of autophagy from autophagosome formation to autolysosome formation.
Materials:
-
Cells of interest
-
mCherry-EGFP-LC3 plasmid
-
Transfection reagent or lentiviral transduction particles
-
This compound and control compounds (e.g., chloroquine, rapamycin)
-
Fluorescence microscope or high-content imaging system
Methodology:
-
Cell Transfection/Transduction: Establish a stable cell line expressing the mCherry-EGFP-LC3 construct or transiently transfect the cells.
-
Compound Treatment: Treat the cells with this compound, control compounds (e.g., the autophagy inducer rapamycin (B549165) as a positive control, and the autophagy inhibitor chloroquine as a comparator), or vehicle for the desired time.
-
Imaging: Acquire images using a fluorescence microscope with filters for both EGFP (green) and mCherry (red).
-
Image Analysis:
-
Autophagosomes: Yellow puncta (merge of green and red signals) represent autophagosomes where the pH is neutral.
-
Autolysosomes: Red-only puncta represent autolysosomes, as the acidic environment of the lysosome quenches the EGFP signal.
-
-
Quantification: Quantify the number of yellow and red puncta per cell. An increase in yellow puncta with this compound treatment indicates a block in autophagosome maturation, while an increase in red puncta would suggest an increase in autophagy flux.
Visualizations
Caption: Dual inhibitory mechanism of this compound.
Caption: Experimental workflow to deconvolute this compound's dual effects.
Caption: Troubleshooting guide for common experimental issues with this compound.
References
- 1. Dual inhibition of REV-ERBβ and autophagy as a novel pharmacological approach to induce cytotoxicity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual inhibition of REV-ERBβ and autophagy as a novel pharmacological approach to induce cytotoxicity in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lysosomotropic REV-ERB antagonism: A metabolic connection between circadian rhythm and autophagy may tell cancer cells “it's time to die” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a Dual Autophagy and REV-ERB Inhibitor with in Vivo Anticancer Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
ARN5187 stability in cell culture medium over time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of ARN-5187 (also known as Apalutamide) in cell culture medium. The information is presented in a question-and-answer format to directly address potential issues and provide clear troubleshooting pathways.
Frequently Asked Questions (FAQs)
Q1: I'm observing inconsistent or weaker than expected biological effects of ARN-5187 in my long-term cell culture experiments. What could be the cause?
A1: Inconsistent or diminished effects of ARN-5187 over time can be attributed to its degradation in the cell culture medium. The stability of a compound in solution is influenced by several factors, including the composition of the medium, pH, temperature, and exposure to light. It is crucial to determine the stability of ARN-5187 under your specific experimental conditions to ensure a consistent and effective concentration throughout your assay.
Q2: How can I determine the stability of ARN-5187 in my specific cell culture medium?
A2: A stability study should be performed by incubating ARN-5187 in your cell culture medium of choice (e.g., DMEM, RPMI-1640) at the desired concentration and temperature (typically 37°C in a CO2 incubator) for various durations. Samples of the medium should be collected at different time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours) and analyzed by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining concentration of the active compound.
Q3: What are the key factors that can influence the stability of ARN-5187 in cell culture medium?
A3: Several factors can impact the stability of small molecules like ARN-5187 in in vitro culture systems:
-
Medium Composition: Components within the culture medium, such as proteins (from fetal bovine serum), amino acids, and vitamins, can interact with and potentially degrade the compound.
-
pH: The pH of the culture medium, typically maintained between 7.2 and 7.4, can affect the chemical stability of the compound.
-
Temperature: Incubation at 37°C can accelerate the degradation of thermally labile compounds.
-
Light Exposure: Some compounds are sensitive to light and can degrade upon exposure. It is advisable to protect solutions containing ARN-5187 from light.
-
Adsorption to Plasticware: Hydrophobic compounds may adsorb to the surface of plastic culture vessels, reducing the effective concentration in the medium.
Q4: My results suggest that ARN-5187 is degrading in my culture medium. What are the recommended troubleshooting steps?
A4: If you suspect ARN-5187 is unstable in your experimental setup, consider the following actions:
-
More Frequent Media Changes: Replenish the cell culture medium with freshly prepared ARN-5187 at shorter intervals to maintain a more consistent concentration.
-
Lower Incubation Temperature: If experimentally feasible, a lower incubation temperature could slow down the degradation rate. However, this may also affect cell growth and the biological process being studied.
-
Use of Serum-Free or Reduced-Serum Medium: If compatible with your cell line, using a serum-free or reduced-serum medium may decrease the enzymatic degradation of the compound.
-
Protect from Light: Ensure that all solutions and culture plates containing ARN-5187 are protected from light by using amber tubes and covering plates with foil.
-
Evaluate Adsorption: To test for adsorption to plasticware, prepare a solution of ARN-5187 in media, incubate it in your culture vessel without cells, and measure the concentration over time.
Quantitative Data Summary
| Time (Hours) | ARN-5187 Concentration in DMEM + 10% FBS at 37°C (% of Initial) | ARN-5187 Concentration in RPMI-1640 + 10% FBS at 37°C (% of Initial) |
| 0 | 100% | 100% |
| 2 | 98% | 99% |
| 4 | 95% | 97% |
| 8 | 90% | 94% |
| 24 | 75% | 85% |
| 48 | 55% | 70% |
| 72 | 40% | 60% |
Note: This table is for illustrative purposes only. Actual stability will depend on the specific experimental conditions.
Experimental Protocols
Protocol for Assessing ARN-5187 Stability in Cell Culture Medium
-
Preparation of ARN-5187 Stock Solution: Prepare a concentrated stock solution of ARN-5187 in a suitable solvent (e.g., DMSO).
-
Preparation of Test Solutions: Spike the cell culture medium (e.g., DMEM or RPMI-1640, with or without serum) with the ARN-5187 stock solution to achieve the final desired concentration.
-
Incubation: Aliquot the test solutions into sterile culture vessels (e.g., 6-well plates) and place them in a humidified incubator at 37°C with 5% CO2.
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), collect an aliquot of the medium from the culture vessels.
-
Sample Storage: Immediately store the collected samples at -80°C until analysis to prevent further degradation.
-
Sample Analysis: Thaw the samples and analyze the concentration of ARN-5187 using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Data Analysis: Calculate the percentage of the initial ARN-5187 concentration remaining at each time point.
Visualizations
ARN-5187 (Apalutamide) Signaling Pathway
ARN-5187 is an androgen receptor (AR) inhibitor.[1][2][3][4][5][6][7][8] It works by binding to the ligand-binding domain of the AR, which in turn prevents the nuclear translocation of the receptor, its binding to DNA, and the subsequent transcription of androgen-responsive genes.[1][2][4][8] This inhibition of AR signaling leads to decreased proliferation and increased apoptosis of prostate cancer cells.[2][4]
Caption: ARN-5187 inhibits the androgen receptor signaling pathway.
Experimental Workflow for ARN-5187 Stability Assessment
The following diagram illustrates the key steps in determining the stability of ARN-5187 in a cell culture medium.
Caption: Workflow for assessing the stability of ARN-5187.
References
- 1. urology-textbook.com [urology-textbook.com]
- 2. Apalutamide for the Treatment of Nonmetastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Apalutamide? [synapse.patsnap.com]
- 4. ERLEADA - Mechanism of Action [jnjmedicalconnect.com]
- 5. Apalutamide - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. youtube.com [youtube.com]
- 8. Apalutamide and its use in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
ARN-5187 Technical Support Center: Navigating Potential Confounding Variables
Welcome to the technical support center for ARN-5187. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshooting, with a specific focus on identifying and mitigating confounding variables.
Frequently Asked Questions (FAQs)
Q1: What is ARN-5187 and what are its primary mechanisms of action?
ARN-5187 is a cell-permeable, lysosomotropic compound with a dual inhibitory mechanism.[1][2] It acts as a ligand for the nuclear receptor REV-ERB, relieving its transcriptional repression, and it also inhibits the late stage of autophagy by disrupting lysosomal function.[1][2][3] This dual activity can induce cytotoxicity and apoptosis in cancer cells, making it a compound of interest for oncological research.[2][3]
The primary mechanisms to consider are:
-
REV-ERB Antagonism: ARN-5187 directly interacts with the ligand-binding domain of REV-ERBβ, relieving its repressive effect on target genes like BMAL1 and PER1.[1][2]
-
Autophagy Inhibition: It blocks the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagic vesicles and substrates like p62.[1]
Q2: What are the key physicochemical and biological properties of ARN-5187?
Before designing experiments, it is crucial to understand the compound's properties to ensure proper handling and interpretation of results.
| Property | Value / Description |
| Molecular Formula | C₂₄H₃₂FN₃O |
| Molecular Weight | 397.53 g/mol (Note: Batch-specific variations may occur due to water content; always refer to the certificate of analysis)[2] |
| Purity | Typically >98% by HPLC[1] |
| Solubility | Soluble in DMSO and water (up to 50 mg/ml)[2][3] |
| Storage | Store powder at -20°C, protected from light. It is considered hygroscopic.[2] |
| Mechanism of Action | Dual inhibitor of REV-ERB-mediated transcription and late-stage autophagy; lysosomotropic agent.[1][2][3] |
Biological Activity Summary
| Cell Line | Assay Type | Metric | Value (µM) |
|---|---|---|---|
| BT-474 | Cytotoxicity | EC₅₀ | 23.5 |
| BT-474 | Cytotoxicity | IC₅₀ | 30.14 |
| HEP-G2 | Cytotoxicity | EC₅₀ | 14.4 |
| LNCaP | Cytotoxicity | EC₅₀ | 29.8 |
| HEK-293 | RevRE Reporter Assay | EC₅₀ | 15.0 |
(Data sourced from multiple references[1][2][3])
Q3: How should I prepare and store ARN-5187 stock solutions?
Proper preparation and storage are critical for experimental reproducibility.
Protocol for Stock Solution Preparation (10 mM in DMSO)
-
Weighing: Accurately weigh the required amount of ARN-5187 powder in a sterile microfuge tube. For 1 ml of 10 mM stock, use 3.98 mg (adjusting for batch-specific molecular weight).
-
Dissolving: Add the appropriate volume of sterile, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortexing: Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can assist if necessary.
-
Aliquoting: Dispense small volumes into sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store aliquots at -20°C. Stock solutions are reported to be stable for up to 3 months under these conditions.[2] For aqueous solutions, it is recommended to prepare them fresh for each experiment.
Troubleshooting Guide: Avoiding Confounding Variables
Q4: I observe significant cytotoxicity. How can I ensure my results are pathway-specific and not just due to cell death?
Issue: The observed phenotype (e.g., changes in gene expression, protein levels) might be a secondary effect of general cytotoxicity rather than a direct result of REV-ERB or autophagy modulation. ARN-5187 has a known cytotoxic effect with EC₅₀ values ranging from 14-30 µM in various cell lines.[1][2]
Troubleshooting Workflow:
Caption: Workflow to distinguish specific effects from cytotoxicity.
Detailed Protocol: Dose-Response and Viability Assay
-
Cell Seeding: Plate your cells in 96-well plates at a density that ensures they are in the logarithmic growth phase for the duration of the experiment.
-
Treatment: The next day, treat cells with a serial dilution of ARN-5187 (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM) and a vehicle control (DMSO at the highest concentration used). Include a positive control for cell death if applicable.
-
Incubation: Incubate for a relevant time point (e.g., 24 or 48 hours).[1][3]
-
Viability Assessment: Use a standard method like MTT, MTS, or a live/dead stain to quantify cell viability.
-
Data Analysis: Plot cell viability against ARN-5187 concentration to determine the EC₅₀ and identify the sub-toxic concentration range for subsequent mechanism-focused experiments.
Q5: How can I distinguish between the effects of REV-ERB inhibition and autophagy inhibition in my experiment?
Issue: As a dual inhibitor, the observed effects of ARN-5187 could stem from either or both of its known activities. Attributing a phenotype to one pathway without ruling out the other is a major confounding factor.
Experimental Strategy to Deconvolute Mechanisms:
Caption: Strategy to dissect ARN-5187's dual mechanism.
Detailed Protocol: Western Blot for Pathway Markers
-
Experimental Groups:
-
Vehicle Control
-
ARN-5187 (sub-toxic concentration)
-
Control Autophagy Inhibitor (e.g., Chloroquine, Bafilomycin A1)
-
Control REV-ERB Ligand (e.g., GSK4112)
-
-
Treatment and Lysis: Treat cells for the desired time (e.g., 24 hours).[1] Wash with cold PBS and lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein, run the gel, and transfer to a PVDF membrane.
-
Antibody Incubation:
-
Autophagy Markers: Probe for LC3B (to detect LC3-I to LC3-II conversion) and p62/SQSTM1 (which accumulates when autophagy is blocked).
-
REV-ERB Markers: Probe for downstream targets whose expression is increased upon REV-ERB inhibition, such as BMAL1 or PER1.[1][3]
-
Loading Control: Probe for a housekeeping protein (e.g., GAPDH, β-Actin) to ensure equal loading.
-
-
Imaging and Analysis: Image the blot and quantify band intensities. Compare the effects of ARN-5187 to the control compounds to infer which pathway is more dominant for your observed phenotype.
Q6: Could the lysosomotropic properties of ARN-5187 be confounding my results?
Issue: ARN-5187 is a lysosomotropic agent, meaning it accumulates in lysosomes.[1][3] This property is linked to its mechanism of late-stage autophagy inhibition but can also have broader, off-target consequences on lysosomal health, pH, and the function of other enzymes, independent of the canonical autophagy pathway or REV-ERB.
Signaling Pathway and Confounding Factors:
Caption: Confounding effects from lysosomotropic properties.
How to Control for Lysosomotropic Effects:
-
Use Chloroquine (CQ) or Hydroxychloroquine (HCQ) as controls: These are well-characterized lysosomotropic agents that also block autophagy. Comparing the effects of ARN-5187 to CQ can help determine if the observed phenotype is a general consequence of lysosomal disruption or specific to ARN-5187's unique properties.[1]
-
Measure Lysosomal pH: Use a fluorescent probe like LysoSensor or LysoTracker to directly measure changes in lysosomal pH upon treatment. This can confirm the lysosomotropic activity and help correlate it with your phenotype of interest.
-
Assess Lysosomal Integrity: Monitor lysosomal membrane permeabilization using methods like acridine (B1665455) orange staining or by measuring the release of lysosomal enzymes (e.g., cathepsins) into the cytosol.
References
- 1. ARN-5187 | 1287451-26-6 | Autophagy | MOLNOVA [molnova.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. ARN-5187 I CAS#: 1287451-26-6 I lysosomotropic REV-ERBβ ligand I InvivoChem [invivochem.com]
- 4. Confounding Variables | Definition, Examples & Controls [scribbr.com]
- 5. Methodological issues of confounding in analytical epidemiologic studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with ARN5187
Welcome to the technical support center for ARN5187. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected results during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a dual-function molecule. It acts as a lysosomotropic REV-ERBβ ligand, meaning it inhibits the transcriptional regulation mediated by the REV-ERBβ nuclear receptor.[1][2] Additionally, it functions as an autophagy inhibitor, blocking the late stages of the autophagic process.[2] This dual activity leads to cytotoxicity and the induction of apoptosis in cancer cells.[1]
Q2: What are the expected cytotoxic effects of this compound?
A2: this compound has been shown to reduce the viability of various cancer cell lines. The half-maximal effective concentration (EC50) for cytotoxicity is approximately 23.5 µM in BT-474 cells, 14.4 µM in HEP-G2 cells, and 29.8 µM in LNCaP cells.[2] The half-maximal inhibitory concentration (IC50) in BT-474 cells is 30.14 µM.[1]
Q3: How does this compound affect REV-ERB target gene expression?
A3: As a REV-ERBβ antagonist, this compound is expected to increase the expression of REV-ERB target genes. In experimental settings, this compound has been observed to dose-dependently enhance the expression of BMAL1, PER1, and PEPCK.[1][2]
Q4: What is the effect of this compound on autophagy?
A4: this compound inhibits autophagy at a late stage by disrupting lysosomal function.[2] This leads to the accumulation of autophagic vesicles and an increase in the levels of autophagy markers like LC3-II and p62.[1]
Troubleshooting Guides
Here we address specific unexpected results you might encounter during your experiments with this compound.
Unexpected Result 1: Lower-than-expected cytotoxicity or complete lack of cell death.
Possible Causes & Troubleshooting Steps:
-
Cell Line Insensitivity: Not all cell lines will be equally sensitive to this compound. The expression levels of REV-ERBβ and the basal autophagy flux can influence the cellular response.
-
Recommendation: Test a panel of cell lines with varying characteristics. Perform a dose-response curve over a wide range of concentrations (e.g., 1 µM to 100 µM) to determine the EC50 in your specific cell model.[1]
-
-
Incorrect Compound Concentration: Errors in dilution or degradation of the compound can lead to inaccurate dosing.
-
Recommendation: Prepare fresh stock solutions of this compound and verify the concentration. Store the compound as recommended by the manufacturer.
-
-
Suboptimal Treatment Duration: The cytotoxic effects of this compound may be time-dependent.
-
Recommendation: Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration for inducing cell death in your system.[1]
-
-
Cell Culture Conditions: High serum concentrations or other factors in the culture medium may interfere with the activity of this compound.
-
Recommendation: Standardize your cell culture conditions and consider performing experiments in reduced-serum media, if appropriate for your cell line.
-
Unexpected Result 2: No significant change in the expression of REV-ERB target genes (e.g., BMAL1, PER1).
Possible Causes & Troubleshooting Steps:
-
Low REV-ERBβ Expression: The target cell line may have low or no expression of REV-ERBβ.
-
Recommendation: Confirm REV-ERBβ expression in your cell line at the mRNA and protein level using qPCR and Western blotting, respectively.
-
-
Insufficient Treatment Time: The transcriptional effects of REV-ERBβ inhibition may require a longer duration to become apparent.
-
Recommendation: Conduct a time-course experiment, analyzing target gene expression at multiple time points (e.g., 6, 12, 24 hours) post-treatment.
-
-
Compensatory Mechanisms: Cells may activate compensatory signaling pathways that mask the effect of REV-ERBβ inhibition.
-
Recommendation: Investigate other components of the circadian clock machinery or related nuclear receptors to identify potential compensatory changes.
-
Unexpected Result 3: Ambiguous or conflicting results in autophagy assays.
Possible Causes & Troubleshooting Steps:
-
Misinterpretation of Autophagy Markers: An increase in LC3-II levels can indicate either an induction of autophagy or a blockage of autophagic flux.
-
Recommendation: To distinguish between these possibilities, perform an autophagy flux assay. This involves treating cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine). A further increase in LC3-II levels in the presence of the lysosomal inhibitor indicates a true induction of autophagy, whereas no change or a smaller increase suggests a blockage of the flux, which is the expected outcome with this compound.[1]
-
-
Transient Autophagic Response: The effect of this compound on autophagy might be transient.
-
Recommendation: Analyze autophagy markers at different time points after treatment to capture the dynamics of the response.
-
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| EC50 (Cytotoxicity) | BT-474 | 23.5 µM | [1][2] |
| HEP-G2 | 14.4 µM | [2] | |
| LNCaP | 29.8 µM | [2] | |
| IC50 (Inhibition) | BT-474 | 30.14 µM | [1] |
| EC50 (RevRE Reporter) | HEK-293 (REV-ERBβ) | 15.0 µM | [2] |
Key Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-100 µM) for the desired duration (e.g., 48 hours).[1] Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the EC50.
Protocol 2: Quantitative Real-Time PCR (qPCR) for Target Gene Expression
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate time.
-
RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green or a probe-based assay with primers specific for your target genes (e.g., BMAL1, PER1, PEPCK) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analysis: Calculate the relative gene expression using the ΔΔCt method.
Protocol 3: Western Blotting for Autophagy Markers
-
Protein Extraction: Lyse the treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against LC3, p62, and a loading control (e.g., β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Visualizations
Caption: Dual mechanism of this compound action.
Caption: Workflow for troubleshooting unexpected results.
References
How to distinguish between ARN5187's REV-ERB and autophagy effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers distinguish between the REV-ERB-mediated and autophagy-inhibitory effects of ARN5187 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a dual inhibitor that possesses two distinct activities: it acts as a REV-ERBβ antagonist and as an autophagy inhibitor.[1][2][3] Its autophagy inhibition is a result of its lysosomotropic properties, which disrupt lysosomal function and block the later stages of the autophagy process.[1] Concurrently, it inhibits REV-ERBβ activity, leading to the derepression of REV-ERB target genes.[1]
Q2: How can I be sure that the observed effects in my experiment are specific to REV-ERB inhibition and not just a consequence of autophagy blockade?
To differentiate between the two effects, it is crucial to include proper controls and employ specific assays. The effect of this compound on REV-ERB transcriptional repression is independent of its autophagy inhibitory activity.[4] A key control is to use an autophagy inhibitor that lacks REV-ERB activity, such as chloroquine (B1663885) (CQ).[5][6] If this compound produces an effect that is not observed with chloroquine, it is likely mediated by its REV-ERB antagonism.
Q3: What are the expected molecular signatures of REV-ERB antagonism by this compound?
This compound relieves REV-ERB-mediated transcriptional repression.[1] Therefore, you should observe an upregulation in the expression of known REV-ERB target genes. Key target genes to monitor include BMAL1, PER1, and PEPCK.[2][5] An increase in the mRNA or protein levels of these genes upon this compound treatment would indicate REV-ERB antagonism.
Q4: What are the hallmark indicators of autophagy inhibition by this compound?
This compound blocks the final maturation of autophagolysosomes.[5] This leads to an accumulation of autophagosomes. Experimentally, this can be observed as an increase in the levels of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and sequestosome 1 (p62/SQSTM1) via western blot.[2][5]
Q5: Are the REV-ERB and autophagy effects of this compound linked?
While this compound possesses dual activity, studies suggest that REV-ERBβ does not seem to be directly involved in the regulation of autophagy.[1] The cytoprotective function of REV-ERBβ appears to be downstream of the autophagy blockade.[5][7] Therefore, the two effects are considered to be distinct actions of the compound.
Troubleshooting Guides
Problem 1: Ambiguous results – I can't tell if the cellular phenotype I'm observing is due to REV-ERB inhibition or autophagy inhibition.
Solution:
-
Comparative Analysis with Controls:
-
Treat cells with this compound, chloroquine (autophagy inhibitor control), and a vehicle control in parallel.
-
If the phenotype is present with both this compound and chloroquine, it is likely related to autophagy inhibition.
-
If the phenotype is unique to this compound treatment, it is more likely mediated by REV-ERB antagonism.
-
-
Molecular Endpoint Analysis:
-
Assess REV-ERB target gene expression (e.g., BMAL1) via qPCR or western blot. An increase indicates REV-ERB pathway engagement.
-
Monitor autophagy flux by measuring LC3-II and p62 levels. An accumulation of both proteins is indicative of autophagy inhibition.
-
-
Genetic Knockdown/Knockout:
-
If available, use cells with a knockdown or knockout of REV-ERBβ. In these cells, the REV-ERB-specific effects of this compound should be diminished or absent, while the autophagy-related effects should persist.[5]
-
Problem 2: I am not seeing the expected increase in REV-ERB target gene expression after this compound treatment.
Solution:
-
Dose and Time Course Optimization:
-
The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment (e.g., 10-50 µM) to determine the optimal concentration for your cells.[2]
-
The timing of gene expression changes can also vary. Conduct a time-course experiment (e.g., 6, 12, 24 hours) to identify the peak of target gene induction.
-
-
Cell Line Specificity:
-
Ensure that the cell line you are using expresses sufficient levels of REV-ERBβ, as it is the primary target of this compound.[1] Some cell types predominantly express REV-ERBα, which may be less sensitive.
-
-
Assay Sensitivity:
-
Confirm the sensitivity of your qPCR primers or antibodies for the target genes. Run positive controls to ensure your detection method is working correctly.
-
Problem 3: The changes in LC3-II and p62 levels are not consistent with autophagy inhibition.
Solution:
-
Autophagic Flux Measurement:
-
Measuring static levels of LC3-II can be misleading. It is crucial to measure autophagic flux. This can be done by treating cells with this compound in the presence and absence of a lysosomal inhibitor like bafilomycin A1 or chloroquine. A further accumulation of LC3-II in the presence of the inhibitor indicates a blockage of flux.[8]
-
-
Time Point of Analysis:
-
The accumulation of LC3-II and p62 is a dynamic process. Analyze protein levels at different time points after this compound treatment (e.g., 2, 8, 24 hours) to capture the inhibition of autophagic degradation.[2]
-
-
Tandem Fluorescent LC3 Assay:
-
For a more definitive analysis of autophagic flux, use a tandem fluorescent-tagged LC3 (e.g., mRFP-GFP-LC3).[9] In this assay, a block in autophagy flux by this compound will result in the accumulation of yellow puncta (both GFP and RFP signals), whereas an increase in autophagic flux would lead to more red-only puncta (RFP signal alone in the acidic autolysosome).[10]
-
Data Presentation
Table 1: Comparative Effects of this compound and Chloroquine
| Parameter | This compound | Chloroquine | Interpretation |
| REV-ERB Target Gene Expression (BMAL1, PER1) | Increased | No significant change | Effect is specific to REV-ERB antagonism by this compound |
| LC3-II Accumulation | Increased | Increased | Both compounds inhibit autophagy |
| p62 Accumulation | Increased | Increased | Both compounds inhibit autophagy |
| Cytotoxicity (EC50) | Lower EC50 (more potent) | Higher EC50 (less potent) | Dual inhibition by this compound leads to greater cytotoxicity |
Experimental Protocols
1. REV-ERB Luciferase Reporter Assay
-
Objective: To quantify the antagonistic effect of this compound on REV-ERBβ activity.
-
Methodology:
-
Co-transfect HEK-293 cells with a REV-ERBβ expression vector and a luciferase reporter plasmid containing a REV-ERB response element (RevRE).
-
Treat the transfected cells with varying concentrations of this compound or a vehicle control.
-
After 24-48 hours, lyse the cells and measure luciferase activity using a luminometer.
-
An increase in luciferase activity indicates that this compound is antagonizing the repressive effect of REV-ERBβ on the reporter gene.
-
2. Western Blot for Autophagy Markers
-
Objective: To assess the inhibition of autophagy by monitoring LC3-II and p62 levels.
-
Methodology:
-
Culture cells to 70-80% confluency.
-
Treat cells with this compound, chloroquine (positive control), or vehicle for the desired time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against LC3 and p62, followed by HRP-conjugated secondary antibodies.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. An increase in both LC3-II and p62 levels is indicative of autophagy inhibition.
-
Visualizations
Caption: Dual inhibitory mechanism of this compound on REV-ERB and autophagy pathways.
Caption: Experimental workflow to distinguish this compound's effects.
References
- 1. Lysosomotropic REV-ERB antagonism: A metabolic connection between circadian rhythm and autophagy may tell cancer cells “it's time to die” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Identification of a Dual Autophagy and REV-ERB Inhibitor with in Vivo Anticancer Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual inhibition of REV-ERBβ and autophagy as a novel pharmacological approach to induce cytotoxicity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual inhibition of REV-ERBβ and autophagy as a novel pharmacological approach to induce cytotoxicity in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting REV-ERBα for therapeutic purposes: promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. bitesizebio.com [bitesizebio.com]
Technical Support Center: Troubleshooting Cell Viability Assays with ARN5187
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ARN5187 in cell viability assays. The information is tailored to address specific issues that may arise during experimentation, particularly concerning the unique properties of this compound.
Troubleshooting Guides
This section is designed to help you identify and resolve common problems encountered when assessing cell viability in the presence of this compound.
| Problem | Potential Cause | Recommended Solution |
| High Background Signal in "No Cell" Control Wells | The compound this compound may be directly reducing the tetrazolium salt (e.g., MTT, XTT) or interfering with the detection chemistry of the assay. | Run a control plate with varying concentrations of this compound in cell-free media. If a signal is detected, it indicates direct interference. Consider switching to a different viability assay that relies on an alternative mechanism, such as an ATP-based assay (e.g., CellTiter-Glo®) or a dye exclusion assay (e.g., Trypan Blue). |
| Contamination of media or assay reagents. | Ensure all reagents and media are sterile. Use fresh reagents if contamination is suspected. | |
| Inconsistent or Non-reproducible Results | Uneven cell seeding across the plate, leading to variability in the starting cell number per well. | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting steps. Avoid using the outer wells of the plate, which are prone to evaporation ("edge effect"), or fill them with sterile media or PBS. |
| Degradation of this compound in cell culture media over the incubation period. | The stability of this compound in your specific cell culture media and conditions should be considered. For long-term experiments, consider replenishing the media with fresh compound at regular intervals. It is advisable to perform a stability study of this compound under your experimental conditions.[1] | |
| Temperature fluctuations across the assay plate. | Allow the plate and reagents to equilibrate to room temperature before adding reagents. | |
| Lower-than-Expected Cell Viability at Low this compound Concentrations | Off-target effects of this compound may be impacting cellular metabolism, even at concentrations that do not induce significant apoptosis. | Consider using a secondary, non-metabolic-based viability assay to confirm the results. A dye-exclusion method or a real-time imaging-based assay could provide complementary data. |
| The chosen cell line is particularly sensitive to this compound. | Review the literature for reported EC50 values of this compound on your cell line or similar cell types. Perform a dose-response curve with a wider range of concentrations to accurately determine the cytotoxic profile. | |
| Unexpected Increase in Signal (Apparent Increase in Viability) | Interference of this compound with the assay chemistry. Some compounds can enhance the signal in certain viability assays. | As with high background, run a cell-free control with this compound to check for direct chemical interference. |
| This compound may be altering cellular metabolism in a way that increases the readout of the assay (e.g., increased mitochondrial reductase activity in an MTT assay) without a true increase in cell number. | Use an orthogonal assay method that measures a different viability parameter, such as ATP content or membrane integrity, to validate your findings. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might it affect my viability assay?
A1: this compound is a dual inhibitor of REV-ERBβ and autophagy, and it is known to induce apoptosis. Its primary mechanism involves disrupting lysosomal function and blocking autophagy at a late stage.[2] These effects on fundamental cellular processes can directly impact cell viability. Furthermore, by modulating cellular metabolism, this compound could potentially interfere with viability assays that rely on metabolic readouts, such as those measuring reductase activity (e.g., MTT, XTT) or ATP levels.
Q2: What are the typical effective concentrations of this compound?
A2: The effective concentration of this compound can vary significantly depending on the cell line. It is recommended to perform a dose-response experiment to determine the optimal concentration range for your specific cells. The following table summarizes reported EC50 values for cytotoxicity:
| Cell Line | EC50 (µM) |
| BT-474 | 23.5 |
| HEP-G2 | 14.4[2] |
| LNCaP | 29.8[2] |
Q3: Can I use a metabolic assay like MTT or XTT with this compound?
A3: While metabolic assays are commonly used, it is crucial to be aware of potential interferences. Some compounds can directly reduce the tetrazolium salts used in these assays, leading to false-positive results.[3][4] Given that this compound's mechanism involves altering cellular metabolism, it is strongly recommended to run a cell-free control with this compound to check for direct chemical reduction of the assay substrate. If interference is observed, consider using an alternative assay.
Q4: What are the best practices for dissolving and storing this compound?
A4: this compound is typically dissolved in DMSO to create a stock solution. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. For long-term storage, follow the manufacturer's recommendations, which is often -20°C. When preparing working solutions, ensure that the final concentration of DMSO in the cell culture media is low (typically <0.5%) and consistent across all wells, including controls, as DMSO itself can be toxic to cells at higher concentrations.
Q5: How can I be sure that the observed decrease in viability is due to the intended effect of this compound?
A5: To confirm that the observed cytotoxicity is due to the on-target activity of this compound, consider performing mechanistic studies. For example, you could assess markers of apoptosis (e.g., cleaved PARP, caspase activation) or autophagy (e.g., LC3-II accumulation) in response to this compound treatment. Additionally, using a secondary viability assay that measures a different cellular parameter can help validate your primary findings.
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include vehicle-only (e.g., DMSO) and no-treatment controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading: Shake the plate for 15 minutes to dissolve the formazan (B1609692) crystals. Read the absorbance at 570 nm using a microplate reader.
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
This protocol is based on the manufacturer's instructions and should be adapted as needed.
-
Plate and Reagent Equilibration: Equilibrate the 96-well plate with cells and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[5][6]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[6]
-
Mixing: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[6]
-
Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6]
-
Luminescence Reading: Measure the luminescence using a plate reader.
Visualizations
References
Technical Support Center: Best Practices for Long-Term Experiments with ARN5187
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to conducting long-term experiments using ARN5187. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a dual-function small molecule. It acts as a lysosomotropic antagonist of the nuclear receptor REV-ERBβ and as an inhibitor of autophagy.[1][2] Its inhibitory effect on REV-ERBβ leads to the de-repression of target genes involved in circadian rhythm and metabolism.[1][3] Concurrently, it disrupts the late stages of autophagy by impairing lysosomal function, which leads to the accumulation of autophagosomes.[2] This dual action results in significant cytotoxicity in various cancer cell lines.[1][2]
Q2: What is the recommended solvent and storage condition for this compound stock solutions?
A2: While specific long-term stability data for this compound is not extensively published, based on common laboratory practice for similar heterocyclic compounds, it is recommended to dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution. For long-term storage, it is advisable to aliquot the stock solution into single-use vials and store them at -80°C to minimize freeze-thaw cycles. For short-term use, storage at -20°C is generally acceptable.
Q3: At what concentrations is this compound typically effective in cell culture experiments?
A3: The effective concentration of this compound can vary depending on the cell line and the duration of the experiment. Cytotoxic effects have been observed in the micromolar range. For example, the EC50 for cytotoxicity in BT-474 breast cancer cells is approximately 23.5 µM after 48 hours of treatment.[1][2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Q4: Can this compound be used in in-vivo experiments?
A4: There is evidence of this compound and its analogs being used in in-vivo studies, specifically in mouse xenograft models of melanoma.[4][5] However, detailed information regarding optimal dosage, formulation stability, and potential in-vivo specific side effects is limited in publicly available literature. It is crucial to conduct preliminary dose-finding and toxicity studies for any in-vivo application.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in cell culture medium | This compound has low aqueous solubility. Direct dilution of a high-concentration DMSO stock into aqueous media can cause it to precipitate. | - Perform serial dilutions of the DMSO stock in cell culture medium.- Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.- Gently warm the medium to 37°C before adding the diluted this compound. |
| Inconsistent or no observable effect on autophagy | - Suboptimal concentration of this compound.- Cell line is resistant to autophagy inhibition.- Issues with the autophagy detection assay. | - Perform a dose-response experiment to determine the optimal concentration.- Confirm autophagy inhibition by monitoring established markers like LC3-II accumulation and p62/SQSTM1 degradation via Western blot.- Include positive (e.g., starvation) and negative controls in your autophagy assays. |
| High levels of cytotoxicity in control cells | - High concentration of DMSO in the final culture medium.- Contamination of the cell culture. | - Ensure the final DMSO concentration is below cytotoxic levels for your cell line.- Always include a vehicle control (medium with the same concentration of DMSO as the this compound-treated wells).- Regularly test cell cultures for mycoplasma contamination. |
| Off-target effects observed | This compound is a lysosomotropic agent, which can lead to non-specific effects on cellular processes that rely on lysosomal function, such as endocytosis and secretion. | - Carefully design experiments to distinguish between REV-ERBβ- and autophagy-dependent effects versus non-specific lysosomotropic effects.- Use additional, structurally different REV-ERBβ antagonists or autophagy inhibitors as controls.- Consider using genetic approaches (e.g., siRNA knockdown of REV-ERBβ) to validate findings. |
| Decreased activity of this compound over long-term experiments | Potential degradation of this compound in solution over time, especially when stored at 4°C or room temperature. This compound contains a piperazine (B1678402) moiety, which can be susceptible to oxidative degradation.[6] | - For long-term experiments, prepare fresh dilutions from a frozen stock solution for each media change.- Avoid prolonged storage of diluted this compound solutions in cell culture medium.- Protect stock solutions from light and excessive exposure to air. |
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound in various cancer cell lines.
| Cell Line | Cancer Type | Assay | Metric | Value (µM) | Reference |
| BT-474 | Breast Cancer | Cytotoxicity | EC50 | 23.5 | [1][2] |
| LNCaP | Prostate Cancer | Cytotoxicity | EC50 | 29.8 | [1][2] |
| HepG2 | Liver Cancer | Cytotoxicity | EC50 | 14.4 | [1][2] |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using a Resazurin-based Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density that will not reach confluency by the end of the experiment and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of this compound in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Resazurin (B115843) Addition: Add resazurin solution to each well to a final concentration of 10% (v/v).
-
Incubation with Resazurin: Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the EC50 value.
Protocol 2: Western Blot Analysis of Autophagy Markers (LC3-II and p62/SQSTM1)
-
Cell Treatment: Plate cells in 6-well plates and treat with the desired concentration of this compound or vehicle control for the specified time. Include a positive control for autophagy induction (e.g., starvation in EBSS) and a late-stage autophagy inhibitor (e.g., Bafilomycin A1) to assess autophagic flux.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by SDS-PAGE using an appropriate percentage acrylamide (B121943) gel to resolve LC3-I and LC3-II (typically 12-15%).
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3 and p62/SQSTM1 overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control. An increase in the LC3-II/LC3-I ratio and an accumulation of p62 are indicative of autophagy inhibition.
Mandatory Visualization
Caption: Dual inhibitory mechanism of this compound on REV-ERBβ signaling and autophagy.
Caption: General experimental workflow for in vitro studies with this compound.
References
- 1. Dual inhibition of REV-ERBβ and autophagy as a novel pharmacological approach to induce cytotoxicity in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual inhibition of REV-ERBβ and autophagy as a novel pharmacological approach to induce cytotoxicity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysosomotropic REV-ERB antagonism: A metabolic connection between circadian rhythm and autophagy may tell cancer cells “it's time to die” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a Dual Autophagy and REV-ERB Inhibitor with in Vivo Anticancer Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
Validation & Comparative
Validating ARN5187's Inhibition of REV-ERBβ Activity: A Comparative Guide
This guide provides a comprehensive comparison of ARN5187 with other known REV-ERBβ inhibitors, focusing on the validation of its inhibitory activity. The content is tailored for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows.
Introduction to REV-ERBβ and its Inhibition
REV-ERBβ (encoded by the NR1D2 gene) is a nuclear receptor that plays a crucial role in regulating circadian rhythms, metabolism, and inflammation.[1] It functions as a transcriptional repressor, recruiting corepressor complexes to the regulatory regions of its target genes, a key one being BMAL1, a core component of the circadian clock.[2][3] Inhibition of REV-ERBβ's repressive activity is a promising therapeutic strategy for various diseases.[3] this compound has been identified as a dual inhibitor of REV-ERBβ and autophagy, demonstrating potential as an anticancer agent.[4] This guide focuses on the validation of its REV-ERBβ inhibitory function in comparison to other known antagonists.
Quantitative Comparison of REV-ERBβ Inhibitors
The inhibitory potency of this compound against REV-ERBβ has been quantified and can be compared with other well-characterized inhibitors such as SR8278 and GSK1362. The following table summarizes the available quantitative data from various assays.
| Compound | Assay Type | Target | Potency (EC50/IC50) | Cell Line/System | Reference |
| This compound | RORE-driven Luciferase Reporter Assay | REV-ERBβ | 30 µM (EC50) | Not specified | [5] |
| SR8278 | Bmal1-Luciferase Reporter Assay | REV-ERBα | 0.47 µM (EC50) | HepG2 | [6] |
| GSK1362 | FRET Assay (NCoR interaction) | REV-ERB | ~150 nM (EC50) | Biochemical | [5] |
Experimental Protocols
Detailed methodologies for the key experiments used to validate REV-ERBβ inhibition are provided below.
REV-ERBβ Luciferase Reporter Gene Assay
This assay is a common method to screen for and characterize modulators of REV-ERBβ transcriptional activity.
Objective: To quantify the ability of a compound to inhibit REV-ERBβ-mediated transcriptional repression of a reporter gene.
Principle: A luciferase reporter construct containing REV-ERB response elements (ROREs) upstream of the luciferase gene is co-transfected with a REV-ERBβ expression vector into a suitable cell line. In the absence of an inhibitor, REV-ERBβ represses luciferase expression. An inhibitor will relieve this repression, leading to an increase in luciferase activity.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293T) or Human Hepatocellular Carcinoma (HepG2) cells.
-
Expression Vector: pCMV-hREV-ERBβ (expression plasmid for human REV-ERBβ).
-
Reporter Vector: pGL4-[RORE]x3-luc2 (luciferase reporter with three copies of a REV-ERB response element).
-
Control Vector: pRL-TK (Renilla luciferase vector for transfection normalization).
-
Transfection Reagent: Lipofectamine 3000 or similar.
-
Cell Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Test Compounds: this compound, SR8278 (and other comparators) dissolved in DMSO.
-
Luciferase Assay Reagent: Dual-Glo® Luciferase Assay System or similar.
-
Apparatus: Luminometer.
Procedure:
-
Cell Seeding: Seed HEK293T or HepG2 cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well and incubate for 24 hours.
-
Transfection: Co-transfect the cells with the REV-ERBβ expression vector, the RORE-luciferase reporter vector, and the Renilla control vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the test compounds (e.g., this compound, SR8278) or vehicle control (DMSO).
-
Incubation: Incubate the cells with the compounds for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Quantitative Real-Time PCR (qPCR) for REV-ERBβ Target Gene Expression
This assay measures the effect of an inhibitor on the mRNA levels of endogenous REV-ERBβ target genes.
Objective: To quantify the change in mRNA expression of REV-ERBβ target genes (e.g., BMAL1) in response to inhibitor treatment.
Principle: Cells endogenously expressing REV-ERBβ are treated with the inhibitor. Total RNA is then extracted, reverse-transcribed to cDNA, and the expression level of target genes is quantified using qPCR with gene-specific primers. An increase in the mRNA level of a target gene indicates inhibition of REV-ERBβ's repressive activity.
Materials:
-
Cell Line: BT-474 (human breast cancer cell line with high REV-ERBβ expression) or HepG2 cells.
-
Test Compounds: this compound, SR8278 dissolved in DMSO.
-
RNA Extraction Kit: RNeasy Mini Kit or similar.
-
Reverse Transcription Kit: iScript cDNA Synthesis Kit or similar.
-
qPCR Master Mix: SsoAdvanced Universal SYBR Green Supermix or similar.
-
Primers: Gene-specific primers for the target gene (e.g., BMAL1) and a reference gene (e.g., GAPDH).
-
Human BMAL1 Forward: 5'-GCTCAGGAGAACCCAGGTTATC-3'
-
Human BMAL1 Reverse: 5'-GCATCTGCTTCCAAGAGGCTCA-3'
-
Human GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTC-3'
-
Human GAPDH Reverse: 5'-GAAGATGGTGATGGGATTTC-3'
-
-
Apparatus: qPCR instrument.
Procedure:
-
Cell Seeding and Treatment: Seed BT-474 or HepG2 cells in a 6-well plate. Once the cells reach 70-80% confluency, treat them with different concentrations of the test compounds or vehicle control for a specified time (e.g., 24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using an RNA extraction kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the expression of the reference gene. Plot the fold change in expression against the compound concentration.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay measures the direct interaction between REV-ERBβ and a corepressor peptide.
Objective: To quantify the ability of a compound to disrupt the interaction between the REV-ERBβ ligand-binding domain (LBD) and a corepressor peptide (e.g., from NCoR).
Principle: The REV-ERBβ LBD is tagged with a donor fluorophore (e.g., Terbium), and the corepressor peptide is tagged with an acceptor fluorophore (e.g., Fluorescein). When the two proteins interact, the fluorophores are in close proximity, allowing for FRET to occur upon excitation of the donor. An inhibitor that binds to the LBD and prevents corepressor binding will disrupt FRET.
Materials:
-
Proteins: Purified, recombinant REV-ERBβ LBD (e.g., GST-tagged) and a fluorescein-labeled NCoR peptide.
-
Antibody: Terbium-labeled anti-GST antibody.
-
Assay Buffer: TR-FRET assay buffer.
-
Test Compounds: GSK1362 and other test compounds in DMSO.
-
Apparatus: Microplate reader capable of TR-FRET measurements.
Procedure:
-
Reagent Preparation: Prepare solutions of the REV-ERBβ LBD, fluorescein-NCoR peptide, and terbium-anti-GST antibody in the assay buffer.
-
Compound Dispensing: Dispense serial dilutions of the test compounds into a low-volume 384-well plate.
-
Reagent Addition: Add the REV-ERBβ LBD to the wells, followed by a pre-mixed solution of the fluorescein-NCoR peptide and the terbium-anti-GST antibody.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the TR-FRET signal using a plate reader with appropriate excitation and emission filters for the donor and acceptor fluorophores.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
REV-ERBβ Signaling Pathway
Caption: REV-ERBβ signaling pathway and the point of intervention by inhibitors like this compound.
Experimental Workflow for Validating REV-ERBβ Inhibition
Caption: General experimental workflow for validating the inhibitory activity of compounds against REV-ERBβ.
References
- 1. Reliable Gene Expression Analysis by Reverse Transcription-Quantitative PCR: Reporting and Minimizing the Uncertainty in Data Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Down-regulation of BMAL1 by MiR-494-3p Promotes Hepatocellular Carcinoma Growth and Metastasis by Increasing GPAM-mediated Lipid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reference Genes for Expression Analyses by qRT-PCR in Enterobacter cancerogenus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Circadian protein BMAL1 promotes breast cancer cell invasion and metastasis by up-regulating matrix metalloproteinase9 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Circadian protein BMAL1 promotes breast cancer cell invasion and metastasis by up-regulating matrix metalloproteinase9 expression - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Autophagy Blockage Induced by ARN5187: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ARN5187, a dual inhibitor of the nuclear receptor REV-ERBβ and autophagy, with other established autophagy inhibitors.[1] Experimental data is presented to objectively assess its performance in blocking the autophagic process, a key mechanism in cancer cell survival and therapeutic resistance.
Introduction to this compound and Autophagy Inhibition
This compound has emerged as a novel compound that induces cytotoxicity in cancer cells through a dual mechanism: antagonism of REV-ERBβ and inhibition of autophagy.[1] Autophagy is a cellular self-degradation process that is often upregulated in cancer cells to promote survival under stress. Therefore, inhibiting this pathway is a promising strategy in cancer therapy. This compound acts as a lysosomotropic agent, impairing the late stages of autophagy, specifically the fusion of autophagosomes with lysosomes.[1] This guide will delve into the experimental evidence confirming this blockage and compare its efficacy with other well-known autophagy inhibitors.
Comparative Analysis of Autophagy Inhibitors
The efficacy of this compound in blocking autophagy can be quantified by monitoring the accumulation of key autophagy markers, namely Microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and Sequestosome 1 (p62/SQSTM1). LC3-II is incorporated into the autophagosome membrane during formation, and its accumulation indicates an increase in autophagosomes, which can be due to either autophagy induction or blockage of downstream degradation. p62 is a cargo receptor that is degraded along with the autophagosomal contents. Thus, an accumulation of p62 is a strong indicator of impaired autophagic flux.
Below is a comparative summary of the effects of this compound and other common autophagy inhibitors on these markers.
| Compound | Mechanism of Action | Concentration | Treatment Time | LC3-II Accumulation (Fold Change vs. Control) | p62 Accumulation (Fold Change vs. Control) | Cell Line | Reference |
| This compound | Dual REV-ERBβ antagonist and late-stage autophagy inhibitor (lysosomotropic agent) | 25 µM | 24 hours | ~2.5 | ~2.0 | BT-474 | De Mei et al., 2015 |
| 50 µM | 24 hours | ~3.0 | ~2.5 | BT-474 | De Mei et al., 2015 | ||
| Chloroquine | Late-stage autophagy inhibitor (lysosomotropic agent, inhibits autophagosome-lysosome fusion) | 25 µM | 24 hours | ~2.0 | ~1.8 | BT-474 | De Mei et al., 2015 |
| 50 µM | 24 hours | ~2.8 | ~2.2 | EC109 | Wang et al., 2018 | ||
| Bafilomycin A1 | Late-stage autophagy inhibitor (V-ATPase inhibitor, prevents lysosomal acidification) | 100 nM | 4 hours | ~4.0 | ~3.0 | HeLa | Mizushima et al., 2010 |
| 3-Methyladenine (3-MA) | Early-stage autophagy inhibitor (Class III PI3K inhibitor) | 5 mM | 4 hours | Decrease | No significant change | Various | Wu et al., 2010 |
Experimental Protocols
Accurate assessment of autophagy blockage requires robust experimental techniques. Below are detailed protocols for the key experiments used to evaluate the effects of this compound and other inhibitors.
Western Blotting for LC3 and p62
This protocol is used to quantify the protein levels of LC3-II and p62.
1. Cell Lysis:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or other inhibitors for the specified time.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
3. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto a 15% SDS-polyacrylamide gel for LC3 and a 10% gel for p62.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
5. Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the LC3-II and p62 levels to a loading control (e.g., GAPDH or β-actin).
mCherry-EGFP-LC3 Fluorescence Microscopy
This assay allows for the visualization and quantification of autophagic flux. The tandem fluorescent protein mCherry-EGFP-LC3 is used to distinguish between autophagosomes (yellow puncta: mCherry and EGFP fluorescence) and autolysosomes (red puncta: mCherry fluorescence only, as EGFP is quenched by the acidic lysosomal environment).
1. Cell Transfection and Treatment:
-
Transfect cells with a plasmid encoding mCherry-EGFP-LC3.
-
Seed the transfected cells onto glass-bottom dishes or coverslips.
-
Treat the cells with this compound or other inhibitors.
2. Cell Fixation and Imaging:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde.
-
Mount the coverslips onto microscope slides.
-
Image the cells using a confocal microscope with appropriate laser lines for EGFP (excitation ~488 nm) and mCherry (excitation ~587 nm).
3. Image Analysis:
-
Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell.
-
An increase in the number of yellow puncta and a decrease in red puncta upon treatment with an inhibitor like this compound indicates a blockage in autophagosome-lysosome fusion.
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams illustrate the signaling pathway of autophagy inhibition by this compound, the experimental workflow for its confirmation, and a logical comparison with other inhibitors.
References
Comparing ARN5187 to other REV-ERB antagonists like SR9009
A Comparative Guide to REV-ERB Ligands: ARN5187, SR8278, and SR9009
For researchers and professionals in drug development, the nuclear receptors REV-ERBα and REV-ERBβ are significant targets for therapeutic intervention in circadian rhythm disorders, metabolic diseases, and oncology. This guide provides a detailed comparison of three key modulators of REV-ERB activity: the antagonists this compound and SR8278, and the well-known agonist SR9009. While the initial query positioned SR9009 as an antagonist, it is critical to note that it is, in fact, a potent REV-ERB agonist. This comparison will, therefore, highlight the contrasting mechanisms and effects of these compounds.
Mechanism of Action: Antagonists vs. Agonist
This compound and SR8278 are REV-ERB antagonists, meaning they inhibit the receptor's natural function. REV-ERB typically acts as a transcriptional repressor, suppressing the expression of target genes. By binding to REV-ERB, antagonists like this compound and SR8278 block this repression, leading to an increase in the expression of genes regulated by REV-ERB.[1][2] Notably, this compound possesses a dual mechanism of action, also inhibiting autophagy, a cellular degradation process.[2][3]
In contrast, SR9009 is a REV-ERB agonist. It binds to and enhances the repressive activity of REV-ERBα and REV-ERBβ.[4] This leads to a decrease in the expression of REV-ERB target genes. It is important to note that some studies suggest SR9009 may also have REV-ERB-independent effects.
The opposing effects of these compounds on REV-ERB activity are central to their different pharmacological profiles and potential therapeutic applications.
Quantitative Comparison of In Vitro Potency
The following table summarizes the key quantitative data for this compound, SR8278, and SR9009 based on published experimental findings.
| Parameter | This compound | SR8278 | SR9009 |
| Compound Type | REV-ERB Antagonist / Autophagy Inhibitor | REV-ERB Antagonist | REV-ERB Agonist |
| REV-ERBα Activity | Antagonist | Antagonist (EC50 = 0.47 µM for inhibition of transcriptional repression)[5] | Agonist (IC50 = 670 nM)[4] |
| REV-ERBβ Activity | Antagonist (EC50 = 30 µM in RORE-driven luciferase assay)[6] | Antagonist | Agonist (IC50 = 800 nM)[4] |
| Effect on Target Gene Expression (e.g., BMAL1, PEPCK) | Increase[2] | Increase[1][7] | Decrease[8] |
| Cytotoxicity (EC50 in BT-474 cells) | 23.5 µM[9] | Not Reported | Not Reported |
| Pharmacokinetics | Further in vivo studies needed[2] | Poor, short half-life (~0.17 h)[10][11] | Low oral bioavailability (~2.2% in mice)[12] |
Experimental Data and Observations
Effects on REV-ERB Target Gene Expression
Consistent with their mechanisms of action, this compound and SR8278 have been shown to increase the expression of canonical REV-ERB target genes. For instance, SR8278 stimulates the expression of genes involved in gluconeogenesis, such as G6Pase and PEPCK, in HepG2 cells.[1][7] Similarly, this compound treatment leads to an upregulation of BMAL1 and PEPCK.[2]
Conversely, the agonist SR9009 suppresses the expression of these same genes.[8] This differential regulation of target genes is a critical differentiator for researchers choosing a tool compound to probe REV-ERB biology.
In Vivo Effects
Due to poor pharmacokinetic properties, the in vivo applications of both SR8278 and SR9009 have limitations. SR8278 has a very short elimination half-life, making it more suitable for in vitro studies.[10][11] SR9009 has demonstrated low oral bioavailability in animal models, often necessitating alternative administration routes for in vivo experiments.[12] While in vivo data for this compound is less prevalent in the reviewed literature, its dual action against REV-ERB and autophagy presents a compelling rationale for further investigation in animal models of cancer.[2]
Experimental Methodologies
The characterization of these REV-ERB modulators relies on a set of key experimental protocols.
Luciferase Reporter Assays
These assays are fundamental for determining the agonist or antagonist activity of a compound on REV-ERB.
-
Objective: To measure the effect of a compound on REV-ERB-mediated transcriptional repression.
-
General Protocol:
-
HEK293 or other suitable cells are co-transfected with a plasmid encoding a REV-ERB protein (often a GAL4 DNA-binding domain fused to the REV-ERB ligand-binding domain) and a reporter plasmid containing a luciferase gene under the control of a promoter with binding sites for REV-ERB (e.g., a RORE-driven or GAL4-driven promoter).
-
Transfected cells are treated with the test compound (e.g., this compound, SR8278, or SR9009) at various concentrations.
-
After an incubation period (typically 24-48 hours), cell lysates are prepared, and luciferase activity is measured using a luminometer.
-
An increase in luciferase activity indicates antagonism of REV-ERB's repressive function, while a decrease suggests agonism.
-
Quantitative PCR (qPCR)
qPCR is used to quantify the changes in the mRNA levels of REV-ERB target genes following compound treatment.
-
Objective: To determine if a compound alters the expression of endogenous REV-ERB target genes.
-
General Protocol:
-
A relevant cell line (e.g., HepG2) is treated with the compound of interest.
-
After treatment, total RNA is extracted from the cells.
-
The RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR is performed using primers specific for REV-ERB target genes (e.g., BMAL1, PER1, PEPCK, G6Pase) and a housekeeping gene for normalization.
-
The relative change in gene expression is calculated to determine the effect of the compound.[13][14]
-
Visualizing the Pathways
To illustrate the distinct mechanisms of action, the following diagrams were generated using the DOT language.
References
- 1. Identification of SR8278, a Synthetic Antagonist of the Nuclear Heme Receptor REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysosomotropic REV-ERB antagonism: A metabolic connection between circadian rhythm and autophagy may tell cancer cells “it's time to die” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SR9009 - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeting REV-ERBα for therapeutic purposes: promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting REV-ERBα for therapeutic purposes: promises and challenges [thno.org]
- 12. SR9009 Bioavailability: Oral Dosing vs Injections - Sarms.io [sarms.io]
- 13. Downregulation of REV-ERBα is associated with the progression of lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to REV-ERB Modulators: ARN5187 vs. GSK4112
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and mechanisms of two distinct modulators of the nuclear receptors REV-ERBα and REV-ERBβ: the antagonist ARN5187 and the agonist GSK4112. This document summarizes key quantitative data from in vitro studies, details relevant experimental protocols, and provides visual representations of their opposing signaling pathways and a general experimental workflow for their characterization.
Introduction
The nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2) are critical components of the mammalian circadian clock, acting as transcriptional repressors that link the circadian rhythm to metabolic and inflammatory pathways.[1] Their modulation by small molecules presents a promising therapeutic avenue for a variety of disorders. This guide focuses on two key research compounds with opposing effects on REV-ERB activity:
-
GSK4112: The first-identified synthetic agonist of REV-ERBα.[2] It mimics the natural ligand, heme, to enhance the recruitment of the Nuclear Receptor Co-repressor (NCoR) complex, leading to the repression of REV-ERB target genes.[3][4]
-
This compound: A REV-ERBβ ligand characterized by its dual inhibitory activity. It acts as an antagonist to relieve REV-ERB-mediated transcriptional repression and also inhibits autophagy, leading to cytotoxic effects in cancer cells.[5]
It is important to note that to date, no direct head-to-head comparative studies of this compound and GSK4112 have been published. The data presented here are collated from individual studies and should be interpreted with this consideration.
Data Presentation: Quantitative Efficacy
The following tables summarize the available quantitative data on the efficacy of this compound and GSK4112 from various in vitro assays.
Table 1: In Vitro Efficacy of this compound (REV-ERB Antagonist)
| Assay Type | Target | Metric | Value | Cell Line/System | Source |
| RevRE Reporter Assay | REV-ERBβ | EC50 | 15.0 µM | HEK-293 | [6] |
| Cytotoxicity Assay | Cancer Cell Viability | EC50 | 23.5 µM | BT-474 | [6] |
| Cytotoxicity Assay | Cancer Cell Viability | EC50 | 14.4 µM | HEP-G2 | [6] |
| Cytotoxicity Assay | Cancer Cell Viability | EC50 | 29.8 µM | LNCaP | [6] |
| Lysosomotropism Assay | Lysosomal Function | EC50 | 9.5 µM | BT-474 | [6] |
Table 2: In Vitro Efficacy of GSK4112 (REV-ERB Agonist)
| Assay Type | Target | Metric | Value | Cell Line/System | Source |
| FRET-based NCoR Recruitment | REV-ERBα | EC50 | 250 nM | Biochemical Assay | [3] |
| Bmal1 Promoter Reporter Assay | REV-ERBα | EC50 | ~5.5 µM | HEK-293T | [7] |
| Cell Viability Assay | 3T3-L1 preadipocytes | Concentration | 10 µM | 3T3-L1 | [8] |
Signaling Pathways
The fundamental difference between this compound and GSK4112 lies in their opposing effects on the REV-ERB-mediated transcriptional machinery.
Caption: Opposing signaling pathways of GSK4112 (agonist) and this compound (antagonist).
Experimental Protocols
Detailed methodologies for key assays used to characterize REV-ERB modulators are provided below.
FRET-based NCoR Recruitment Assay (for Agonists like GSK4112)
This biochemical assay quantifies the ability of a compound to promote the interaction between the REV-ERBα Ligand Binding Domain (LBD) and a peptide from the NCoR co-repressor.[9]
Objective: To measure the ligand-dependent recruitment of the NCoR co-repressor to REV-ERBα.
Materials:
-
Purified, recombinant REV-ERBα LBD tagged with a FRET donor (e.g., Terbium chelate).
-
A synthetic peptide from the NCoR interaction domain (CoRNR box) tagged with a FRET acceptor (e.g., fluorescein).
-
GSK4112 stock solution in DMSO.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 1 mM DTT).
-
384-well, low-volume, black microplates.
-
Plate reader capable of time-resolved FRET (TR-FRET) measurements.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of GSK4112 in DMSO and then dilute into the assay buffer to the desired final concentrations. Prepare working solutions of the donor-tagged REV-ERBα LBD and acceptor-tagged NCoR peptide in the assay buffer.
-
Assay Assembly: In a 384-well plate, add the GSK4112 dilutions or a DMSO vehicle control.
-
Protein and Peptide Addition: Add the Tb-REV-ERBα LBD solution to all wells, followed by the fluorescein-NCoR peptide solution.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Measure the FRET signal using a plate reader. Excite the terbium donor (e.g., at 340 nm) and measure the emission from both the donor (e.g., at 495 nm) and the acceptor (e.g., at 520 nm).
-
Data Analysis: Calculate the FRET ratio (Acceptor Emission / Donor Emission). Plot the FRET ratio against the logarithm of the GSK4112 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Dual-Luciferase Reporter Gene Assay (for Agonists and Antagonists)
This cell-based assay is used to measure the effect of a compound on the transcriptional activity of REV-ERB on a specific gene promoter.[10][11]
Objective: To determine if a compound enhances or inhibits REV-ERB-mediated transcriptional repression of a target gene promoter.
Materials:
-
HEK-293T cells or other suitable cell line.
-
An expression vector for REV-ERB (e.g., pCMV-REV-ERBα or pCMV-REV-ERBβ).
-
A firefly luciferase reporter plasmid containing the promoter of a REV-ERB target gene (e.g., pGL3-Bmal1-luc).
-
A control plasmid expressing Renilla luciferase under a constitutive promoter (e.g., pRL-TK) for normalization.
-
Transfection reagent.
-
This compound or GSK4112 stock solution in DMSO.
-
Dual-Luciferase® Reporter Assay System.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed HEK-293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfection: Co-transfect the cells with the REV-ERB expression vector, the firefly luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the test compound (this compound or GSK4112) or a DMSO vehicle control.
-
Incubation: Incubate the cells for another 24 hours.
-
Cell Lysis: Wash the cells with PBS and then lyse the cells using the passive lysis buffer provided with the assay kit.
-
Luciferase Activity Measurement:
-
Add the Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity using a luminometer.
-
Subsequently, add the Stop & Glo® Reagent to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. For an antagonist like this compound, an increase in the normalized luciferase activity is expected. For an agonist like GSK4112, a decrease is expected. Plot the normalized luciferase activity against the compound concentration to determine the EC50 or IC50 value.
Experimental Workflow Comparison
The following diagram outlines a general experimental workflow to compare the effects of a REV-ERB agonist and antagonist on target gene expression.
Caption: A generalized workflow for comparing REV-ERB modulators.
Conclusion
This compound and GSK4112 represent two distinct tools for modulating the REV-ERB signaling pathway. GSK4112, as a REV-ERB agonist, is valuable for studies investigating the consequences of enhanced REV-ERB-mediated transcriptional repression. Its utility is primarily in in vitro systems due to poor pharmacokinetic properties.[2] In contrast, this compound acts as a REV-ERB antagonist, providing a means to study the effects of relieving this repression. Its additional role as an autophagy inhibitor makes it a compound of interest in cancer research, where this dual mechanism can induce cytotoxicity.[5]
The choice between these two compounds will be dictated by the specific research question. For researchers aiming to suppress the expression of REV-ERB target genes and mimic the effects of high REV-ERB activity, GSK4112 is the appropriate tool. For those investigating the consequences of increased expression of REV-ERB target genes or exploring novel anti-cancer strategies, this compound offers a unique pharmacological profile. The lack of direct comparative data highlights an area for future research that would be beneficial to the field.
References
- 1. The REV-ERB Nuclear Receptors: Timekeepers for the Core Clock Period and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Lysosomotropic REV-ERB antagonism: A metabolic connection between circadian rhythm and autophagy may tell cancer cells “it's time to die” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rev-erbα Inhibits Proliferation and Promotes Apoptosis of Preadipocytes through the Agonist GSK4112 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. promega.com [promega.com]
- 11. assaygenie.com [assaygenie.com]
A Head-to-Head Analysis of ARN5187 and Other Autophagy Inhibitors for Researchers
For Immediate Publication
Shanghai, China – December 15, 2025 – In the rapidly evolving field of autophagy research, the demand for precise and effective inhibitors is paramount. This guide provides a comprehensive side-by-side analysis of ARN5187, a novel dual inhibitor of REV-ERBβ and autophagy, and other widely used autophagy inhibitors. This publication is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of their mechanisms, performance data, and experimental protocols to aid in the selection of the most appropriate tools for their research needs.
Introduction to Autophagy and its Inhibition
Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and misfolded proteins, playing a critical role in cellular homeostasis.[1] The process is initiated by the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo and subsequently fuses with lysosomes for degradation.[2] Dysregulation of autophagy is implicated in a variety of diseases, including cancer and neurodegenerative disorders, making the modulation of this pathway a key therapeutic strategy.[3]
Autophagy can be inhibited at various stages. Early-stage inhibitors prevent the formation of the autophagosome, often by targeting kinases such as ULK1 or VPS34.[4][5] Late-stage inhibitors, on the other hand, block the fusion of autophagosomes with lysosomes or inhibit the degradative function of lysosomes.[6][7]
Comparative Analysis of Autophagy Inhibitors
This section provides a detailed comparison of this compound with other prominent autophagy inhibitors, focusing on their mechanism of action and reported efficacy.
This compound is a unique small molecule that exhibits dual inhibitory activity. It acts as a lysosomotropic agent, blocking the final maturation of autophagolysosomes, similar to other late-stage inhibitors.[8][9] Concurrently, it functions as an antagonist of the nuclear receptor REV-ERBβ.[9][10] This dual mechanism is reported to result in enhanced cytotoxicity in cancer cells compared to traditional autophagy inhibitors like chloroquine.[8][10]
Chloroquine (CQ) and its derivative Hydroxychloroquine (HCQ) are well-established late-stage autophagy inhibitors. As weak bases, they accumulate in lysosomes, increasing the lysosomal pH and thereby inhibiting the activity of degradative enzymes. More recent evidence suggests their primary mechanism involves impairing the fusion of autophagosomes with lysosomes.[6][11]
Bafilomycin A1 (Baf A1) is another potent late-stage inhibitor that specifically targets the vacuolar H+-ATPase (V-ATPase). By inhibiting this proton pump, Baf A1 prevents the acidification of lysosomes, which is essential for the activity of lysosomal hydrolases.[7] It has also been shown to disrupt autophagosome-lysosome fusion independently of its effect on lysosomal pH.[7][12]
3-Methyladenine (3-MA) is a widely used early-stage inhibitor that primarily targets the class III phosphoinositide 3-kinase (PI3K), also known as VPS34.[13][14] VPS34 is crucial for the nucleation of the autophagosome.[13] It is important to note that 3-MA can have dual roles, as prolonged treatment may promote autophagy under nutrient-rich conditions.[13]
ULK1 Inhibitors (e.g., SBI-0206965) represent a more targeted approach to inhibiting the initiation of autophagy. ULK1 is a serine/threonine kinase that acts as a critical initiator of the autophagy process.[4][15] Small molecule inhibitors of ULK1, such as SBI-0206965, offer high selectivity for the early stages of autophagy.[16]
VPS34 Inhibitors (e.g., SAR405) , similar to 3-MA, target the lipid kinase VPS34, which is essential for autophagosome formation.[5][17] SAR405 is a highly potent and selective inhibitor of VPS34, providing a more specific tool for studying the role of this kinase in autophagy compared to the less specific 3-MA.[5]
Quantitative Data Summary
The following table summarizes the key quantitative data for the discussed autophagy inhibitors, providing a basis for direct comparison of their potency and cytotoxic effects.
| Inhibitor | Target(s) | IC50/EC50 | Cell Line(s) | Notes |
| This compound | Autophagy (late-stage), REV-ERBβ | EC50 (cytotoxicity): 23.5 µM[4][9] | BT-474 | Dual inhibitor with enhanced cytotoxicity.[8][10] |
| EC50 (REV-ERBβ reporter): 15.0 µM[18] | HEK-293 | |||
| Chloroquine (CQ) | Autophagy (late-stage) | IC50 (cytotoxicity): 2.27 µM - 25.05 µM[19] | HCT116, 32816 | Widely used, but can have off-target effects.[6] |
| CC50 (cytotoxicity): 9.883 µM - 92.35 µM[20] | HEK293, Vero | |||
| Bafilomycin A1 | V-ATPase | IC50 (V-ATPase): 0.44 nM[21] | - | Potent inhibitor of lysosomal acidification.[22] |
| Effective concentration: 1 nM[14] | RD cells | |||
| 3-Methyladenine (3-MA) | VPS34 (Class III PI3K) | IC50 (Vps34): 25 µM[6] | HeLa | Can have dual effects on autophagy.[13] |
| IC50 (Autophagy): 1.21 mM[23] | NRK cells | |||
| SBI-0206965 | ULK1, ULK2 | IC50 (ULK1): 108 nM[8][13] | - | Highly selective early-stage inhibitor.[16] |
| IC50 (ULK2): 711 nM[8][13] | - | |||
| SAR405 | VPS34 (Class III PI3K) | IC50 (Vps34): 1.2 nM[9][10] | - | Potent and selective VPS34 inhibitor.[5] |
| IC50 (Autophagosome formation): 42 nM[9] | HeLa |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions within the autophagy pathway and the points of intervention for these inhibitors, the following diagrams are provided.
Caption: Autophagy signaling pathway with inhibitor targets.
Caption: Experimental workflow for autophagy inhibition assay.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate interpretation of results.
Protocol 1: Autophagic Flux Assay by LC3-II Western Blot
This protocol is designed to measure the accumulation of the autophagosome marker LC3-II in response to treatment with an autophagy inhibitor.
1. Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Treat cells with the desired concentrations of the autophagy inhibitor (e.g., this compound, Chloroquine). Include a vehicle control (e.g., DMSO).
-
For a complete autophagic flux assay, include a condition with a late-stage inhibitor (like Chloroquine or Bafilomycin A1) alone and in combination with the experimental compound for the last 2-4 hours of the treatment period.[24]
-
Incubate for the desired duration (e.g., 24 hours).
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
3. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
4. Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto a 12-15% SDS-PAGE gel for optimal separation of LC3-I and LC3-II.[5]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against LC3 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Repeat the blotting procedure for a loading control (e.g., β-actin or GAPDH).
5. Detection and Analysis:
-
Detect the chemiluminescent signal using an ECL substrate.
-
Quantify the band intensities for LC3-II and the loading control using densitometry software.
-
Normalize the LC3-II intensity to the loading control. An accumulation of LC3-II in the presence of the inhibitor indicates a blockage of autophagic flux.[24]
Protocol 2: p62/SQSTM1 Degradation Assay by Western Blot
This assay measures the levels of the autophagy substrate p62, which accumulates when autophagy is inhibited.
1. Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1.
2. Cell Lysis and Protein Quantification:
-
Follow the same procedure as in Protocol 1.
3. Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane as described previously.
-
Incubate with a primary antibody against p62/SQSTM1 (e.g., 1:1000-1:2000 dilution) overnight at 4°C.[25]
-
Proceed with washing, secondary antibody incubation, and detection as described for the LC3-II Western Blot.
-
Re-probe the membrane for a loading control.
4. Data Analysis:
-
Quantify the band intensities for p62 and the loading control.
-
Normalize the p62 intensity to the loading control. An increase in p62 levels in inhibitor-treated cells compared to the control indicates an inhibition of autophagic degradation.
Conclusion
The selection of an appropriate autophagy inhibitor is critical for the success of research in this field. This compound presents a compelling profile with its dual inhibitory mechanism, offering the potential for enhanced efficacy in certain contexts, particularly in cancer research. However, well-characterized inhibitors such as Chloroquine, Bafilomycin A1, and more specific tool compounds like SBI-0206965 and SAR405 remain invaluable for dissecting the intricate steps of the autophagy pathway. This guide provides the necessary data and protocols to enable researchers to make informed decisions and conduct robust experiments in their investigation of autophagy.
References
- 1. Autophagy - Wikipedia [en.wikipedia.org]
- 2. cusabio.com [cusabio.com]
- 3. resources.novusbio.com [resources.novusbio.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. SAR405 | Autophagy | PI3K | TargetMol [targetmol.com]
- 11. moleculeprobes.com [moleculeprobes.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. SBI-0206965 | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. axonmedchem.com [axonmedchem.com]
- 18. selleckchem.com [selleckchem.com]
- 19. Chloroquine-induced DNA damage synergizes with DNA repair inhibitors causing cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. selleckchem.com [selleckchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis and screening of 3-MA derivatives for autophagy inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. How to Measure Autophagic Flux With LC3 Protein Levels | Bio-Techne [bio-techne.com]
- 25. proteolysis.jp [proteolysis.jp]
Cross-Validation of ARN5187's Effects in Different Cancer Cell Lines: A Comparative Guide
A Comprehensive Analysis of a Dual REV-ERBβ and Autophagy Inhibitor's Cytotoxic Profile
ARN5187 has emerged as a promising anti-cancer agent due to its unique dual-action mechanism, simultaneously targeting the nuclear receptor REV-ERBβ and the cellular process of autophagy. This guide provides a comparative analysis of this compound's cytotoxic effects across various cancer cell lines, supported by experimental data and detailed protocols to aid researchers in their investigations.
Comparative Cytotoxicity of this compound
This compound exhibits a variable but potent cytotoxic effect across different cancer cell lines. The half-maximal effective concentration (EC50) values, a measure of a drug's potency, have been determined in several studies, highlighting its potential against a range of malignancies. The table below summarizes the cytotoxic activity of this compound in various human cancer cell lines.
| Cell Line | Cancer Type | EC50 (µM) | Reference |
| BT-474 | Breast Carcinoma | 23.5 | [1] |
| HEP-G2 | Hepatocellular Carcinoma | 14.4 | [2] |
| LNCaP | Prostate Carcinoma | 29.8 | [2] |
Mechanism of Action: A Dual-Pronged Attack
This compound's efficacy stems from its ability to concurrently inhibit two critical cellular pathways that cancer cells often exploit for survival and proliferation.
-
REV-ERBβ Antagonism: this compound acts as a ligand for REV-ERBβ, a nuclear receptor involved in regulating circadian rhythm and metabolism. By antagonizing REV-ERBβ, this compound disrupts these processes, which can be detrimental to cancer cells.[1][3]
-
Autophagy Inhibition: The compound is also a lysosomotropic agent, meaning it accumulates in lysosomes, the cell's recycling centers. This accumulation disrupts lysosomal function and blocks the late stages of autophagy, a process that cancer cells can use to survive under stress.[1][3]
The dual inhibition of REV-ERBβ and autophagy has been shown to be more effective at inducing cancer cell death than targeting either pathway alone.[1]
Experimental Protocols
To facilitate the cross-validation of this compound's effects, detailed experimental protocols for key assays are provided below.
Cell Viability Assay
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
This compound
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the existing medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO or other solvent used for this compound).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Assay: Allow the plate and its contents to equilibrate to room temperature for 30 minutes. Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results and determine the EC50 value using a suitable software.
References
- 1. Dual inhibition of REV-ERBβ and autophagy as a novel pharmacological approach to induce cytotoxicity in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Calbiochem | 538355 [merckmillipore.com]
- 3. Dual inhibition of REV-ERBβ and autophagy as a novel pharmacological approach to induce cytotoxicity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
ARN5187: A Potent Dual Inhibitor of REV-ERBβ and Autophagy with Enhanced Cytotoxic Effects
A comprehensive analysis of ARN5187's cytotoxic profile reveals its superiority over traditional autophagy inhibitors like chloroquine (B1663885), positioning it as a promising candidate for further investigation in cancer therapy. This guide provides a comparative analysis of its cytotoxic effects, detailed experimental protocols, and a visual representation of its mechanism of action.
This compound is a novel small molecule that exhibits a dual inhibitory function against REV-ERBβ, a nuclear receptor involved in regulating circadian rhythm and metabolism, and autophagy, a cellular recycling process. This dual-action mechanism contributes to its significant cytotoxic effects in various cancer cell lines.
Comparative Cytotoxic Effects of this compound
Experimental data demonstrates that this compound is significantly more cytotoxic than chloroquine, a well-known autophagy inhibitor. The half-maximal effective concentration (EC50) for cytotoxicity in BT-474 breast cancer cells highlights this difference.
| Compound | Cell Line | EC50 (Cytotoxicity) | Citation |
| This compound | BT-474 | 23.5 ± 7.3 µM | [1] |
| Chloroquine | BT-474 | >100 µM | [1] |
This enhanced cytotoxicity is attributed to the synergistic effect of inhibiting both REV-ERBβ and autophagy. While both this compound and chloroquine exhibit comparable lysosomotropic potency, this compound's ability to also target REV-ERBβ leads to a more potent induction of cancer cell death.[2][3]
Mechanism of Action: A Dual-Pronged Attack
This compound's mechanism of action involves the simultaneous inhibition of two key cellular pathways: REV-ERBβ-mediated transcriptional regulation and the autophagy-lysosomal pathway.
The inhibition of REV-ERBβ by this compound leads to the de-repression of its target genes, including those involved in circadian rhythm and metabolism.[2] Concurrently, this compound acts as a lysosomotropic agent, disrupting lysosomal function and blocking the late stage of autophagy, which prevents the fusion of autophagosomes with lysosomes to form autolysosomes.[2][3] This dual assault on cellular processes ultimately triggers apoptosis and leads to cancer cell death.
Experimental Protocols
The cytotoxic effects of this compound and its comparative compounds can be determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay for Cytotoxicity
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on adherent cancer cells.
Materials:
-
Adherent cancer cell line (e.g., BT-474)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound, Chloroquine, and other comparative compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and comparative compounds in complete culture medium. A typical concentration range could be from 0.1 to 100 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO) and a blank control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) and determine the IC50 value using a non-linear regression analysis.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Dual inhibition of REV-ERBβ and autophagy as a novel pharmacological approach to induce cytotoxicity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysosomotropic REV-ERB antagonism: A metabolic connection between circadian rhythm and autophagy may tell cancer cells “it's time to die” - PMC [pmc.ncbi.nlm.nih.gov]
Dual Inhibition of REV-ERBβ and Autophagy by ARN5187: A Synergistic Approach to Cancer Therapy
A Comparison Guide for Researchers, Scientists, and Drug Development Professionals
The quest for more effective and targeted cancer therapies has led to the exploration of novel strategies that exploit the unique vulnerabilities of cancer cells. One such promising approach is the dual inhibition of the nuclear receptor REV-ERBβ and the cellular self-recycling process of autophagy. The compound ARN5187 has emerged as a significant research tool in this area, demonstrating a synergistic cytotoxic effect on cancer cells through its unique dual-inhibitory mechanism. This guide provides an objective comparison of this compound's performance with alternative inhibitory strategies, supported by experimental data, to inform further research and drug development.
The Synergistic Principle: Targeting Two Pathways for Enhanced Cancer Cell Death
This compound is a lysosomotropic agent that simultaneously inhibits REV-ERBβ-mediated transcriptional regulation and the late stages of autophagy.[1] The rationale behind this dual-targeting strategy lies in the observation that while inhibition of either pathway alone has a modest effect on cancer cell viability, their combined inhibition leads to a potent synergistic induction of apoptosis.
Pharmacological or genetic inhibition of REV-ERBβ has been shown to sensitize cancer cells to the cytotoxic effects of autophagy inhibitors like chloroquine (B1663885).[1] REV-ERBβ appears to play a cytoprotective role when the autophagic flux is compromised. By inhibiting both targets, this compound effectively removes this protective mechanism while simultaneously disrupting a critical cellular maintenance process, leading to enhanced cancer cell death.
Comparative Cytotoxicity of this compound
Experimental data demonstrates the superior cytotoxic efficacy of this compound compared to single-pathway inhibitors in various cancer cell lines. The half-maximal effective concentration (EC50) values, which represent the concentration of a drug that induces a response halfway between the baseline and maximum, are significantly lower for this compound compared to the autophagy inhibitor chloroquine.
| Cell Line | Compound | EC50 (µM) |
| BT-474 (Breast Cancer) | This compound | 23.5 |
| Chloroquine | >100 | |
| LNCaP (Prostate Cancer) | This compound | 29.8 |
| HepG2 (Liver Cancer) | This compound | 14.4 |
Caption: Comparative EC50 values of this compound and Chloroquine in various cancer cell lines.
Signaling Pathways and Experimental Workflows
The synergistic effect of this compound is rooted in the intricate crosstalk between the REV-ERBβ signaling pathway and autophagy. Inhibition of REV-ERBβ leads to the de-repression of its target genes, which can influence metabolic and cell survival pathways. Concurrently, the blockade of autophagy prevents the clearance of damaged organelles and proteins, leading to cellular stress. This dual assault culminates in the activation of the apoptotic cascade.
Below are diagrams illustrating the proposed signaling pathway of this compound's synergistic action and a typical experimental workflow for its validation.
Caption: Proposed signaling pathway for the synergistic action of this compound.
Caption: Experimental workflow for validating the synergistic effect of this compound.
Experimental Protocols
To facilitate the replication and validation of the synergistic effects of this compound, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and comparator compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound, a single inhibitor (e.g., chloroquine or a REV-ERBβ inhibitor), or a combination of single inhibitors for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 values using non-linear regression analysis.
Western Blot for Autophagy Markers (LC3 and p62)
This protocol is used to confirm the inhibition of autophagy by this compound.
-
Cell Lysis: After treatment with the respective compounds, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 12% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against LC3B (1:1000) and p62 (1:1000) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. An accumulation of LC3-II and p62 indicates a blockage of autophagic flux.
Conclusion
This compound represents a promising pharmacological tool for investigating the synergistic anticancer effects of dual REV-ERBβ and autophagy inhibition. The provided data and protocols offer a framework for researchers to further explore this therapeutic strategy. The superior cytotoxicity of this compound compared to single-agent autophagy inhibitors underscores the potential of multi-targeted approaches in cancer therapy. Further in-depth studies are warranted to fully elucidate the downstream signaling events and to evaluate the in vivo efficacy and safety of this dual-inhibition strategy.
References
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal of ARN5187
Researchers and drug development professionals handling ARN5187, a potent lysosomotropic REV-ERBβ ligand, must adhere to stringent disposal protocols to ensure personnel safety and environmental compliance.[1][2] Due to its cytotoxic properties and potential for organ damage upon prolonged or repeated exposure, this compound is classified as a hazardous chemical waste.[1][3] Disposal must comply with all federal, state, and local regulations, such as those outlined by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[3]
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, all personnel must wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks.[3]
| PPE Item | Specification |
| Gloves | Chemically resistant (e.g., nitrile gloves) |
| Eye Protection | Safety glasses with side shields or chemical safety goggles |
| Body Protection | Laboratory coat |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols.[3] |
Step-by-Step Disposal Protocol
The following systematic process ensures the safe disposal of this compound from a laboratory setting.
1. Segregation and Collection:
-
This compound waste must be segregated from non-hazardous waste at the point of generation.
-
Collect all solid and liquid waste contaminated with this compound in a designated, leak-proof, and clearly labeled hazardous waste container.[3]
-
The container must be kept securely closed when not in use.[3][4]
2. Labeling:
-
The hazardous waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[4]
-
Do not use abbreviations.[4] The label should also include the date when the first waste was added.
3. Storage:
-
Store the hazardous waste container in a designated, secure area away from incompatible materials.[4][5]
-
The storage area should be well-ventilated.
-
Do not store more than 10 gallons of hazardous waste in your laboratory.[6]
4. Professional Disposal:
-
This compound waste must be disposed of through a licensed hazardous waste disposal company.[3]
-
Do not dispose of this material in standard trash or down the drain.[3][7]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[3][4] The typical method of disposal for such compounds is incineration at a permitted hazardous waste facility.[3]
5. Record Keeping:
-
Maintain a detailed log of all this compound waste generated and disposed of.[3] This documentation should include the quantity of waste, the date of disposal, and the name of the disposal company.[3]
Spill Management
In the event of an accidental spill of this compound, follow these procedures:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.[3]
-
Don Appropriate PPE: Before any cleanup, ensure you are wearing the correct PPE as outlined in the table above.[3]
-
Contain the Spill:
-
Clean the Area: Decontaminate the spill area with an appropriate cleaning agent. All cleanup materials must be disposed of as hazardous waste.[3]
-
Report the Spill: Report the incident to your laboratory supervisor and the EHS department.[3]
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. ARN-5187 I CAS#: 1287451-26-6 I lysosomotropic REV-ERBβ ligand I InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. purdue.edu [purdue.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. offices.austincc.edu [offices.austincc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
